D(+)-Galactosamine hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-BMZZJELJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4031356 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
| Record name | Galactosamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D(+)-Galactosamine Hydrochloride: A Technical Guide to Inducing Hepatotoxicity for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D(+)-Galactosamine hydrochloride (GalN) is a potent and widely utilized hepatotoxin in experimental models of liver injury. Its administration, either alone or in combination with lipopolysaccharide (LPS), induces a well-characterized and reproducible hepatotoxicity that shares remarkable similarities with human viral hepatitis and other forms of acute liver failure. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and key signaling pathways involved in GalN-induced hepatotoxicity. By presenting quantitative data in a structured format and visualizing complex biological processes, this document aims to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry engaged in the study of liver disease and the development of novel hepatoprotective therapies.
Introduction
D(+)-Galactosamine (GalN) is an amino sugar that is specifically metabolized by hepatocytes.[1][2] This specificity makes it a valuable tool for inducing liver-specific injury in animal models. The hepatotoxic effects of GalN are primarily attributed to its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis.[1][3] This metabolic disruption triggers a cascade of downstream events, including oxidative stress, inflammation, and apoptosis, ultimately culminating in hepatocellular necrosis and liver failure.[3][4] The co-administration of lipopolysaccharide (LPS) with GalN significantly potentiates its hepatotoxic effects, leading to a more rapid and severe form of liver injury that closely mimics fulminant hepatic failure in humans.[1][5]
Mechanism of this compound-Induced Hepatotoxicity
The primary mechanism of GalN-induced liver injury involves the "uridine trap." GalN is phosphorylated to GalN-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process sequesters uridine in a form that cannot be readily utilized for the synthesis of essential macromolecules like RNA, leading to a profound depletion of UTP.[3][6] This inhibition of macromolecular synthesis is a critical initiating event that sensitizes hepatocytes to further damage.
Subsequent to UTP depletion, a number of interconnected pathways contribute to the progression of liver injury:
-
Oxidative Stress: GalN administration leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation of cellular membranes and damage to other cellular components.[3][7]
-
Inflammatory Response: GalN induces a robust inflammatory response characterized by the infiltration of neutrophils and macrophages into the liver.[6] These immune cells release a variety of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central and critical role in mediating hepatocyte apoptosis and necrosis.[8][9][10]
-
Apoptosis: GalN, particularly in combination with LPS, triggers programmed cell death (apoptosis) in hepatocytes. This process is mediated by the activation of death receptor pathways, including the TNF receptor (TNFR) and Fas/FasL signaling, leading to the activation of caspases.[1][11]
Experimental Protocols for Inducing Hepatotoxicity
The GalN-induced liver injury model is highly versatile and can be adapted to study various aspects of acute liver failure. The choice of animal model, dosage, and co-administration with LPS depends on the specific research question.
Animal Models
Rats (Sprague-Dawley, Wistar) and mice (C57BL/6, BALB/c) are the most commonly used animal models for studying GalN-induced hepatotoxicity.[12][13] It is important to note that there can be strain- and species-specific differences in susceptibility to GalN.[13]
Administration and Dosage
GalN is typically administered via intraperitoneal (i.p.) injection.[3][12] The dosage required to induce liver injury varies depending on the animal model and whether it is used in combination with LPS.
Table 1: Summary of Experimental Protocols for this compound-Induced Hepatotoxicity
| Model | Animal Species | GalN Dosage | LPS Dosage | Administration Route | Time to Injury | Key Features | References |
| GalN Alone | Rat (Sprague-Dawley) | 1.1 g/kg | - | Intraperitoneal | 48 hours | Diffuse inflammation and liver damage | [12] |
| GalN Alone | Rat (Wistar) | 1.4 - 1.5 g/kg | - | Intraperitoneal | 24 - 48 hours | Massive diffuse necrosis | [2] |
| GalN Alone | Mouse (BALB/c) | 0.75 - 3.0 g/kg | - | Intraperitoneal | 24 - 48 hours | Dose-dependent increase in s-GPT and DNA fragmentation | [14] |
| GalN + LPS | Mouse (C57BL/6J) | 700 mg/kg | 10 µg/kg | Intraperitoneal | 6 - 10 hours | Rapid and severe acute liver injury with robust inflammation and apoptosis | [1][5] |
| GalN + LPS | Rat | 800 mg/kg | 8 µg/kg | Intraperitoneal | 2 - 12 hours | Significant increase in serum ALT, AST, and TBIL | [15] |
| GalN + LPS | Mouse (NF-κB transgenic) | 800 mg/kg | 100 - 500 µg/kg | Intraperitoneal | 8 - 10 hours (lethal) | Acute lethal liver injury with peak NF-κB activity at 4 hours | [16] |
Quantitative Assessment of Liver Injury
The severity of GalN-induced hepatotoxicity can be quantified by measuring various biochemical and molecular markers.
Serum Biochemical Markers
Elevated levels of serum aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are hallmark indicators of hepatocellular damage.[2][12] Increased bilirubin (B190676) levels reflect impaired liver function.[12]
Table 2: Quantitative Data on Serum Biochemical Markers in GalN-Induced Hepatotoxicity Models
| Model | Animal Species | Time Point | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Reference |
| GalN (1.1 g/kg) | Rat (Sprague-Dawley) | 48 hours | ~2500 | ~4500 | ~1.5 | [12] |
| GalN (1.4 g/kg) | Rat (Wistar) | 48 hours | >2000 | >4000 | ~3.0 | [2] |
| GalN (800 mg/kg) + LPS (8 µg/kg) | Rat | 12 hours | ~1800 | ~3000 | ~1.0 | [15] |
Note: Values are approximate and can vary between studies.
Inflammatory Cytokines
The inflammatory response is a critical component of GalN-induced liver injury. Measuring the levels of pro-inflammatory cytokines provides insight into the underlying mechanisms.
Table 3: Pro-inflammatory Cytokine Levels in GalN/LPS-Induced Acute Liver Injury
| Cytokine | Animal Model | Time Point | Fold Increase (vs. Control) | Reference |
| TNF-α | Mouse | 4 hours | >100 | [16] |
| IL-6 | Mouse | 4 hours | >50 | [16] |
| TNF-α | Mouse | 8 hours | Significantly increased | [1] |
| TGF-β1 | Mouse | 8 hours | Significantly increased | [1] |
Key Signaling Pathways in GalN-Induced Hepatotoxicity
The pathophysiology of GalN-induced liver injury involves the complex interplay of multiple signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
UTP Depletion and Inhibition of Macromolecule Synthesis
This is the initial and critical step in GalN-induced hepatotoxicity. The depletion of UTP pools directly inhibits the synthesis of RNA and proteins, leading to cellular dysfunction and sensitization to subsequent insults.
Caption: UTP depletion pathway initiated by D(+)-Galactosamine.
Inflammatory Signaling Cascade
The combination of GalN and LPS triggers a potent inflammatory response, primarily mediated by the activation of Kupffer cells and the subsequent release of pro-inflammatory cytokines, most notably TNF-α. TNF-α then binds to its receptor on hepatocytes, initiating downstream signaling cascades that lead to inflammation and cell death.
Caption: LPS and GalN-induced inflammatory signaling cascade.
Apoptosis Signaling Pathway
GalN/LPS-induced hepatocyte apoptosis is primarily mediated through the extrinsic or death receptor pathway. The binding of TNF-α to TNFR1 and Fas ligand (FasL) to the Fas receptor activates a caspase cascade, leading to the execution of apoptosis.
Caption: Death receptor-mediated apoptosis pathway in hepatocytes.
Experimental Workflow for a GalN/LPS Hepatotoxicity Study
A typical experimental workflow for investigating the hepatoprotective effects of a compound in the GalN/LPS model is outlined below.
Caption: General experimental workflow for a GalN/LPS study.
Conclusion
The this compound-induced model of hepatotoxicity is a robust and clinically relevant tool for studying the mechanisms of acute liver injury and for the preclinical evaluation of potential therapeutic agents. This guide has provided a comprehensive overview of the core principles of this model, from the molecular mechanisms of toxicity to detailed experimental considerations. By leveraging the information and visualizations presented herein, researchers can design and execute well-controlled studies to advance our understanding of liver disease and accelerate the development of novel treatments.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 8. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of D(+)-Galactosamine Hydrochloride in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D(+)-Galactosamine hydrochloride (GalN) is a pivotal tool in glycobiology and biomedical research, primarily recognized for its potent hepatotoxicity and its ability to inhibit glycosylation. As an amino sugar analog of galactose, GalN integrates into cellular metabolic pathways, leading to a profound depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion is the linchpin of its biological effects, causing transcriptional arrest, inhibition of glycoprotein (B1211001) and glycolipid synthesis, and ultimately, cell death, particularly in hepatocytes.[1][2][3][4] This whitepaper provides a comprehensive technical overview of GalN's mechanism of action, its principal applications in creating models of liver injury, its function as a glycosylation inhibitor, and detailed experimental considerations for its use.
Core Mechanism of Action: The UTP Depletion Pathway
The primary mechanism by which D-Galactosamine exerts its cytotoxic and inhibitory effects is through the metabolic trapping of uridine nucleotides.[1][3][4] Hepatocytes are particularly susceptible due to their high expression of galactokinase, the first enzyme in this pathway.[3]
The process unfolds as follows:
-
Phosphorylation: GalN is phosphorylated by galactokinase to form GalN-1-phosphate.
-
Uridylate Trapping: GalN-1-phosphate reacts with UTP in a reaction catalyzed by UDP-glucose pyrophosphorylase, forming UDP-Galactosamine.
-
UTP Pool Depletion: Unlike UDP-glucose, UDP-Galactosamine is not efficiently metabolized further. Its accumulation effectively sequesters uridylate, leading to a rapid and severe depletion of the cellular UTP pool.[3][5][6]
This depletion has two major downstream consequences:
-
Inhibition of RNA Synthesis: UTP is an essential precursor for RNA synthesis. Its scarcity halts transcription, leading to a subsequent decline in protein synthesis.[2][3]
-
Inhibition of Glycosylation: UTP is required to form UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-GlcNAc), which are the donor substrates for glycosyltransferases in the endoplasmic reticulum (ER) and Golgi apparatus.[7][8] Without these substrates, the synthesis of glycoproteins, glycolipids, and glycosaminoglycans is severely impaired.
Applications in Glycobiology and Disease Modeling
Gold Standard Model for Acute Liver Injury
The high susceptibility of hepatocytes to GalN-induced UTP depletion makes it an ideal agent for inducing experimental liver injury that morphologically and biochemically resembles human viral hepatitis.[1][8]
-
GalN-Only Model: High doses of GalN alone can induce acute liver failure.[2][9] This model is useful for studying the direct effects of metabolic disruption and transcriptional arrest on hepatocytes.
-
GalN/LPS Co-administration Model: A widely used and robust model involves co-administering a sub-lethal dose of GalN with lipopolysaccharide (LPS).[10][11] GalN sensitizes the liver to the inflammatory effects of LPS, which triggers a massive release of pro-inflammatory cytokines like TNF-α, leading to fulminant hepatic failure characterized by widespread apoptosis and necrosis.[12][13] This model is invaluable for studying cytokine-mediated liver damage, inflammatory signaling, and for evaluating potential hepatoprotective drug candidates.[7][10]
Tool for Inhibiting Glycosylation
By depleting the precursors for UDP-sugars, GalN serves as a broad-spectrum inhibitor of glycosylation.[7] This allows researchers to investigate the functional consequences of altered glycosylation on various cellular processes:
-
Protein Folding and ER Stress: The inhibition of N-linked glycosylation, a critical co-translational modification, leads to the accumulation of misfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway.[14][15] Studying the GalN-induced UPR provides insights into the cellular mechanisms that handle ER stress.[16][17]
-
Cell Signaling and Adhesion: Glycans on the cell surface are crucial for receptor function, cell-cell recognition, and adhesion. By using GalN to strip these glycans, researchers can probe their roles in these fundamental processes.[18][19]
-
Mucin-Type O-Glycosylation: GalN and its derivatives can be used to study the initiation and elaboration of mucin-type O-glycans, which are important in cancer biology and immunology.[20][21]
Quantitative Data and Experimental Parameters
The effective concentration of D-Galactosamine varies significantly between in vitro and in vivo models. The following tables summarize typical dosage ranges and observed effects from the literature.
Table 1: In Vivo Experimental Parameters for D-Galactosamine Models
| Animal Model | D-Galactosamine Dose | Co-treatment (LPS) | Time to Injury | Key Observations | Reference(s) |
|---|---|---|---|---|---|
| Mouse | 800 mg/kg (i.p.) | 100 ng/g (i.p.) | 6-8 hours | Fulminant hepatic failure, apoptosis, high mortality. | [11][12] |
| Mouse | 800 mg/kg (i.p.) | 40 µg/kg (i.p.) | 6 hours | NLRP3 inflammasome activation, increased TNF-α & IL-1β. | [22] |
| Rat | 1.1 g/kg (i.p.) | None | 48 hours | Significant increase in serum ALT, AST, and bilirubin. | [2] |
| Rat | 800 mg/kg (i.p.) | None | 24 hours | Reduced antioxidant enzymes (SOD, CAT), increased lipid peroxidation. | [9] |
| Rat | 400 mg/kg (i.p.) | None | 21 days (pre-treat) | Increased liver marker enzymes (AST, ALT), inflammation. |[8] |
Table 2: In Vitro Experimental Parameters and Effects
| Cell Type | D-Galactosamine Conc. | Incubation Time | Key Observations | Reference(s) |
|---|---|---|---|---|
| Rat Hepatocytes | 40 mM | 24 hours | Dose-dependent hepatocyte injury, reduced viability. | [1] |
| Rat Hepatocytes | 5 mM | 24 hours | Induction of apoptosis and necrosis, caspase-3 activation. | [4] |
| Rat Hepatocytes | 10 mM | > 2 hours | Inhibition of protein synthesis and secretion. |[23] |
Table 3: Quantitative Effects on UTP Depletion
| Animal Model | D-Galactosamine Dose | Time Post-Injection | % UTP Depletion | Reference(s) |
|---|---|---|---|---|
| Young Rat (4 mo) | Not Specified (i.p.) | 2 hours | 55% | [5][6] |
| Adult Rat (12 mo) | Not Specified (i.p.) | 2 hours | 65% | [5][6] |
| Old Rat (24-26 mo) | Not Specified (i.p.) | 2 hours | 89% |[5][6] |
Experimental Protocols and Workflows
Protocol: Induction of Acute Liver Failure in Mice (GalN/LPS Model)
This protocol is a synthesized example for inducing acute liver failure. Researchers should optimize doses and timing based on their specific animal strain and experimental goals.[10][11][12]
-
Animal Model: Use 6-8 week old male C57BL/6J mice. Acclimatize animals for at least one week.
-
Reagent Preparation:
-
D-Galactosamine HCl Solution: Dissolve D-Galactosamine HCl in sterile, pyrogen-free 0.9% saline to a final concentration of 100 mg/mL.
-
LPS Solution: Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline to a final concentration of 10 µg/mL.
-
-
Administration:
-
Administer D-Galactosamine via intraperitoneal (i.p.) injection at a dose of 800 mg/kg body weight.
-
Simultaneously or within 30 minutes, administer LPS via i.p. injection at a dose of 50-100 µg/kg body weight.
-
-
Monitoring and Sample Collection:
-
Monitor animals closely for signs of distress. Onset of fulminant hepatic failure typically occurs within 6-8 hours.
-
At the experimental endpoint (e.g., 6 hours), euthanize animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold PBS and collect tissue samples for histology (H&E staining), protein analysis (Western blot), and RNA analysis (RT-qPCR).
-
Downstream Signaling: UPR and Inflammatory Pathways
The cellular insults caused by GalN trigger complex signaling cascades. The inhibition of N-glycosylation leads to ER stress and activation of the three main UPR sensor proteins: IRE1, PERK, and ATF6.[15] Concurrently, in the GalN/LPS model, LPS activates Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways, which drive the production of inflammatory cytokines.[7][8] These cytokines, particularly TNF-α, then induce apoptosis through caspase activation.[12][13]
Conclusion
This compound remains an indispensable and versatile compound in glycobiology and hepatology research. Its well-characterized mechanism of UTP depletion provides a reliable method for inducing a clinically relevant model of acute liver failure and for studying the profound cellular impact of inhibiting glycosylation. By understanding the detailed mechanisms, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively leverage D-Galactosamine to advance the fields of drug development, cell biology, and the study of glycan function.
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 10. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 11. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Research [labs.sbpdiscovery.org]
- 16. Impact of ER stress and the unfolded protein response on Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoplasmic reticulum-unfolded protein response pathway modulates the cellular response to mitochondrial proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of D-galactosamine in vitro on [U-14C]palmitate oxidation, triacylglycerol synthesis and secretion in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
D(+)-Galactosamine hydrochloride CAS number and chemical properties.
An In-depth Examination of its Chemical Properties and Applications in Liver Injury Models
Abstract
D(+)-Galactosamine hydrochloride is a pivotal research chemical, widely recognized for its role as a hepatotoxic agent in the induction of experimental liver injury. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for inducing acute liver failure in animal models, and an exploration of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of critical data and methodologies.
Chemical Properties
This compound, an amino sugar derived from galactose, is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for laboratory use and experimental design.
| Property | Value | Citations |
| CAS Number | 1772-03-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₄ClNO₅ | [1][5][6][7] |
| Molecular Weight | 215.63 g/mol | [1][2][4][7] |
| Melting Point | 182-185 °C (decomposes) | [1][6][8][9] |
| Solubility | Water: ~50 g/L at 20 °C, 50 mg/mL (clear, colorless solution) | [2][4][6][10] |
| DMSO: ~25 mg/mL | [5][11] | |
| Ethanol: ~5 mg/mL | [5][11] | |
| PBS (pH 7.2): ~10 mg/mL | [5][11] | |
| Stability | Moisture sensitive, hygroscopic. Store in a dry, cool place. | [1][6][8] |
| Appearance | White to off-white powder or crystalline solid | [1][4] |
| Synonyms | 2-Amino-2-deoxy-D-galactose hydrochloride, Chondrosamine hydrochloride | [1][3][4][6][9] |
Mechanism of Action in Liver Injury
This compound is a potent hepatotoxin that, particularly when co-administered with lipopolysaccharide (LPS), induces a robust model of acute liver failure that closely mimics viral hepatitis in humans.[9][12] The primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) pools within hepatocytes.[9] This leads to the inhibition of RNA and protein synthesis, ultimately resulting in apoptosis and necrosis of liver cells.[7][9]
The sensitization of the liver by D-galactosamine renders it highly susceptible to the inflammatory cascade initiated by LPS. This synergy is central to the experimental model and involves the activation of key signaling pathways that orchestrate the inflammatory response and subsequent tissue damage.
Key Signaling Pathways
The hepatotoxicity induced by this compound, especially in the presence of LPS, is mediated by a complex interplay of signaling pathways. The two most prominent pathways are the TNF-α/NF-κB signaling cascade and the NLRP3 inflammasome pathway.
TNF-α/NF-κB Signaling Pathway
The administration of D-galactosamine and LPS triggers the release of tumor necrosis factor-alpha (TNF-α) from Kupffer cells, the resident macrophages of the liver.[4][8][12] TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a downstream signaling cascade that activates the nuclear factor-kappa B (NF-κB) transcription factor.[12][13] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including various cytokines and chemokines, which amplify the inflammatory response and contribute to hepatocyte apoptosis.[12][14]
References
- 1. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide and D-galactosamine-induced hepatic injury is mediated by TNF-alpha and not by Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 14. oncotarget.com [oncotarget.com]
A Comprehensive Technical Guide to the Solubility and Stability of D(+)-Galactosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of D(+)-Galactosamine hydrochloride, a critical aminodeoxy sugar used extensively in biomedical research, particularly in the induction of experimental hepatitis and liver injury models. Understanding its behavior in various solvents is paramount for accurate and reproducible experimental outcomes and for the development of potential therapeutic applications.
Core Properties of this compound
This compound is the hydrochloride salt of galactosamine, an amino sugar derived from galactose. It is a white to off-white crystalline solid. The solid form is known to be hygroscopic and sensitive to moisture.[1][2] For long-term storage, it is recommended to keep the solid material at -20°C, where it is stable for at least four years.[3][4]
Solubility Profile
The solubility of this compound has been determined in a range of common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. The quantitative solubility data is summarized in the table below.
| Solvent | Temperature | Solubility |
| Water | Ambient | 50 mg/mL[2][5][6] |
| Water | 20°C | ~50 g/L[5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Ambient | ~10 mg/mL[3][4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Ambient | 25 mg/mL[3][4] |
| Dimethylformamide (DMF) | Ambient | 25 mg/mL[3][4] |
| Ethanol | Ambient | 5 mg/mL[3][4] |
Stability in Solution
While the solid form of this compound is stable, its stability in solution is a critical consideration for experimental design.
Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh and use them within one day.[3] The pH of a 10 g/L aqueous solution is in the range of 3.5 - 5.[5]
Organic Stock Solutions: Stock solutions prepared in dimethyl sulfoxide (DMSO) exhibit greater stability. Recommendations for storage of DMSO stock solutions are as follows:
It is crucial to store these solutions sealed and protected from moisture.[7]
Currently, detailed public data on the degradation kinetics, including half-life at various pH values and temperatures, and a comprehensive profile of degradation products are limited. However, it is known that the stability of many pharmaceutical compounds is pH-dependent, with hydrolysis of glycosidic bonds being a potential degradation pathway, especially under acidic or alkaline conditions.
Experimental Protocols
Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the saturation solubility of this compound in a specific solvent system, representing a true equilibrium state.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Determination of Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated organic stock solution into an aqueous buffer.
Methodology: Nephelometric Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Solubilization: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations of the compound. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity (light scattering) of the solutions in each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
Stability-Indicating HPLC Method for Degradation Studies
This protocol outlines a method to assess the stability of this compound in solution by quantifying its degradation over time.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in the desired solvent systems (e.g., buffers at different pH values) at a known concentration.
-
Stress Conditions: Store the solutions under various conditions, including different temperatures (e.g., 4°C, 25°C, 40°C) and pH values.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for extended studies), withdraw aliquots from each solution.
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC method. An example of such a method could involve pre-column derivatization followed by reversed-phase chromatography.
-
Derivatization: React the galactosamine with a derivatizing agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) under alkaline conditions to form a UV-active derivative.[8]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile.[8]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 265 nm for the FMOC derivative).[8]
-
Flow Rate: Typically 1 mL/min.[8]
-
Column Temperature: e.g., 25°C.[8]
-
-
-
Data Analysis: Quantify the peak area of the intact this compound derivative at each time point. The degradation can be expressed as the percentage of the initial concentration remaining. This data can be used to calculate degradation rate constants and the half-life of the compound under the tested conditions. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the solubility and stability of this compound.
References
- 1. This compound | 1772-03-8 [chemicalbook.com]
- 2. This compound CAS#: 1772-03-8 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. D- (+)-Galactosamine BioReagent, cell culture mammalian 1772-03-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
D(+)-Galactosamine: A Technical Guide to its Historical Discovery and Application as a Research Tool in Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D(+)-Galactosamine (GalN) is an amino sugar that has become an indispensable tool in experimental hepatology. Since its initial isolation and characterization, its unique ability to induce a form of liver injury in animal models that closely mimics human viral hepatitis has been extensively leveraged. This technical guide provides an in-depth overview of the historical discovery and development of D(+)-Galactosamine as a research tool. It details the molecular mechanisms of its hepatotoxicity, provides quantitative data on its application in animal models, and offers standardized experimental protocols. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use in liver disease research.
Historical Discovery and Development
The journey of D(+)-Galactosamine from a naturally occurring amino sugar to a critical research tool has been a multi-decade endeavor.
Initial Isolation and Synthesis
D(+)-Galactosamine was first isolated from chondroitin (B13769445) sulfate (B86663) by Phoebus Levene and F. B. La Forge in 1914.[1] Early synthetic methods were later developed by researchers such as S. P. James and colleagues in 1945, and Richard Kuhn and W. Kirschenlohr in 1956, which made the compound more accessible for scientific investigation.[1]
Establishment as a Hepatotoxic Agent
The pivotal moment in the history of D(+)-Galactosamine as a research tool came in 1968 when Karl Decker, Dietrich Keppler, and their colleagues published their seminal work.[1][2] Their research demonstrated that the administration of D(+)-Galactosamine to rats induced a form of hepatitis that was histologically and biochemically similar to human viral hepatitis.[2][3] This discovery established the D-galactosamine-induced liver injury model as a robust and reproducible system for studying the pathogenesis of liver disease.[4][5]
Mechanism of D(+)-Galactosamine-Induced Hepatotoxicity
The hepatotoxic effects of D(+)-Galactosamine are primarily attributed to a specific metabolic disturbance within hepatocytes: the depletion of uridine (B1682114) triphosphate (UTP).[6][7][8][9][10]
The UTP Depletion Cascade
As illustrated in the signaling pathway below, D(+)-Galactosamine is metabolized in the liver, leading to the trapping of uridine phosphates in the form of UDP-galactosamine and UDP-N-acetylgalactosamine. This sequestration of uridine nucleotides results in a significant decrease in the intracellular pool of UTP.[7][8][10]
Downstream Consequences of UTP Depletion
The depletion of UTP has profound consequences for hepatocyte function, leading to:
-
Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA. Its depletion leads to a rapid cessation of transcription, followed by an inhibition of protein and glycoprotein synthesis.[1][6][8][9]
-
Cellular Stress and Damage: The inability to synthesize essential macromolecules leads to cellular stress, organelle dysfunction, and ultimately, cell death.
Signaling Pathways in D(+)-Galactosamine Hepatotoxicity
The initial metabolic insult of UTP depletion triggers a complex cascade of signaling events that culminate in inflammation and hepatocyte death through both apoptosis and necrosis.
References
- 1. D-Galactosamine [drugfuture.com]
- 2. Experimental hepatitis induced by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Galactosamine - Wikipedia [en.wikipedia.org]
- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
The Uridylate Thief: A Technical Guide to D(+)-Galactosamine Hydrochloride's Depletion of UTP Nucleotides and Induction of Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the well-established effects of D(+)-Galactosamine hydrochloride (GalN) on cellular UTP nucleotide pools, leading to significant hepatotoxicity. GalN serves as a potent and reliable tool in experimental models to mimic viral hepatitis, providing a valuable platform for the investigation of liver injury mechanisms and the development of hepatoprotective therapies. This document provides a comprehensive overview of the core mechanism, detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.
Core Mechanism: The "Uridylate Trapping" Hypothesis
This compound's hepatotoxicity stems from its unique metabolic pathway in the liver, which effectively sequesters uridine (B1682114) phosphates, a phenomenon known as "uridylate trapping".[1][2] This process leads to a rapid and severe depletion of the intracellular pool of uridine triphosphate (UTP), a critical nucleotide for numerous cellular functions.[2][3]
The consequences of UTP depletion are profound and multifaceted:
-
Inhibition of RNA Synthesis: UTP is a fundamental building block for RNA transcription. Its scarcity halts the synthesis of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), leading to a shutdown of protein synthesis.[1][3]
-
Impaired Glycoprotein and Glycolipid Synthesis: UTP is essential for the formation of UDP-sugars (e.g., UDP-glucose, UDP-galactose, UDP-glucuronic acid) that are vital for the glycosylation of proteins and lipids. Disruption of these processes compromises the integrity and function of cell membranes and organelles.[4]
-
Disruption of Glycogen (B147801) Metabolism: UDP-glucose is a precursor for glycogen synthesis. UTP depletion indirectly inhibits the liver's ability to store glucose as glycogen.[4]
This cascade of events ultimately leads to hepatocellular damage, characterized by necrosis, inflammation, and the release of liver enzymes into the bloodstream.[5][6]
Quantitative Data on GalN-Induced UTP Depletion and Liver Injury
The administration of this compound leads to a dose- and time-dependent depletion of hepatic UTP levels and a corresponding increase in markers of liver injury. The following tables summarize key quantitative data from studies in rats.
Table 1: Effect of this compound on Hepatic UTP and UDP-Sugars Content in Rats
| Animal Model | GalN Dose (g/kg) | Time Post-Administration (hours) | % Decrease in UTP Content | % Increase in UDP-Sugars | Reference |
| Young Rats (4 months) | 0.2 | 2 | 55% | 189% | [7][8] |
| Adult Rats (12 months) | 0.2 | 2 | 65% | 175% | [7][8] |
| Old Rats (24-26 months) | 0.2 | 2 | 89% | 305% | [7][8] |
Data presented as the percentage change from control animals.
Table 2: Effect of this compound on Serum Liver Injury Markers in Rats
| Animal Model | GalN Dose (mg/kg) | Time Post-Administration | AST (U/L) | ALT (U/L) | Other Markers | Reference |
| Wistar Rats | 400 | 21st day | Significantly Increased | Significantly Increased | ALP, GGT, and Total Bilirubin significantly increased | [9] |
| Sprague-Dawley Rats | 1100 | 48 hours | Significantly Increased | Significantly Increased (p<0.05) | Bilirubin and Ammonia significantly increased | [5] |
| Wistar Rats | 500-750 | Not Specified | 9-fold increase | Not Specified | [1] |
AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase, ALP: Alkaline Phosphatase, GGT: Gamma-Glutamyl Transferase.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of GalN-induced hepatotoxicity.
In Vivo Model of D(+)-Galactosamine-Induced Acute Liver Injury in Rats
This protocol describes the induction of acute liver injury in rats using this compound.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Appropriate animal handling and restraint equipment
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Preparation of GalN Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 200 mg/mL). Adjust the pH to 7.0 if necessary.
-
Animal Grouping: Randomly divide the animals into a control group and one or more GalN-treated groups.
-
Administration:
-
Monitoring and Sample Collection: At predetermined time points (e.g., 2, 6, 12, 24, 48 hours) after administration, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta for serum separation.
-
Tissue Collection: Perfuse the liver with ice-cold saline to remove blood. Excise the liver, weigh it, and immediately freeze-clamp portions in liquid nitrogen for nucleotide analysis or fix in 10% neutral buffered formalin for histology.
Quantification of UTP in Liver Tissue by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of UTP from liver tissue.
Materials:
-
Freeze-clamped liver tissue
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a UV detector
-
Anion-exchange HPLC column
-
UTP standard solution
-
Mobile phase buffers
Procedure:
-
Tissue Homogenization: Pulverize the freeze-clamped liver tissue in liquid nitrogen. Homogenize the powdered tissue in ice-cold perchloric acid.
-
Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a solution of potassium hydroxide. The potassium perchlorate (B79767) precipitate should be removed by centrifugation.
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the extract onto the anion-exchange HPLC column.
-
Elute the nucleotides using a gradient of the mobile phase buffers.
-
Detect UTP by its UV absorbance at 262 nm.
-
-
Quantification: Create a standard curve using known concentrations of UTP standard. Calculate the UTP concentration in the liver samples by comparing their peak areas to the standard curve. Express the results as nmol/g of liver tissue.
Measurement of Serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) Activity
This protocol describes a common enzymatic assay for measuring AST and ALT activity in serum. Commercial kits are widely available and their specific instructions should be followed.[11][12][13][14][15]
Principle:
-
AST: Catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate.
-
ALT: Catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate.
The rate of formation of the products is measured, often through a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
General Procedure (using a commercial kit):
-
Serum Preparation: Collect blood and allow it to clot. Centrifuge to separate the serum.
-
Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized enzyme mixes and substrates.
-
Assay:
-
Pipette the required volume of serum and reagent into a cuvette or microplate well.
-
Incubate at a specified temperature (e.g., 37°C).
-
Measure the change in absorbance at 340 nm over a set period.
-
-
Calculation: Calculate the enzyme activity (in U/L) based on the rate of absorbance change and the molar extinction coefficient of NADH.
Visualizing the Molecular and Experimental Landscape
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of D-Galactosamine leading to UTP depletion and inhibition of macromolecular synthesis.
Caption: Experimental workflow for inducing and assessing D-Galactosamine-induced liver injury in rodents.
Caption: Logical relationship of events from D-Galactosamine administration to acute liver injury.
References
- 1. Metabolic studies in experimental liver disease resulting from d(+)-galactosamine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]
- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. scribd.com [scribd.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
The Silent Scourge: A Technical Guide to D(+)-Galactosamine Hydrochloride's Inhibition of Hepatic RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms by which D(+)-Galactosamine hydrochloride induces acute liver injury through the potent inhibition of hepatic RNA synthesis. By providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data, this document serves as a critical resource for professionals engaged in hepatotoxicity studies, drug development, and fundamental research.
Core Mechanism: The Uridine (B1682114) Sink Effect
This compound (GalN) exerts its primary hepatotoxic effect by acting as a molecular trap for uridine phosphates, leading to a severe and rapid depletion of uridine triphosphate (UTP) within hepatocytes.[1][2][3][4][5][6][7][8][9] UTP is an essential substrate for RNA polymerases; its deficiency directly halts the synthesis of all forms of RNA, precipitating a cascade of cellular dysfunction that culminates in apoptosis and necrosis.
The metabolic trapping of uridine occurs through the following pathway:
-
Phosphorylation: GalN is phosphorylated by galactokinase to form galactosamine-1-phosphate.
-
UDP-Sugar Formation: Galactosamine-1-phosphate then reacts with UTP, catalyzed by UDP-glucose pyrophosphorylase, to form UDP-galactosamine.
This "uridine sink" is the central tenet of GalN-induced hepatotoxicity. The inhibition of RNA synthesis is a direct consequence of the depletion of a critical building block.
Quantitative Impact on Hepatic Metabolism
The administration of D-Galactosamine leads to measurable and significant alterations in key hepatic metabolites. The following tables summarize the quantitative data reported in preclinical studies.
| Parameter | Control Level (µmole/g liver) | Level after GalN Administration (µmole/g liver) | Time Post-Administration | Reference |
| Uridine Triphosphate (UTP) | 0.26 | 0.02 | 30 minutes | [6] |
| UDP-amino sugars | Baseline | Increased by 0.85 | 30 minutes | [6] |
| RNA Synthesis Rate | 100% | 21% of control | - | [6] |
Table 1: Effect of D-Galactosamine on Hepatic Uridine Nucleotide Levels and RNA Synthesis.
| Age Group | UTP Decrease (%) | UDP-Sugar Increase (%) | Reference |
| Young Rats | 55 | 189 | [10] |
| Adult Rats | 65 | 175 | [10] |
| Old Rats | 89 | 305 | [10] |
Table 2: Age-Dependent Effects of D-Galactosamine on Hepatic Nucleotide Pools.
Signaling Pathways and Logical Relationships
The biochemical cascade initiated by D-Galactosamine leading to the cessation of RNA synthesis can be visualized as a direct signaling pathway.
Experimental Protocols
The following are detailed methodologies for inducing and studying D-Galactosamine-induced hepatitis and RNA synthesis inhibition in a rodent model.
Induction of Acute Liver Injury
This protocol is designed to induce acute liver failure in rats to study the downstream effects of D-Galactosamine administration.
Materials:
-
D-α-galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
0.9% Saline solution
-
Sprague-Dawley rats (or other suitable strain)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into a control group and a test group.[1]
-
Dosing Preparation: Prepare a 200 mg/ml solution of D-Galactosamine hydrochloride in 0.9% saline.[1]
-
Administration:
-
Observation and Sample Collection: Monitor animals for 48 hours. At the end of the period, collect blood and liver tissue samples for analysis.[1]
Measurement of RNA Synthesis Inhibition
This protocol focuses on the direct measurement of RNA synthesis inhibition following D-Galactosamine administration.
Materials:
-
D-Galactosamine hydrochloride
-
Radiolabeled RNA precursor (e.g., [14C]-guanosine or [3H]-uridine)
-
Reagents for RNA isolation (e.g., TRIzol)
-
Scintillation counter
Procedure:
-
Animal Treatment: Administer D-Galactosamine to the test group as described previously. A dose of 1.85 mmoles/kg has been shown to be effective.[6]
-
Radiolabeling: At a specified time after GalN administration (e.g., 30 minutes), inject a pulse of a radiolabeled RNA precursor.
-
Tissue Collection: Shortly after the radiolabeling pulse, sacrifice the animals and immediately freeze-clamp the liver tissue in liquid nitrogen to stop metabolic processes.
-
RNA Isolation and Quantification: Isolate total RNA from the liver tissue. The rate of RNA synthesis is determined by measuring the amount of incorporated radioactivity using a scintillation counter.[6] A significant decrease in incorporated radioactivity in the GalN-treated group compared to the control group indicates inhibition of RNA synthesis.
Reversibility of Inhibition
An important aspect of the D-Galactosamine model is the reversibility of its effects on RNA synthesis. Administration of uridine can replenish the depleted UTP pools and restore RNA synthesis.[3][6][11][12] This rescue effect confirms that UTP deficiency is the primary mechanism of action and provides a valuable experimental control. Studies have shown that uridine administration can completely reverse the UTP deficiency within 90 minutes and consequently restore RNA synthesis.[6][12]
Conclusion
This compound serves as a potent and specific inhibitor of hepatic RNA synthesis through the metabolic trapping of uridine phosphates. This leads to a profound UTP deficiency, which starves RNA polymerases of an essential substrate, thereby halting transcription. The well-defined mechanism of action, coupled with the ability to quantify its effects and reverse them with uridine, makes D-Galactosamine an invaluable tool in the study of liver injury, gene expression, and the development of hepatoprotective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this model in their investigations.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective uridine triphosphate deficiency induced by D-galactosamine in liver and reversed by pyrimidine nucleotide precursors. Effect on ribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic TGFβr1 Deficiency Attenuates Lipopolysaccharide/D-Galactosamine–Induced Acute Liver Failure Through Inhibiting GSK3β–Nrf2–Mediated Hepatocyte Apoptosis and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. Reversible inhibition of RNA synthesis and irreversible inhibition of protein synthesis by D-galactosamine in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pathophysiology of D-Galactosamine-Induced Liver Injury
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-Galactosamine (D-GalN) serves as a highly specific and potent hepatotoxin extensively used in preclinical research to model various forms of human liver injury, particularly when co-administered with lipopolysaccharide (LPS). This combination induces a fulminant hepatic failure that closely mimics the pathophysiology of viral or drug-induced hepatitis.[1][2] The primary mechanism of D-GalN toxicity lies in its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools specifically within hepatocytes, leading to a cessation of RNA and protein synthesis.[2][3][4] This metabolic insult sensitizes the liver to the inflammatory effects of endotoxins like LPS, culminating in a cascade of events including robust inflammation, oxidative stress, and widespread hepatocyte apoptosis.[1][2] Understanding the intricate signaling pathways and cellular responses in this model is crucial for the development and evaluation of novel hepatoprotective therapeutics.
Core Mechanism of D-Galactosamine Hepatotoxicity
The foundational toxic effect of D-Galactosamine is metabolic. Upon entering hepatocytes, D-GalN is phosphorylated by galactokinase, trapping uridine nucleotides in the form of UDP-galactosamine and other derivatives. This process effectively sequesters the cellular pool of UTP.[5]
Key Consequences of UTP Depletion:
-
Inhibition of Macromolecule Synthesis: UTP is essential for the synthesis of RNA. Its depletion leads to a rapid halt in transcription, preventing the synthesis of proteins, including those with short half-lives that are crucial for cell survival and defense, such as anti-apoptotic proteins.[2][3][6]
-
Sensitization to Inflammatory Mediators: The inability to synthesize protective proteins renders hepatocytes exquisitely sensitive to cytotoxic signals, most notably Tumor Necrosis Factor-alpha (TNF-α).[3][7]
This sensitization is a critical feature of the D-GalN model. While D-GalN alone can cause liver damage at high doses, its combination with a low, otherwise non-injurious, dose of LPS precipitates a severe and rapid liver failure.[2][8]
The Synergistic Role of Lipopolysaccharide (LPS)
LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the innate immune system. In the D-GalN/LPS model, LPS administration triggers a cascade of inflammatory responses that are amplified in the sensitized liver.
LPS-Mediated Signaling Cascade:
-
Kupffer Cell Activation: LPS binds to Toll-like Receptor 4 (TLR4) on the surface of Kupffer cells, the resident macrophages of the liver.[6][9]
-
Pro-inflammatory Cytokine Release: This binding activates intracellular signaling pathways, most prominently the NF-κB pathway, leading to the massive transcriptional upregulation and secretion of pro-inflammatory cytokines.[10]
-
TNF-α Dominance: Among the released cytokines, TNF-α is the principal mediator of hepatocyte death in this model.[6][11][12] Secreted TNF-α is essential for the induction of apoptosis.[13]
The following diagram illustrates the initial steps of LPS-induced inflammation in the liver.
Caption: LPS activation of Kupffer cells via TLR4, leading to NF-κB activation and cytokine release.
Signaling Pathways of Hepatocyte Apoptosis
The convergence of D-GalN-induced sensitization and LPS-triggered inflammation leads to widespread hepatocyte apoptosis, primarily through TNF-α-mediated signaling.
-
Death Receptor Pathway: Secreted TNF-α binds to its receptor, TNFR1 (p55), on the surface of hepatocytes.[6][7][13] This binding initiates the formation of a death-inducing signaling complex (DISC) and subsequent activation of a caspase cascade.
-
Caspase Activation: The cascade involves initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3), which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[2][6]
-
Mitochondrial Involvement: The death receptor pathway can be amplified by the mitochondrial (intrinsic) pathway through the cleavage of Bid to tBid, which promotes the release of cytochrome c and further caspase activation. The expression of anti-apoptotic proteins like Bcl-xL can counteract this process.[11]
-
Other Mediators: While TNF-α is the primary driver, other mediators like Fas/FasL and TGF-β signaling also contribute to the apoptotic process in this model.[2][12]
The following diagram outlines the TNF-α-mediated apoptotic pathway in D-GalN-sensitized hepatocytes.
Caption: D-GalN sensitizes hepatocytes to TNF-α-induced apoptosis via UTP depletion.
Quantitative Data from Experimental Models
The D-GalN/LPS model is highly reproducible, with quantifiable markers of liver injury. The data below are compiled from various studies to provide a representative overview.
Table 1: Typical Dosing and Timeline in Rodent Models
| Parameter | Mouse | Rat | Reference(s) |
| D-GalN Dose (i.p.) | 700-800 mg/kg | 800-900 mg/kg | [2][10][14][15] |
| LPS Dose (i.p.) | 10-100 µg/kg | 8-50 µg/kg | [2][10][15][16] |
| Peak Cytokine (TNF-α) | ~4 hours | ~4-6 hours | [10] |
| Peak ALT/AST Levels | 6-12 hours | 12-24 hours | [2][15] |
| Maximal Necrosis | 8-12 hours | 24-48 hours | [2][17] |
Table 2: Representative Biochemical and Inflammatory Markers
| Marker | Control (Approx. Value) | D-GalN/LPS Treated (Fold Increase) | Description | Reference(s) |
| ALT (U/L) | 20-50 | > 50-200x | Marker of specific hepatocellular injury. | [10][16][18] |
| AST (U/L) | 50-100 | > 40-150x | Marker of hepatocellular injury. | [10][16][18] |
| Serum TNF-α (pg/mL) | < 50 | > 100x | Key initiating inflammatory cytokine. | [10][11] |
| Serum IL-6 (pg/mL) | < 30 | > 80x | Pro-inflammatory cytokine. | [10][18] |
| Serum IL-1β (pg/mL) | < 20 | > 50x | Pro-inflammatory cytokine. | [18] |
| Hepatic MDA (nmol/mg) | Baseline | > 3-5x | Marker of lipid peroxidation/oxidative stress. | [16][19] |
| Hepatic GSH | Baseline | > 50-70% decrease | Depletion of a key endogenous antioxidant. | [18] |
Experimental Protocols
Reproducibility in this model requires strict adherence to standardized protocols.
A. Induction of Acute Liver Failure in Mice
-
Animal Model: Male C57BL/6J or BALB/c mice, typically 6-8 weeks old, are commonly used.[1][16]
-
Reagent Preparation:
-
D-Galactosamine (Sigma-Aldrich) is dissolved in sterile, pyrogen-free saline to a concentration of ~100 mg/mL.
-
LPS (from E. coli serotype O111:B4 or similar, Sigma-Aldrich) is dissolved in sterile, pyrogen-free saline to a concentration of ~10 µg/mL.
-
-
Administration:
-
Sample Collection:
-
At predetermined time points (e.g., 4, 6, 8, or 12 hours post-injection), mice are anesthetized.
-
Blood is collected via cardiac puncture or retro-orbital sinus for serum separation and biochemical analysis (ALT, AST, cytokines).[16]
-
Livers are perfused with cold PBS, and sections are collected for histopathology (fixed in 10% formalin) and molecular analysis (snap-frozen in liquid nitrogen).
-
B. Key Analytical Methods
-
Serum Transaminase Activity: ALT and AST levels are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[16][18]
-
Cytokine Measurement: Serum or liver homogenate levels of TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
-
Histopathology: Formalin-fixed, paraffin-embedded liver sections (5 µm) are stained with Hematoxylin and Eosin (H&E) to assess morphological changes, such as hepatocyte necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[15][20]
-
Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on liver sections to detect DNA fragmentation, a hallmark of apoptosis.[2]
The general experimental workflow is depicted below.
Caption: A typical experimental workflow for the D-GalN/LPS liver injury model.
Conclusion and Therapeutic Implications
The D-Galactosamine/LPS model of liver injury provides a robust and clinically relevant platform for studying the mechanisms of fulminant hepatic failure. The pathophysiology is a multi-step process initiated by metabolic disruption (UTP depletion) and dramatically amplified by an innate immune response (TNF-α production), culminating in widespread, apoptosis-driven hepatocyte death. This detailed understanding allows for the targeted investigation of therapeutic agents. Drug development professionals can leverage this model to evaluate compounds that, for example, inhibit TNF-α signaling, block caspase activation, replenish uridine pools, suppress oxidative stress, or modulate the inflammatory response of Kupffer cells. The quantitative and reproducible nature of the model makes it an invaluable tool in the preclinical pipeline for hepatoprotective drug discovery.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Lipopolysaccharide-induced inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 20. researchgate.net [researchgate.net]
A Technical Guide to D(+)-Galactosamine Hydrochloride as a Model for Fulminant Hepatic Failure
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fulminant hepatic failure (FHF), also known as acute liver failure (ALF), is a severe clinical syndrome characterized by rapid and massive necrosis of hepatocytes, leading to a sudden loss of liver function in an individual with no prior history of liver disease.[1][2] To study the complex pathophysiology of FHF and to evaluate potential therapeutic agents, robust and reproducible animal models are essential. The D(+)-Galactosamine hydrochloride (D-GalN) model, particularly when co-administered with lipopolysaccharide (LPS), is a widely utilized and well-established experimental model that mimics many features of human FHF, including massive hepatocyte apoptosis and inflammation.[3][4]
D-GalN is a specific hepatotoxic agent that sensitizes hepatocytes to the cytotoxic effects of inflammatory mediators.[1][5] When combined with a sublethal dose of LPS, a component of the outer membrane of Gram-negative bacteria, it induces a rapid and severe liver injury.[1][6] This model is valued for its rapid onset and high reproducibility, making it particularly useful for screening hepatoprotective drug candidates.[6] This guide provides an in-depth overview of the D-GalN/LPS model, including its mechanism of action, key signaling pathways, detailed experimental protocols, and critical quantitative data.
Mechanism of Action
The hepatotoxicity induced by D-GalN and LPS is a two-step process involving metabolic sensitization followed by an inflammatory insult.
-
Sensitization by D-Galactosamine: D-GalN is an amino sugar that acts as a specific hepatotoxin.[7][8] Upon entering hepatocytes, it is metabolized, leading to the depletion of essential uridine (B1682114) nucleotides like uridine triphosphate (UTP).[3][9] This depletion inhibits the synthesis of RNA and proteins, rendering the hepatocytes highly susceptible to damage.[1][7]
-
Inflammatory Trigger by LPS: LPS acts as the inflammatory trigger. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, primarily Kupffer cells (the resident macrophages of the liver).[10][11] This binding activates a downstream signaling cascade, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[8][12]
-
TNF-α Mediated Apoptosis: The activation of NF-κB culminates in the robust production and secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8][11][13][14] TNF-α then binds to its receptor (TNFR1 or p55) on the sensitized hepatocytes.[13][14][15] This receptor engagement initiates a caspase signaling cascade, leading to widespread hepatocyte apoptosis and subsequent necrosis, which is the hallmark of this FHF model.[16][17][18] The lethality and hepatic injury in this model are dependent exclusively on secreted TNF-α signaling through the p55 receptor.[13][14][19]
Key Signaling Pathways in D-GalN/LPS-Induced Liver Injury
Several interconnected signaling pathways are crucial in the pathogenesis of D-GalN/LPS-induced FHF.
Core TNF-α Mediated Apoptotic Pathway
The central mechanism involves the activation of Kupffer cells by LPS, leading to the release of TNF-α, which then acts on D-GalN-sensitized hepatocytes to induce apoptosis. This pathway is critical for the onset of liver failure in the model.[13][14][15]
Caption: TNF-α mediated apoptosis in the D-GalN/LPS model.
Role of JNK and MAPK Signaling
Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are critically involved in regulating inflammation and cell death in this model.[8] Prolonged activation of JNK is associated with TNF-mediated apoptosis and necrosis.[20][21] Studies have shown that aberrant Wnt5a expression and JNK activation are detected in D-GalN/LPS-induced ALF, and inhibiting this pathway can reduce mortality and liver damage.[22][23]
Caption: JNK signaling pathway in D-GalN/LPS liver injury.
Oxidative Stress and Endoplasmic Reticulum (ER) Stress
D-GalN administration induces significant oxidative stress in the liver, characterized by an increase in lipid hydroperoxides and a decrease in antioxidants like vitamin C.[16] This oxidative stress contributes to extensive necrosis.[16] Furthermore, the D-GalN/LPS challenge can induce ER stress, leading to the activation of Caspase-12, which in turn contributes to hepatocyte apoptosis.[24]
Experimental Protocols
The following provides a generalized protocol for inducing FHF in rodents using D-GalN and LPS. Researchers should optimize dosages and timelines based on the specific animal strain and experimental objectives.
Animal Model
-
Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar) are commonly used.[6][7][25]
-
Age/Weight: Typically, 6-8 week old male mice are used.[6]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and free access to food and water.
Reagent Preparation
-
D(+)-Galactosamine HCl (D-GalN): Dissolve in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 200 mg/mL).[7]
-
Lipopolysaccharide (LPS): Reconstitute LPS (e.g., from E. coli) in sterile, pyrogen-free 0.9% saline to the desired concentration.
Induction of Acute Liver Failure
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fasting is generally not required for this model.
-
Administration: Administer D-GalN and LPS via intraperitoneal (i.p.) injection.[6][7] They are typically co-injected or administered in very close succession.
-
Control Group: A control group receiving an equivalent volume of sterile saline should always be included.[7]
-
Monitoring: Monitor animals closely for clinical signs of distress, such as lethargy, piloerection, and hyporesponsiveness.[26]
-
Sample Collection: Euthanize animals at predetermined time points (e.g., 6, 8, 12, 24 hours post-injection) for sample collection.[1][6][16] Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before collecting tissue for histology and molecular analysis.
Experimental Workflow
Caption: General experimental workflow for the D-GalN/LPS model.
Data Presentation and Key Endpoints
Quantitative assessment is critical for interpreting the results from the D-GalN/LPS model.
Typical Dosages
The optimal dose of D-GalN and LPS can vary significantly between species and even strains. The goal is to use a dose of D-GalN that sensitizes the liver without causing mortality on its own, combined with a sublethal dose of LPS.
| Animal Model | D-GalN Dosage (i.p.) | LPS Dosage (i.p.) | Reference(s) |
| Mice (C57BL/6) | 700 mg/kg - 800 mg/kg | 10 µg/kg - 100 ng/animal | [1][14] |
| Mice (BALB/c) | 8 mg/animal | 100 ng/animal | [14][19] |
| Rats (Sprague-Dawley) | 400 mg/kg - 1.1 g/kg | 8 µ g/rat | [7][8][27] |
| Rats (Wistar) | 1.4 g/kg | Not specified | [26] |
Biomarkers and Timeline
The onset of liver injury is rapid, with significant changes observed within hours of administration.
| Parameter | Time Point | Expected Change | Reference(s) |
| Serum ALT/AST | 5-7 hours | Significant increase, peaks around 7-12 hours | [24][27] |
| Serum Bilirubin | 12-48 hours | Significant increase | [7][27] |
| Serum TNF-α | 1-4 hours | Rapid, transient increase | [4] |
| Hepatocyte Apoptosis | 5-6 hours | Onset of apoptosis (TUNEL positive cells) | [1][24] |
| Caspase-3 Activity | 6-24 hours | Significant increase in liver and plasma | [16][17] |
| Mortality | 8-72 hours | Dose-dependent; can be high without intervention | [4][26] |
Histopathological Findings
Histological analysis of liver tissue is essential to confirm the nature and extent of the injury.
| Time Point | Observation | Staining Method | Reference(s) |
| Control | Normal hepatic architecture | H&E | [10] |
| 6-8 hours | Apoptotic bodies, sinusoidal congestion, focal necrosis, inflammatory cell infiltration | H&E, TUNEL | [1][16] |
| 12-24 hours | Massive pan-lobular necrosis, hemorrhage, severe inflammatory infiltrate | H&E | [28] |
Conclusion
The this compound and LPS co-administration model is a powerful and highly relevant tool for studying the mechanisms of fulminant hepatic failure. It effectively recapitulates the key features of endotoxin- and cytokine-mediated liver apoptosis and necrosis seen in human ALF. By understanding the detailed mechanisms, signaling pathways, and experimental protocols outlined in this guide, researchers can effectively utilize this model to investigate disease pathogenesis and to screen and validate novel therapeutic strategies for this devastating condition. However, researchers must be aware of the model's limitations, including its primary focus on apoptosis-driven injury, and should select appropriate endpoints to answer their specific scientific questions.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. imrpress.com [imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galactosamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 12. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Caspase activation during hepatocyte apoptosis induced by tumor necrosis factor-alpha in galactosamine-sensitized mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. journals.physiology.org [journals.physiology.org]
- 20. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Noncanonical Wnt5a/JNK Signaling Contributes to the Development of D-Gal/LPS-Induced Acute Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Noncanonical Wnt5a/JNK Signaling Contributes to the Development of D-Gal/LPS-Induced Acute Liver Failure - ProQuest [proquest.com]
- 24. [Caspase-12 expression and activation in the pathogenesis of acute hepatic failure induced by lipopolysaccharide and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An animal model of fulminant hepatic failure in the rat. - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]
- 26. scielo.br [scielo.br]
- 27. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: D-Galactosamine/Lipopolysaccharide-Induced Acute Liver Failure in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The co-administration of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) in mice is a widely utilized and highly reproducible experimental model for inducing acute liver failure (ALF). This model mimics many of the key pathological features of human ALF, particularly those caused by viral hepatitis or endotoxemia[1][2][3]. D-GalN, a specific hepatotoxic agent, sensitizes the liver to the inflammatory effects of LPS, a component of Gram-negative bacteria cell walls[4]. The synergy between these two agents leads to a rapid onset of severe hepatocellular apoptosis and necrosis, inflammation, and a systemic cytokine storm, providing a robust platform for investigating the pathophysiology of ALF and for evaluating the efficacy of potential therapeutic agents[1][5].
Mechanism of Injury
D-GalN selectively inhibits the transcription and synthesis of RNA and proteins in hepatocytes by depleting the intracellular pool of uridine (B1682114) nucleotides[4]. This transcriptional blockade renders hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α)[6].
LPS primarily activates Toll-like receptor 4 (TLR4) on the surface of liver-resident macrophages (Kupffer cells)[4][7]. This activation triggers a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF-κB) transcription factor[4][7][8]. Activated NF-κB orchestrates the massive production and release of inflammatory cytokines, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[2][9][10]. The released TNF-α then binds to its receptor on the D-GalN-sensitized hepatocytes, initiating apoptosis through caspase-dependent pathways (e.g., caspase-3 activation) and other death receptor pathways like Fas/FasL, ultimately resulting in fulminant liver failure[6][11].
Signaling Pathway
References
- 1. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D(+)--Galactosamine Hydrochloride-Induced Liver Injury in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of D(+)-Galactosamine hydrochloride (D-GalN) to induce a well-established and reproducible model of acute liver injury in rats. This model is highly relevant for studying the pathogenesis of liver diseases, such as viral hepatitis, and for evaluating the efficacy of potential hepatoprotective agents.[1][2][3]
Introduction
This compound is a hepatotoxic agent that specifically targets liver cells.[1] Its administration to rats leads to a dose-dependent liver injury that mimics the histopathological and biochemical features of human viral hepatitis.[2][4] The underlying mechanism involves the depletion of uridine (B1682114) nucleotides, leading to the inhibition of RNA and protein synthesis, and the generation of free radicals, which cause oxidative stress and hepatocellular damage.[1][2] This model is characterized by hepatocellular necrosis, inflammation, and elevated levels of serum aminotransferases.[5][6][7]
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of this compound for inducing liver injury in rats, as compiled from various scientific studies.
Table 1: Recommended Dosage of this compound
| Dosage (mg/kg) | Route of Administration | Rat Strain | Duration of Injury Development | Key Observations | Reference |
| 400 | Intraperitoneal (i.p.) | Wistar | 24 hours | Significant increase in serum ALT and AST levels. | [2][8] |
| 800 | Intraperitoneal (i.p.) | F344 | 24-48 hours | Hepatocyte necrosis and increased number of autophagosomes. | [3][4] |
| 1100 (1.1 g/kg) | Intraperitoneal (i.p.) | Sprague-Dawley | 48 hours | Massive hepatocyte necrosis, significant increase in serum ALT, AST, bilirubin, and ammonia. | [5] |
| 1400 (1.4 g/kg) | Intraperitoneal (i.p.) | Not Specified | Not Specified | Used to induce acute liver failure. | [9] |
| 500 (with 2.5 µg/kg LPS) | Penile Vein Injection | Sprague-Dawley | 1-2 days | High mortality rate, used to model acute liver failure. | [10] |
Table 2: Biochemical Markers of Liver Injury
| Marker | Expected Change | Time Point of Measurement |
| Alanine Aminotransferase (ALT) | Significant Increase | 24-48 hours post-injection |
| Aspartate Aminotransferase (AST) | Significant Increase | 24-48 hours post-injection |
| Alkaline Phosphatase (ALP) | Significant Increase | 48 hours post-injection |
| Total Bilirubin | Significant Increase | 48 hours post-injection |
| Albumin | Significant Decrease | 48 hours post-injection |
| Ammonia | Significant Increase | 48 hours post-injection |
Experimental Protocols
1. Preparation of this compound Solution
-
Materials:
-
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.[9]
-
Dissolve the crystalline solid in sterile 0.9% saline solution to the desired concentration (e.g., 200 mg/mL).[5]
-
Use a vortex mixer to ensure the solution is thoroughly mixed and appears as a clear liquid with no residues.[9]
-
It is recommended to prepare fresh solutions and use them promptly.[1] If preparing a stock solution with water, it should be sterilized by filtration through a 0.22 µm filter before use.[1]
-
2. Animal Handling and Administration
-
Animals:
-
Administration:
-
The most common route of administration is intraperitoneal (i.p.) injection.[2][4][5][8]
-
Calculate the volume of the D-GalN solution to be injected based on the body weight of each rat and the desired dosage.
-
Administer a single intraperitoneal injection of the prepared D-GalN solution.[3][4]
-
A control group should receive an equivalent volume of the vehicle (e.g., 0.9% saline) via the same administration route.[5]
-
3. Assessment of Liver Injury
-
Blood Sample Collection:
-
Blood samples can be collected at various time points (e.g., 24, 48 hours) post-injection.
-
Serum should be separated for the analysis of biochemical markers.
-
-
Biochemical Analysis:
-
Histopathological Examination:
-
At the end of the experiment, euthanize the rats.
-
Carefully dissect the liver and remove portions of the tissue.
-
Fix the liver tissue samples in 10% buffered formalin.[5][13]
-
Embed the fixed tissues in paraffin, section them into thin slices (e.g., 5-6 µm), and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[5][13]
-
Examine the stained sections under a light microscope to assess the extent of hepatocellular necrosis, inflammation, and other pathological changes.[5][6][7]
-
Visualizations
Caption: Experimental workflow for inducing liver injury in rats using this compound.
Caption: Signaling pathway of this compound-induced hepatotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Levosimendan Increases Survival in a D-Galactosamine and Lipopolysaccharide Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. elsevier.es [elsevier.es]
Application Notes: Intraperitoneal vs. Intravenous Administration of D(+)-Galactosamine Hydrochloride
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a hepatotoxic agent widely used in experimental research to induce liver injury in animal models that closely mimics human viral hepatitis.[1][2] It is an amino sugar derivative of galactose that, upon administration, leads to the depletion of uridine (B1682114) triphosphate (UTP) pools in hepatocytes.[3] This UTP depletion inhibits the synthesis of RNA and proteins, ultimately causing hepatocyte apoptosis and necrosis.[2][3] D-GalN is often co-administered with lipopolysaccharide (LPS) to create a sensitized model of fulminant hepatic failure, where D-GalN increases the liver's sensitivity to the inflammatory effects of LPS.[3][4]
The choice between intraperitoneal (i.p.) and intravenous (i.v.) administration routes can significantly influence the biodistribution, onset, and severity of liver injury. This document provides a comparative overview, data summary, and detailed protocols for both administration routes.
Mechanism of Action
D-GalN exerts its hepatotoxicity through several key mechanisms:
-
UTP Depletion: D-GalN is metabolized in the liver, trapping uridine in the form of UDP-galactosamine. This depletes the intracellular pool of UTP, which is essential for RNA and glycoprotein (B1211001) synthesis, leading to cellular dysfunction.[3]
-
Oxidative Stress: The administration of D-GalN induces the generation of free radicals and lipid peroxidation, causing damage to cellular membranes.[3][5]
-
Inflammatory Response: D-GalN sensitizes the liver to inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and endotoxins (LPS).[4][6] This leads to the activation of inflammatory signaling pathways, including NF-κB and MAPK, and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which further exacerbate liver damage.[1][7]
The combination of D-GalN and LPS is a well-established model for inducing acute liver failure, leveraging the ability of D-GalN to potentiate the toxic effects of LPS.[4][8]
Comparative Data Summary
The following tables summarize key quantitative data for intraperitoneal and intravenous administration of D-GalN based on published literature.
Table 1: Dosage and Administration Route Comparison in Rodent Models
| Parameter | Intraperitoneal (i.p.) Administration | Intravenous (i.v.) Administration |
| Animal Model | Rats (Wistar, Sprague-Dawley), Mice (C57BL/6J) | Rats (Sprague-Dawley) |
| Typical Dosage (D-GalN alone) | 400 - 1500 mg/kg (single or multiple doses)[1][5][9][10] | Less common for D-GalN alone; often used with LPS |
| Typical Dosage (D-GalN + LPS) | D-GalN: 400 - 800 mg/kg; LPS: 10 µg/kg[3][4][11] | D-GalN: 500 mg/kg; LPS: 2.5 µg/kg[8] |
| Solvent | Physiological Saline (0.9% NaCl)[1][9][12] | Not explicitly detailed, but likely Physiological Saline |
| Primary Application | Induction of acute hepatitis and liver failure[5][9][10] | Induction of acute liver failure (co-administered with LPS)[8] |
| Observed Onset of Injury | Biochemical changes within 12 hours; peak injury at 24-48 hours[10] | Rapid onset, with NF-κB activation observed at 1 hour[8] |
Table 2: Toxicological Data
| Parameter | Intraperitoneal (i.p.) Administration | Intravenous (i.v.) Administration |
| LD50 (Mouse) | 2,660 mg/kg[13] | Data not available |
| TDLO (Rat) | 200 mg/kg | Data not available |
Table 3: Key Biochemical and Cellular Markers of Liver Injury
| Marker | Expected Change after D-GalN Administration | Reference |
| Alanine Aminotransferase (ALT) | Significant Increase | [3][9][10][14] |
| Aspartate Aminotransferase (AST) | Significant Increase | [3][9][10][14] |
| Total Bilirubin | Increase | [3][9][10] |
| Albumin | Decrease | [9] |
| Factor V / Prothrombin Time (PT) | Decrease / Increase | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Increase | [1][3][7] |
| Malondialdehyde (MDA) | Increase (Marker of lipid peroxidation) | [5][7] |
| Histopathology | Hepatocyte necrosis, inflammatory infiltration, apoptosis | [1][3][12] |
Experimental Protocols
Protocol 1: Induction of Acute Liver Injury in Rats via Intraperitoneal (i.p.) Injection
This protocol is adapted from studies inducing acute liver failure for hepatoprotective agent testing.[5][9][10]
1. Materials:
- This compound (CAS 1772-03-8)
- Sterile 0.9% physiological saline
- Experimental Animals: Male Wistar or Sprague-Dawley rats (200-250 g)
- Sterile syringes and needles (25-27 gauge)
- Vortex mixer
- Analytical scale
2. Preparation of D-GalN Solution: a. On the day of the experiment, weigh the required amount of D-GalN hydrochloride. b. Dissolve D-GalN in sterile 0.9% saline to a final concentration of 200 mg/mL.[9] For a dose of 800 mg/kg in a 250 g rat, this would be 200 mg of D-GalN, requiring 1.0 mL of the solution. c. Ensure complete dissolution using a vortex mixer. The solution should be clear.[10] d. Filter-sterilize the solution using a 0.22 µm syringe filter before use.[3]
3. Administration Procedure: a. Acclimatize animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, free access to food and water).[9] b. Weigh each rat to calculate the precise injection volume. c. Administer a single dose of D-GalN solution (e.g., 800 mg/kg) via intraperitoneal injection.[5] d. The control group should receive an equivalent volume of sterile 0.9% saline.[9]
4. Post-Injection Monitoring and Sample Collection: a. Monitor animals for clinical signs of distress. b. Collect blood samples via cardiac puncture or tail vein at desired time points (e.g., 24, 48, 72 hours) for biochemical analysis (ALT, AST, bilirubin).[9][10] c. At the end of the experiment, euthanize animals and collect liver tissue for histopathological analysis and measurement of oxidative stress markers.[5]
Protocol 2: Induction of Fulminant Hepatic Failure in Rats via Intravenous (i.v.) Injection (D-GalN/LPS Model)
This protocol is based on a model used to study the effects of therapeutic agents on acute liver failure.[8]
1. Materials:
- This compound
- Lipopolysaccharide (LPS) from E. coli
- Sterile 0.9% physiological saline
- Experimental Animals: Male Sprague-Dawley rats
- Sterile syringes and needles appropriate for intravenous (penile or tail vein) injection
2. Preparation of D-GalN/LPS Solution: a. Prepare a stock solution of D-GalN in sterile 0.9% saline. b. Prepare a stock solution of LPS in sterile 0.9% saline. c. On the day of injection, prepare a mixture containing D-GalN at a final dose of 500 mg/kg and LPS at a final dose of 2.5 µg/kg in a suitable volume for intravenous injection.[8] d. Ensure the solution is well-mixed.
3. Administration Procedure: a. Anesthetize the rats (e.g., with isoflurane) to ensure proper and safe injection.[8] b. Inject the D-GalN/LPS mixture via the penile vein or a lateral tail vein.[8] c. The control group should receive an equivalent volume of sterile 0.9% saline.
4. Post-Injection Monitoring and Sample Collection: a. Monitor animal survival closely, as this model can induce high mortality.[8] b. Collect blood and liver samples at early time points (e.g., 1, 8 hours) to analyze inflammatory signaling and liver enzyme levels.[8]
Visualizations: Pathways and Workflows
D-GalN/LPS-Induced Hepatotoxicity Signaling Pathway
The following diagram illustrates the major signaling cascades activated during D-GalN/LPS-induced liver injury. D-GalN depletes UTP, sensitizing hepatocytes, while LPS activates Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways. This culminates in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), causing apoptosis and necrosis.[1][4][7][15]
Caption: Signaling cascade in D-GalN/LPS-induced acute liver injury.
Experimental Workflow: Comparing i.p. and i.v. Administration
This diagram outlines a typical experimental workflow for comparing the effects of intraperitoneal and intravenous administration of D-GalN in a rodent model.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-(+)-Galactosamine =99 1772-03-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 6. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. atsjournals.org [atsjournals.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. CpG DNA-mediated induction of acute liver injury in D-galactosamine-sensitized mice: the mitochondrial apoptotic pathway-dependent death of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in Primary Hepatocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal tool in liver research, primarily utilized to induce hepatotoxicity in in vitro and in vivo models. As an amino sugar, D-GalN is selectively metabolized by hepatocytes, leading to the depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits RNA and protein synthesis, ultimately causing hepatocyte cell death.[1][2][3] When used in conjunction with lipopolysaccharide (LPS), D-GalN sensitizes hepatocytes to the inflammatory effects of LPS, resulting in a robust model of acute liver injury that closely mimics aspects of viral hepatitis and fulminant hepatic failure.[1][4]
These application notes provide a comprehensive guide for the use of D-GalN in primary hepatocyte cell culture, including detailed protocols for inducing and assessing cytotoxicity, as well as an overview of the key signaling pathways involved.
Mechanism of Action
D-GalN's hepatotoxicity stems from its metabolic pathway in hepatocytes. It is converted to UDP-galactosamine, which depletes the intracellular pool of UTP. This has several downstream consequences:
-
Inhibition of Macromolecular Synthesis: The lack of UTP severely hampers the synthesis of RNA and, consequently, proteins.[1][2][3]
-
Sensitization to Inflammatory Mediators: The inhibition of protein synthesis makes hepatocytes highly susceptible to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5] LPS, a component of the outer membrane of Gram-negative bacteria, stimulates immune cells (such as Kupffer cells in the liver) to release TNF-α. In D-GalN-treated hepatocytes, the anti-apoptotic proteins that are normally synthesized in response to TNF-α are not produced, leading to apoptosis.
-
Induction of Oxidative Stress: D-GalN-induced injury is associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[2]
Applications in Primary Hepatocyte Culture
-
Modeling Drug-Induced Liver Injury (DILI): D-GalN provides a reproducible model to study the mechanisms of hepatotoxicity and to screen for potential hepatoprotective compounds.
-
Investigating Apoptosis and Necrosis: Depending on the concentration and duration of exposure, D-GalN, alone or with LPS, can induce both apoptotic and necrotic cell death pathways in primary hepatocytes.[2]
-
Studying Inflammatory Signaling Pathways: The D-GalN/LPS model is extensively used to investigate the signaling cascades involved in inflammatory liver disease, including the roles of cytokines, chemokines, and their receptors.
Quantitative Data Summary
The following tables summarize quantitative data from studies using D-GalN in primary hepatocyte cultures. It is important to note that results can vary depending on the species (rat, mouse, human), donor variability, and specific culture conditions.
Table 1: Dose-Dependent Effects of D-Galactosamine on Primary Rat Hepatocyte Viability and Cytotoxicity (24-hour treatment)
| D-GalN Concentration (mM) | LDH Leakage (% of control) | TNF-α Release (pg/mL) |
| 0 | 100 | Not specified |
| 5 | Not specified | Not specified |
| 10 | ~120 | ~150 |
| 20 | ~180 | ~250 |
| 30 | ~250 | ~350 |
| 40 | ~300 | ~400 |
Data adapted from a study on lean rat hepatocytes.[6]
Table 2: Time-Course of D-Galactosamine-Induced Cytotoxicity in Primary Rat Hepatocytes
| D-GalN Concentration (mM) | Incubation Time (hours) | Cell Viability (%) |
| 0.5 | 18 | 75 to 31 (dependent on Ca++ concentration) |
| 0.5 | 36 | 10 - 20 |
Data adapted from a study on primary cultures of rat hepatocytes.[2]
Table 3: Inflammatory Cytokine Release from Primary Hepatocytes Treated with D-Galactosamine and LPS
| Treatment | TNF-α Release | IL-6 Release | IL-1β Release |
| Control | Baseline | Baseline | Baseline |
| D-GalN/LPS | Significantly Increased[7][8] | Significantly Increased[7][8] | Significantly Increased[3] |
Note: Specific quantitative values for cytokine release in primary hepatocyte cultures are highly variable and depend on the experimental setup (e.g., presence of co-cultured immune cells). The general trend is a significant upregulation of these pro-inflammatory cytokines.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Rat Hepatocytes
This protocol is based on the widely used two-step collagenase perfusion method.
Materials:
-
Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Perfusion Buffer II (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Collagenase solution (in Perfusion Buffer II)
-
Williams' Medium E supplemented with L-glutamine, fetal bovine serum (FBS), insulin, and dexamethasone
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Surgically expose the portal vein and insert a cannula.
-
Perfuse the liver with Perfusion Buffer I at 37°C for 5-10 minutes to flush out the blood and chelate calcium.
-
Switch to the collagenase solution and perfuse for 10-15 minutes, or until the liver tissue is visibly digested.[1]
-
Excise the liver and gently disperse the cells in Williams' Medium E.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) for 2-3 minutes.
-
Resuspend the cell pellet in fresh culture medium and determine cell viability and concentration using a trypan blue exclusion assay.
-
Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well in a 6-well plate).
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO₂.
-
After attachment, replace the medium with fresh culture medium to remove unattached and dead cells. The hepatocytes are now ready for experimental treatments.
Protocol 2: Induction of Hepatotoxicity with D-Galactosamine and LPS
Materials:
-
Primary hepatocytes cultured as described in Protocol 1
-
This compound (D-GalN) stock solution (sterile-filtered)
-
Lipopolysaccharide (LPS) stock solution (sterile-filtered)
-
Culture medium
Procedure:
-
Prepare working solutions of D-GalN and LPS in culture medium at the desired final concentrations. A common concentration range for D-GalN is 0.5 mM to 40 mM, and for LPS is 10 ng/mL to 1 µg/mL.
-
Aspirate the culture medium from the attached primary hepatocytes.
-
Add the medium containing the desired concentrations of D-GalN and/or LPS to the respective wells. Include appropriate controls (medium alone, D-GalN alone, LPS alone).
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.
-
At the end of the incubation period, collect the culture supernatant for analysis of released factors (e.g., LDH, cytokines) and process the cells for viability or apoptosis assays.
Protocol 3: Assessment of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage and necrosis.
Materials:
-
Culture supernatants from Protocol 2
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, transfer a portion of the culture supernatant from each well to a new microplate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 4: Assessment of Apoptosis by Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cell lysates from hepatocytes treated as in Protocol 2
-
Commercially available caspase-3 activity assay kit (fluorometric or colorimetric)
Procedure:
-
Follow the manufacturer's instructions for the caspase-3 assay kit.
-
Lyse the treated hepatocytes using the provided lysis buffer.
-
Transfer the cell lysate to a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity relative to a control group.
Visualization of Pathways and Workflows
Caption: D-GalN/LPS induced apoptosis signaling pathway in hepatocytes.
Caption: Experimental workflow for studying D-GalN toxicity.
Caption: Logical relationship of uridine rescue from D-GalN toxicity.
References
- 1. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Luteolin on D-Galactosamine (D-Gal)/Lipopolysaccharide (LPS) Induced Hepatic Injury by in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. atsjournals.org [atsjournals.org]
- 7. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]
Time-Course Study of Liver Damage After D(+)-Galactosamine Hydrochloride Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a time-course study of liver damage induced by D(+)-Galactosamine hydrochloride (GalN). This model is a well-established and widely used method for investigating the pathophysiology of acute liver injury and for evaluating the efficacy of potential hepatoprotective agents.
I. Introduction
This compound is a hepatotoxic agent that specifically induces liver injury in experimental animals, mimicking the histopathological and biochemical features of viral hepatitis in humans. The mechanism of GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) nucleotides, leading to the inhibition of RNA and protein synthesis and ultimately resulting in hepatocyte apoptosis and necrosis. The severity of liver damage can be modulated by co-administration with lipopolysaccharide (LPS), which potentiates the inflammatory response. Understanding the temporal progression of these events is crucial for identifying key pathological mechanisms and for defining therapeutic windows for intervention.
II. Experimental Protocols
A. Animal Model and this compound Administration
A standardized protocol for inducing liver injury is critical for reproducibility. The following protocol is a synthesis of commonly used methods in rodents.
Materials:
-
Male Sprague-Dawley rats or ICR mice (6-8 weeks old)
-
This compound (GalN)
-
Lipopolysaccharide (LPS, from E. coli) (optional)
-
Sterile saline solution (0.9% NaCl)
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Preparation of Dosing Solutions:
-
Dissolve GalN in sterile saline to the desired concentration. A common dose for inducing significant liver injury in rats is 800 mg/kg, and in mice, a range of 26.6 mg/kg to 700 mg/kg has been reported.[1][2] For a model of severe acute liver failure, GalN is often co-administered with LPS.[2]
-
If using LPS, dissolve it in sterile saline. A typical dose in mice is 10 µg/kg.[2]
-
-
Administration:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Administer the GalN solution (and LPS solution, if applicable) via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Time-Course Sampling: Euthanize subgroups of animals at various time points post-injection to collect blood and liver tissue samples. Commonly studied time points include 6, 8, 12, 24, 48, and 72 hours.[1][2][3][4]
Experimental Workflow for GalN-Induced Liver Injury Study.
B. Serum Biomarker Analysis
Analysis of serum biomarkers provides a quantitative measure of liver function and damage.
Procedure:
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Assays: Use commercial assay kits to measure the levels of the following biomarkers:
C. Histopathological Evaluation
Histological analysis of liver tissue is essential for assessing the morphology of liver damage.
Procedure:
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.
-
Paraffin Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate for signs of liver injury, including:
D. Gene and Protein Expression Analysis
Molecular analysis helps to elucidate the mechanisms underlying GalN-induced liver injury.
Procedure:
-
RNA/Protein Extraction: Homogenize a portion of the frozen liver tissue to extract total RNA or protein using appropriate kits.
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of genes involved in inflammation, apoptosis, and regeneration. Target genes may include:
-
Western Blotting: Analyze the protein levels of key signaling molecules to confirm changes observed at the mRNA level.
III. Data Presentation
The following tables summarize the expected time-course of changes in key parameters following GalN administration. The exact values can vary depending on the animal species, strain, and dose of GalN used.
Table 1: Time-Course of Serum Biomarkers in GalN-Induced Liver Injury
| Time Point | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Albumin (g/dL) |
| Control | Normal Range | Normal Range | Normal Range | Normal Range |
| 6-12 hours | ↑ | ↑ | ↑ | ↔ |
| 24-48 hours | ↑↑↑ (Peak) | ↑↑↑ (Peak) | ↑↑ (Peak) | ↓ |
| 72 hours | ↓ (Resolving) | ↓ (Resolving) | ↓ (Resolving) | ↔ / ↑ |
-
Arrows indicate the direction of change relative to the control group (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the magnitude of the change. Data synthesized from multiple sources.[6][12]
Table 2: Time-Course of Histopathological Changes in GalN-Induced Liver Injury
| Time Point | Histopathological Findings |
| Control | Normal hepatic architecture. |
| 6-12 hours | Early signs of hepatocyte apoptosis and focal necrosis. Infiltration of neutrophils and monocytes begins.[3] |
| 24-48 hours | Widespread hepatocellular necrosis, prominent inflammatory infiltrate (predominantly macrophages), and disruption of liver architecture.[3] |
| 72 hours | Evidence of liver regeneration, including mitotic figures and resolving inflammation.[1] |
Table 3: Time-Course of Key Gene and Protein Expression Changes
| Time Point | Upregulated Genes/Proteins | Downregulated Genes/Proteins |
| 6-12 hours | Pro-inflammatory cytokines (TNF-α, IL-6), Chemokines, iNOS, COX-2, Caspase-3, Fas/FasL.[2][10][11] | Genes involved in protein synthesis.[1] |
| 24-48 hours | Continued high expression of inflammatory and apoptotic markers. | |
| 72 hours | Genes associated with cell cycle and regeneration.[1] | Inflammatory markers begin to decrease. |
IV. Signaling Pathways
The pathogenesis of GalN-induced liver injury involves a complex interplay of multiple signaling pathways.
Key Signaling Pathways in GalN-Induced Liver Injury.
The initial event is the GalN-induced depletion of uridine triphosphate (UTP), which impairs RNA and protein synthesis, leading to hepatocyte apoptosis and necrosis. These dying cells release damage-associated molecular patterns (DAMPs) that activate resident liver macrophages (Kupffer cells). If LPS is co-administered, it further activates Kupffer cells through Toll-like receptor 4 (TLR4). Activated Kupffer cells release a cascade of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, primarily through the activation of the NF-κB and NLRP3 inflammasome signaling pathways.[11] This robust inflammatory response exacerbates hepatocyte death and contributes to the overall liver injury.
V. Conclusion
The this compound-induced liver injury model is a valuable tool for studying the time-course of acute liver damage. By systematically analyzing biochemical, histological, and molecular changes at different time points, researchers can gain a comprehensive understanding of the pathogenesis of this condition and effectively screen for potential therapeutic interventions. Careful adherence to standardized protocols is essential for generating reliable and reproducible data.
References
- 1. Comprehensive analysis of differential gene expression profiles on D-galactosamine-induced acute mouse liver injury and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transformation in biomarker detection and management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Preparation and Use of D(+)-Galactosamine Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride (D-GalN HCl) is a crucial reagent in biomedical research, particularly in the fields of hepatology and drug development. As an amino sugar derived from galactose, it acts as a specific hepatotoxic agent. Its primary application is in the induction of acute liver injury in animal models, often in conjunction with lipopolysaccharide (LPS), to mimic conditions like fulminant hepatitis.[1][2][3] This model is invaluable for studying the mechanisms of liver damage and for evaluating the efficacy of potential hepatoprotective drugs.[2] D-GalN HCl exerts its toxic effect by depleting uridine (B1682114) triphosphate (UTP) pools within hepatocytes, which leads to the inhibition of RNA and protein synthesis and ultimately results in cell death.[4] Beyond toxicology, it is also utilized in glycobiology research for the synthesis of complex carbohydrates like glycoproteins and glycolipids.[2][5]
Accurate and consistent preparation of D-GalN HCl stock and working solutions is paramount for obtaining reproducible experimental results. This document provides detailed protocols for solution preparation, along with essential data on solubility and stability.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1772-03-8 | [6][7] |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [2][7][8] |
| Molecular Weight | 215.63 g/mol | [2][6][9] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Purity | ≥98% | [8] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Reference |
| Water | 50 - 100 mg/mL | May require ultrasonication for complete dissolution. | [4][6][9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL - 100 mg/mL | A solubility of 100 mg/mL in PBS has been reported. | [3][4][8] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Warming and ultrasonication may be needed. | [3][8][9] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3][8] | |
| Ethanol | ~5 mg/mL | [3][8] |
Table 3: Solution Stability and Storage
| Solution Type | Storage Temperature | Stability | Recommendations | Reference |
| Aqueous Solutions (e.g., in PBS) | 2-8°C | ≤ 1 day | Prepare fresh before each use. Do not store for more than one day. | [8] |
| Stock Solutions in Organic Solvents (e.g., DMSO) | -20°C | ~1 month | Aliquot to avoid repeated freeze-thaw cycles. | [4][9] |
| Stock Solutions in Organic Solvents (e.g., DMSO) | -80°C | ~6 months | Aliquot to avoid repeated freeze-thaw cycles. | [4][9] |
| Solid Form | -20°C | ≥ 4 years | Store in a dry, sealed container. The compound is hygroscopic. | [8][10][11] |
Experimental Protocols
Safety Precautions: this compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol is suitable for direct use or for dilution into aqueous buffers for cell culture or in vivo studies.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Weighing: Accurately weigh 1 gram of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolving: Add 10 mL of sterile water or PBS to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (if required): If the solid does not fully dissolve, place the tube in a sonicator water bath until the solution becomes clear.[4][9]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Usage: Use the solution immediately. Based on stability data, aqueous solutions should be prepared fresh and not stored for more than a day.[8]
Protocol 2: Preparation of a 25 mg/mL DMSO Stock Solution
This protocol is ideal for creating a concentrated stock that can be stored for longer periods and diluted into aqueous media for final working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or amber vials
-
Vortex mixer
Procedure:
-
Weighing: Weigh 250 mg of this compound powder and place it into a sterile tube.
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the tube.
-
Dissolving: Vortex the mixture until the powder is completely dissolved. Gentle warming (e.g., to 60°C) can aid dissolution if necessary.[9]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. Store at -20°C for up to one month or at -80°C for up to six months.[4][9]
Protocol 3: Preparation of a Working Solution for Cell Culture (e.g., 5 mM)
This protocol describes the dilution of a stock solution to a final working concentration for in vitro experiments.
Materials:
-
D-GalN HCl stock solution (e.g., 100 mg/mL aqueous stock)
-
Sterile cell culture medium
Calculation:
-
Molecular Weight of D-GalN HCl = 215.63 g/mol
-
To make a 1 M solution, you need 215.63 g/L or 215.63 mg/mL.
-
A 100 mg/mL stock solution is equivalent to: (100 mg/mL) / (215.63 mg/mL) = 0.4637 M or 463.7 mM.
Procedure:
-
Determine Required Volume: To prepare 10 mL of a 5 mM working solution:
-
Use the formula: C₁V₁ = C₂V₂
-
(463.7 mM)(V₁) = (5 mM)(10 mL)
-
V₁ = (50) / 463.7 ≈ 0.108 mL or 108 µL
-
-
Dilution: Aseptically add 108 µL of the 100 mg/mL D-GalN HCl stock solution to 9.892 mL of sterile cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle inversion.
-
Application: The working solution is now ready for application to cell cultures.
Diagrams and Workflows
Experimental Workflow for D-GalN/LPS-Induced Acute Liver Injury Model
The following diagram outlines the typical workflow for inducing and analyzing acute liver failure in an animal model using D-GalN HCl in combination with LPS.
Caption: Workflow for inducing acute liver injury.
Mechanism of D-Galactosamine-Induced Hepatotoxicity
This diagram illustrates the simplified biochemical pathway leading to hepatocyte injury following exposure to D-Galactosamine.
References
- 1. This compound | 1772-03-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. D- (+)-Galactosamine BioReagent, cell culture mammalian 1772-03-8 [sigmaaldrich.com]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound CAS#: 1772-03-8 [m.chemicalbook.com]
- 11. D-Galactosamine hydrochloride [chembk.com]
- 12. fishersci.com [fishersci.com]
Application of D(+)-Galactosamine Hydrochloride in the Synthesis of Advanced Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(+)-Galactosamine hydrochloride is a pivotal building block in glycobiology and medicinal chemistry, serving as a precursor for the synthesis of a diverse array of glycoconjugates. Its unique structure, featuring an amino group at the C-2 position of the galactose ring, allows for versatile chemical modifications and subsequent conjugation to various molecules, including peptides, lipids, oligonucleotides, and synthetic polymers. These resulting glycoconjugates are indispensable tools for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and designing novel vaccines and therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key glycoconjugates.
Key Applications
The primary applications of this compound in glycoconjugate synthesis are centered around leveraging the specific recognition of the terminal galactose/N-acetylgalactosamine (GalNAc) moiety by various lectins, particularly the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes.
-
Targeted Drug Delivery to the Liver: GalNAc-conjugated therapeutics, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and small molecule drugs, are efficiently internalized by liver cells through ASGPR-mediated endocytosis. This targeted approach enhances therapeutic efficacy while minimizing off-target effects.
-
Vaccine Development: Synthetic oligosaccharides containing galactosamine are conjugated to carrier proteins to create glycoconjugate vaccines against bacterial and fungal pathogens. These vaccines elicit a robust and specific immune response.
-
Probes for Lectin Binding Studies: Glycoclusters and other multivalent structures presenting multiple galactosamine residues are synthesized to investigate the binding affinity and specificity of various lectins, such as galectins, which are involved in numerous physiological and pathological processes.
-
Enzyme Substrates and Inhibitors: Fluorogenic or chromogenic galactosamine derivatives are synthesized to serve as substrates for glycosidase enzymes, enabling high-throughput screening for enzyme inhibitors.
-
Biomaterial Functionalization: Galactosamine is incorporated into biomaterials like chitosan (B1678972) and PLGA nanoparticles to enhance their biocompatibility and facilitate targeted delivery to specific cell types.
Data Presentation
Table 1: Binding Affinities of GalNAc Ligands to the Asialoglycoprotein Receptor (ASGPR)
| Ligand | Structure | Binding Affinity (Kd or Ki) | Reference |
| N-Acetyl-D-galactosamine (GalNAc) | Monosaccharide | 40.4 ± 9.5 µM (Kd) | [1] |
| Galactose | Monosaccharide | 0.19 - 0.22 µM (Kd) | [2] |
| Triantennary GalNAc Ligand | Multivalent Glycoconjugate | nanomolar (nM) range | [3] |
| Siaα2,6GalNAc | Sialylated Monosaccharide | 1.28 µM (Kd) | [2] |
| β-4-methoxyphenyl-GalNAc | Modified Monosaccharide | ~5-fold loss of affinity compared to GalNAc | [1] |
| C2-Trifluoroacetamide GalNAc derivative | Modified Monosaccharide | ~20-fold better affinity than acetamide (B32628) analogue | [1] |
Table 2: Yields of Glycosylation Reactions Using D-Galactosamine Donors
| Glycosyl Donor | Acceptor | Activator/Catalyst | Product | Yield (%) | α:β Ratio | Reference |
| D-Galactosamino Imidate Donors | 6,8-difluoro-7-hydroxy-4-methylcoumarin | BF3·Et2O | Coumarin (B35378) Glycosides | 64-76 | Varies with protecting group | [4] |
| Peracetylated N-acetyl galactopyranosyl chloride | Alcohols | Heavy metal salts | GalNAc Glycosides | - | - | [5] |
| D-GalN Imidate Donors (N-Troc) | Disaccharide Precursor | BF3·Et2O | Chondroitin Sulfate (B86663) Precursor | up to 71 | - | [4] |
| Thioglycoside D-glucosyl donors | 4,6-O-benzylidene protected D-galactosamine acceptors | - | Chondroitin Sulfate Disaccharide | - | β-selective | [6] |
| Glycosyl Iodide (from per-TMS-galactose) | Phytosphingosine acceptor | Bu4NI, Hünig's base | α-Galactosyl Ceramide | 75 | α-anomer exclusively | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Triantennary GalNAc Phosphoramidite (B1245037) for Oligonucleotide Conjugation
This protocol describes a robust method for synthesizing a triantennary GalNAc phosphoramidite, a key reagent for the automated solid-phase synthesis of GalNAc-conjugated oligonucleotides.[6][8]
Materials:
-
This compound
-
Reagents for multi-step synthesis including protecting group reagents (e.g., acetic anhydride, benzyl (B1604629) chloroformate), linkers, and phosphitylating agents (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite).
-
Solvents: Pyridine, DMF, Dichloromethane (DCM), Acetonitrile
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Succinylated Controlled Pore Glass (CPG) solid support
Procedure:
-
Preparation of Protected GalNAc Monomer: this compound is first converted to the N-acetylated form (GalNAc). The hydroxyl groups are then protected, typically with acetyl or benzoyl groups, to prevent side reactions during subsequent steps.
-
Synthesis of the Triantennary Scaffold: A branching core molecule is synthesized. A common approach involves using a tris(hydroxymethyl)aminomethane (Tris) or a similar trifunctional molecule as the scaffold.
-
Coupling of Protected GalNAc to the Scaffold: The protected GalNAc monomer is coupled to the triantennary scaffold using standard coupling chemistries, such as ester or amide bond formation. This step is repeated to attach three GalNAc units to the scaffold.
-
Introduction of the Phosphoramidite Moiety: The free hydroxyl group on the scaffold is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite group. This creates the final triantennary GalNAc phosphoramidite.
-
Purification: The final product is purified by flash chromatography to yield the pure phosphoramidite ready for use in oligonucleotide synthesis.
For conjugation to a solid support (CPG):
-
The triantennary GalNAc cluster with a free hydroxyl or carboxyl group is dissolved in a pyridine-DMF mixture.
-
DMAP, succinylated LCAA-CPG, and diisopropylcarbodiimide are added sequentially under stirring.[6]
-
The mixture is left at ambient temperature for 48 hours with gentle shaking.
-
The CPG is then washed and dried, ready for oligonucleotide synthesis.
Protocol 2: Conjugation of D-Galactosamine to a Protein using Squaric Acid Chemistry
This protocol outlines a two-step method for conjugating an amino-functionalized galactosamine derivative to a carrier protein, such as Bovine Serum Albumin (BSA), using diethyl squarate.[9][10][11][12][13]
Materials:
-
Amino-functionalized D-Galactosamine derivative
-
Diethyl squarate
-
Carrier protein (e.g., BSA)
-
Borate (B1201080) buffer (0.5 M, pH 9.0)
-
Centrifugal filtration devices
Procedure:
-
Formation of the Squarate Derivative:
-
Dissolve the amino-functionalized D-galactosamine derivative in the borate buffer.
-
Add a solution of diethyl squarate in ethanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of the mono-substituted squarate can be monitored by TLC or HPLC.
-
Purify the squarate derivative using a centrifugal filtration device to remove excess diethyl squarate.
-
-
Conjugation to the Protein:
-
Dissolve the carrier protein (e.g., BSA) in the borate buffer.
-
Add the purified galactosamine-squarate derivative to the protein solution.
-
Incubate the reaction mixture at room temperature with gentle stirring for 24-48 hours.
-
The progress of the conjugation can be monitored by SDS-PAGE or MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the protein.
-
Purify the resulting glycoconjugate by dialysis or using centrifugal filtration devices to remove unconjugated saccharide.
-
Protocol 3: Synthesis of Galactosylated Chitosan Nanoparticles
This protocol describes the preparation of galactosylated chitosan nanoparticles for targeted drug delivery.
Materials:
-
Chitosan
-
Lactobionic acid (as a source of galactose)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Hydrochloric acid
-
Sodium sulfate
-
Acetic acid
-
Tween 80
Procedure:
-
Synthesis of Galactosylated Chitosan:
-
Dissolve chitosan in a 2% hydrochloric acid aqueous solution.
-
Prepare a mixed solution of lactobionic acid in water and DCC in TEMED.
-
Add the lactobionic acid/DCC solution dropwise to the chitosan solution and stir for 72 hours at room temperature.
-
Filter the reaction solution and dialyze the filtrate against distilled water for 5 days.
-
Lyophilize the dialyzed solution to obtain galactosylated chitosan.
-
-
Preparation of Galactosylated Chitosan Microspheres:
-
Prepare a 0.25% (w/v) galactosylated chitosan solution in a mixture of 2% (v/v) acetic acid and 1% (w/v) Tween 80.
-
Add a 20% (w/v) sodium sulfate solution dropwise to the galactosylated chitosan solution under mechanical stirring and continuous sonication.
-
Continue stirring and sonication for 1 hour after the addition is complete.
-
Centrifuge the resulting suspension and wash the precipitate with distilled water.
-
Freeze-dry the washed precipitate to obtain the galactosylated chitosan microspheres.
-
Mandatory Visualization
Asialoglycoprotein Receptor (ASGPR) Signaling Pathway for Endocytosis of GalNAc-Conjugates
The following diagram illustrates the mechanism of cellular uptake of GalNAc-conjugated therapeutics via the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The asialoglycoprotein receptor clears glycoconjugates terminating with sialic acidα2,6GalNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]
- 4. Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. graphviz.org [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Conjugation of Synthetic Oligosaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of glycoconjugates by dialkyl squarate chemistry revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. Direct Conjugation of Bacterial Polysaccharides to Proteins by Squaric Acid Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Reproducible D-Galactosamine-Induced Hepatitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a reproducible D-Galactosamine (B3058547) (D-GalN)-induced hepatitis model in rodents. This model is a valuable tool for studying the pathophysiology of acute liver injury and for the preclinical evaluation of hepatoprotective drug candidates. D-GalN, a specific hepatotoxic agent, induces liver damage that histologically and biochemically resembles human viral hepatitis.[1][2][3]
Key Features of the D-GalN Model:
-
Reproducibility: When key parameters are controlled, the model yields consistent results.
-
Clinical Relevance: The resulting liver injury shares key features with human acute hepatitis, including hepatocellular necrosis, inflammation, and regeneration.[3]
-
Versatility: The model can be adapted to study various aspects of liver disease, from acute inflammation to the mechanisms of hepatocyte apoptosis.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for establishing the D-GalN-induced hepatitis model. These values are derived from multiple studies and represent a consensus for achieving a robust and reproducible model.
Table 1: D-Galactosamine Dosage and Administration
| Parameter | Rodent Species | Recommended Dosage Range (mg/kg) | Administration Route | Vehicle | Reference(s) |
| D-GalN alone | Rat (Wistar) | 400 - 800 | Intraperitoneal (i.p.) | Physiological Saline | [1][4] |
| D-GalN alone | Rat (Sprague-Dawley) | 1100 - 1400 | Intraperitoneal (i.p.) | 0.9% Saline | [5][6] |
| D-GalN with LPS | Mouse | 250 - 700 (D-GalN) + 10-50 (LPS, µg/kg) | Intraperitoneal (i.p.) | Saline Solution | [7][8][9] |
Note: The optimal dose should be determined empirically in your specific laboratory setting and for the chosen animal strain.
Table 2: Time-Course of Liver Injury Markers
| Time Point (Post-D-GalN) | Serum ALT (U/L) | Serum AST (U/L) | Histological Changes | Reference(s) |
| 12 hours | Significantly elevated | Significantly elevated | Initial signs of inflammatory cell infiltration and hepatocellular damage. | [6][10][11] |
| 24 hours | Peak or near-peak levels | Peak or near-peak levels | Widespread hepatocellular necrosis, significant inflammatory infiltrate, and potential for bridging necrosis. | [5][10] |
| 48 hours | Levels may begin to decline | Levels may begin to decline | Maximal necrosis is often observed. Signs of regeneration may begin to appear. Infiltrate consists mainly of macrophages. | [5][10] |
| 72 - 120 hours | Returning towards baseline | Returning towards baseline | Resolution of inflammation and progressive liver regeneration. | [6] |
Experimental Protocols
Protocol 1: Induction of D-GalN Hepatitis in Rats
Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% physiological saline
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Preparation of D-GalN Solution: On the day of the experiment, prepare a fresh solution of D-GalN in sterile physiological saline. A common concentration is 200 mg/mL.[5] Ensure the D-GalN is completely dissolved.
-
Animal Dosing:
-
Weigh each rat accurately.
-
Calculate the required volume of D-GalN solution based on the desired dosage (e.g., 400 mg/kg).
-
Administer the D-GalN solution via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of physiological saline.
-
-
Monitoring: Observe the animals for any signs of distress.
-
Sample Collection: At the desired time points (e.g., 12, 24, or 48 hours post-injection), euthanize the animals according to approved protocols.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with ice-cold saline and excise it for histological analysis and other molecular assays.
-
Protocol 2: Assessment of Liver Injury
A. Serum Biochemical Analysis:
-
Serum Separation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
ALT and AST Measurement: Use commercially available assay kits to measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum according to the manufacturer's instructions.
B. Histological Analysis:
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of hepatocellular necrosis, inflammatory cell infiltration, and other pathological changes.[1][12]
Visualizations: Diagrams and Workflows
Experimental Workflow
Caption: Experimental workflow for D-GalN-induced hepatitis model.
Signaling Pathway of D-GalN-Induced Hepatotoxicity
Caption: Key signaling pathways in D-GalN-induced liver injury.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Modeling Liver Disease with D(+)-Galactosamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing D(+)-Galactosamine hydrochloride (GalN) in combination with other agents to model various forms of liver disease in preclinical research. The primary focus is on the well-established GalN/Lipopolysaccharide (LPS) model of acute liver failure. For comparative purposes, protocols for Carbon Tetrachloride (CCl4)-induced liver injury and Thioacetamide (TAA)-induced liver fibrosis are also presented.
This compound and Lipopolysaccharide (LPS) Induced Acute Liver Failure
The co-administration of D-Galactosamine (GalN) and Lipopolysaccharide (LPS) is a widely used and reproducible model for inducing acute liver failure (ALF) that mimics many features of clinical ALF, including massive hepatocyte apoptosis and a systemic inflammatory response.[1][2] GalN sensitizes hepatocytes to the cytotoxic effects of LPS, leading to a robust and rapid onset of liver injury.
Mechanism of Action
D-Galactosamine depletes uridine (B1682114) triphosphate (UTP) pools in hepatocytes, inhibiting the synthesis of RNA and proteins and making the cells highly susceptible to apoptosis. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, primarily Kupffer cells. This activation triggers downstream signaling cascades, including the MyD88/NF-κB and NLRP3 inflammasome pathways, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are key mediators of hepatocyte apoptosis and liver injury.[1][3][4][5]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific animal strain, age, and experimental objectives.
Materials:
-
This compound (GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve GalN in sterile saline to the desired concentration (e.g., 100 mg/mL).
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 10 µg/mL).
-
-
Induction of Acute Liver Failure:
-
Monitoring and Sample Collection:
-
Monitor animals for clinical signs of distress.
-
Euthanize animals at predetermined time points (e.g., 6, 12, 24 hours) post-injection.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-6).
-
Harvest liver tissue for histopathological analysis (H&E staining, TUNEL assay), and molecular studies (Western blot, qPCR).
-
Quantitative Data Summary
The following table summarizes typical quantitative data observed in the GalN/LPS-induced acute liver failure model in mice. Values can vary depending on the specific experimental conditions.
| Parameter | Control Group | GalN/LPS Treated Group | Time Point | Reference |
| ALT (U/L) | 20-50 | >1000 | 6-24 hours | [4] |
| AST (U/L) | 50-150 | >1500 | 6-24 hours | [4] |
| Serum TNF-α (pg/mL) | <50 | >2000 | 2-4 hours | [8] |
| Serum IL-6 (pg/mL) | <20 | >1500 | 2-6 hours | [4][8] |
| Liver TNF-α mRNA | Baseline | Significant Increase | 2-6 hours | [3] |
| Liver IL-1β mRNA | Baseline | Significant Increase | 2-6 hours | [3] |
Experimental Workflow and Signaling Pathways
Figure 1. Experimental workflow for GalN/LPS-induced acute liver failure.
Figure 2. Signaling pathways in GalN/LPS-induced liver injury.
Comparative Models of Liver Injury
While GalN is most commonly combined with LPS, other hepatotoxic agents like Carbon Tetrachloride (CCl4) and Thioacetamide (TAA) are widely used to induce different forms of liver injury and are valuable for comparative studies.
A. Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury
CCl4 induces centrilobular necrosis and steatosis and is a well-established model for studying acute hepatotoxicity and the mechanisms of liver regeneration.[9]
Experimental Protocol:
-
Animal Model: Mice or rats.
-
Reagent: CCl4 diluted in a vehicle such as corn oil or olive oil (typically 1:1 to 1:4).
-
Administration: A single intraperitoneal (i.p.) or oral gavage administration.
-
Dosage: For mice, a typical i.p. dose is 0.5-1 mL/kg of the CCl4 solution.
-
Time Course: Peak injury is typically observed 24-48 hours post-administration.
-
Endpoints: Serum ALT/AST levels, histopathology (centrilobular necrosis), and markers of oxidative stress.
B. Thioacetamide (TAA)-Induced Liver Fibrosis
Repeated administration of TAA leads to chronic liver injury, inflammation, and the development of fibrosis, eventually progressing to cirrhosis.[10] This model is useful for studying the pathogenesis of liver fibrosis and for evaluating anti-fibrotic therapies.
Experimental Protocol:
-
Animal Model: Rats are more commonly used than mice.
-
Reagent: Thioacetamide dissolved in sterile saline.
-
Administration: Intraperitoneal (i.p.) injection.
-
Dosage and Schedule: 150-200 mg/kg administered twice or three times a week for several weeks (e.g., 8-12 weeks) to induce significant fibrosis.
-
Time Course: Fibrosis develops progressively over the weeks of TAA administration.
-
Endpoints: Histopathology (Sirius Red or Masson's trichrome staining for collagen), hydroxyproline (B1673980) content, and expression of fibrotic markers (e.g., α-SMA, Collagen I).
Summary of Model Characteristics
| Feature | GalN/LPS | CCl4 (Acute) | TAA (Chronic) |
| Primary Injury Type | Pan-lobular apoptosis and inflammation | Centrilobular necrosis | Bridging fibrosis, cirrhosis |
| Onset of Injury | Rapid (hours) | Acute (24-48 hours) | Chronic (weeks to months) |
| Key Mechanism | Endotoxin-mediated inflammation, apoptosis | Oxidative stress, free radical damage | Repeated hepatocyte injury, stellate cell activation |
| Clinical Relevance | Acute liver failure, sepsis-induced liver injury | Toxic liver injury, ischemia-reperfusion | Chronic liver diseases (e.g., viral hepatitis, ALD) |
These protocols and comparative data provide a foundation for researchers to select and implement appropriate liver disease models to investigate disease mechanisms and evaluate the efficacy of novel therapeutic interventions.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regression of fibrosis and reversal of cirrhosis in rats by galectin inhibitors in thioacetamide-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of vitamin E on D-galactosamine-induced or carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Walnut polyphenols prevent liver damage induced by carbon tetrachloride and d-galactosamine: hepatoprotective hydrolyzable tannins in the kernel pellicles of walnut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D(+)-Galactosamine Hydrochloride Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
D(+)-Galactosamine hydrochloride (GalN) is a well-established experimental toxin used to induce liver injury in research settings, closely mimicking viral hepatitis in humans.[1][2][3] Its primary cytotoxic mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides, leading to the inhibition of RNA and protein synthesis.[2][4][5] This metabolic disruption culminates in oxidative stress, the generation of free radicals, and ultimately, hepatocyte apoptosis and necrosis.[4][6][7] This document provides detailed protocols for in vitro assays commonly used to evaluate GalN-induced cytotoxicity, along with data presentation guidelines and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of this compound Cytotoxicity
GalN exerts its toxic effects primarily on hepatocytes through a multi-step process. Upon cellular uptake, GalN is metabolized, leading to the trapping of uridine phosphates in the form of UDP-galactosamine. This sequestration depletes the intracellular pool of UTP, a critical precursor for RNA synthesis.[2][5] The inhibition of macromolecular synthesis sensitizes hepatocytes to inflammatory mediators like tumor necrosis factor-alpha (TNF-α), triggering a cascade of events that lead to programmed cell death (apoptosis) and unregulated cell death (necrosis).[1][8][9][10] Key signaling pathways implicated in GalN-induced cytotoxicity include the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB), as well as the involvement of caspases.[11][12][13][14]
Signaling Pathway of this compound Induced Apoptosis
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-(+)-Galactosamine =99 1772-03-8 [sigmaaldrich.com]
- 6. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PGE1 protection against apoptosis induced by D-galactosamine is not related to the modulation of intracellular free radical production in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negative regulation of pro-apoptotic AMPK/JNK pathway by itaconate in mice with fulminant liver injury - ProQuest [proquest.com]
- 12. D(+) galactosamine induced oxidative and nitrosative stress-mediated renal damage in rats via NF-κB and inducible nitric oxide synthase (iNOS) pathways is ameliorated by a polyphenol xanthone, mangiferin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor Necrosis Factor-induced Toxic Liver Injury Results from JNK2-dependent Activation of Caspase-8 and the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
High variability in D-Galactosamine hydrochloride liver injury model outcomes.
Welcome to the technical support center for the D-Galactosamine hydrochloride (D-GalN) liver injury model. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, addressing the inherent variability in this widely used model of hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-Galactosamine (D-GalN)-induced liver injury?
A1: D-Galactosamine is a hepatotoxic agent that selectively damages liver cells.[1] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides within hepatocytes.[2][3] This occurs as D-GalN is metabolized through the Leloir pathway, leading to the accumulation of UDP-galactosamine and trapping of uridine.[3] The resulting UTP deficiency inhibits the synthesis of RNA and proteins, disrupting essential cellular functions and ultimately leading to hepatocyte death through apoptosis and necrosis.[1][4][5]
Furthermore, D-GalN sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[4][6][7] In models where D-GalN is co-administered with lipopolysaccharide (LPS), LPS stimulates macrophages (Kupffer cells) to release TNF-α. D-GalN-mediated transcriptional inhibition prevents the synthesis of protective anti-apoptotic proteins, rendering hepatocytes highly susceptible to TNF-α-induced apoptosis.[8][9][10]
Q2: Why am I observing high variability in the extent of liver injury between my experimental animals?
A2: High variability is a known challenge in the D-GalN model. Several factors can contribute to this:
-
Animal Strain and Species: Different animal species and even strains within the same species exhibit varying susceptibility to D-GalN. For instance, rats are generally more susceptible to D-GalN intoxication than mice.[11]
-
Sex: Sex-related differences can influence the outcomes. Some studies have noted differences in response between male and female animals.[12]
-
Gut Microbiota: The composition of the gut microbiome can influence the inflammatory response to D-GalN, particularly in the D-GalN/LPS model, as gut-derived endotoxins can exacerbate the injury.
-
Co-administration with LPS: When using the D-GalN/LPS model, the source, purity, and dose of LPS are critical variables. Different batches or serotypes of LPS can have varying potencies.
-
Health Status of Animals: Underlying subclinical infections or stress can alter the immune response and thus the severity of liver injury.
-
Route and Rate of Administration: The method of D-GalN and/or LPS administration (e.g., intraperitoneal, intravenous) and the speed of injection can affect the bioavailability and subsequent toxicokinetics.
Q3: What are the expected histopathological changes in the liver following D-GalN administration?
A3: Histopathological examination of the liver in the D-GalN model typically reveals features resembling human viral hepatitis.[13][14] Key findings include:
-
Hepatocyte Necrosis: Widespread single-cell or multifocal necrosis of hepatocytes is a hallmark.[13][15]
-
Inflammatory Cell Infiltration: A significant inflammatory response is common, characterized by the infiltration of neutrophils in the early stages (around 12 hours), followed by a predominance of macrophages at later time points (24-48 hours).[15]
-
Apoptosis: Apoptotic bodies (Councilman bodies) are frequently observed, indicating programmed cell death.[16][17][18]
-
Hemorrhage and Edema: In severe cases, particularly in the D-GalN/LPS model, extensive hemorrhage and tissue disruption can be seen.[19]
Troubleshooting Guide
Problem 1: Inconsistent or minimal elevation of serum liver enzymes (ALT, AST).
-
Possible Cause 1: Incorrect Dosage. The dose of D-GalN and/or LPS may be too low for the specific animal strain or supplier.
-
Solution: Perform a dose-response study to determine the optimal dose of D-GalN (and LPS, if applicable) for your specific experimental conditions. Consult the literature for dosages used in similar strains.
-
-
Possible Cause 2: Timing of Blood Collection. Blood samples may have been collected too early or too late to capture the peak of enzyme release.
-
Possible Cause 3: Reagent Quality. The D-Galactosamine hydrochloride may have degraded.
-
Solution: Ensure proper storage of D-GalN (cool, dry place) and use a fresh, high-quality batch.
-
Problem 2: High mortality rate in the experimental group.
-
Possible Cause 1: Excessive Dosage. The dose of D-GalN and/or LPS is too high.
-
Solution: Reduce the dose of the inducing agent(s). The D-GalN/LPS model is particularly potent, and even small variations in LPS dose can significantly impact mortality.[20]
-
-
Possible Cause 2: Animal Strain Susceptibility. The chosen animal strain may be highly sensitive.
-
Solution: If possible, consider using a less sensitive strain. Otherwise, a significant dose reduction is necessary.
-
Problem 3: Discrepancy between biochemical markers and histological findings.
-
Possible Cause 1: Sampling Time Point. The time point for tissue collection may not align with the peak of histopathological changes.
-
Solution: Correlate time points for both blood and tissue collection. For example, while enzyme levels might peak early, significant histological damage and inflammatory infiltration can develop over 24-48 hours.[15]
-
-
Possible Cause 2: Type of Cell Death. The predominant mode of cell death might influence enzyme release. Extensive apoptosis may not always lead to a dramatic early spike in ALT/AST compared to widespread necrosis.
-
Solution: In addition to H&E staining, consider using TUNEL staining to specifically assess apoptosis.[18]
-
Experimental Protocols
D-Galactosamine/LPS-Induced Acute Liver Failure in Mice
This protocol is a common method for inducing a rapid and severe form of liver injury.
| Parameter | Specification |
| Animal Model | Male C57BL/6J mice, 6-8 weeks old[21] |
| Reagents | D-Galactosamine hydrochloride (dissolved in sterile saline), Lipopolysaccharide (LPS) from E. coli (dissolved in sterile saline) |
| Dosage | D-GalN: 700-800 mg/kg[20][22]; LPS: 10-100 µg/kg[20][22] |
| Administration | Intraperitoneal (i.p.) injection of D-GalN and LPS, often administered concurrently or with LPS given shortly after D-GalN.[21] |
| Time Course | Onset of injury is rapid.[21] Sacrifice animals and collect blood and liver tissue 6-8 hours post-injection for analysis.[18] |
| Key Endpoints | Serum ALT/AST levels, liver histopathology (H&E, TUNEL), cytokine analysis (TNF-α, IL-6), and assessment of signaling pathway activation (e.g., caspase-3, NF-κB).[17][20][21] |
D-Galactosamine-Induced Hepatitis in Rats
This protocol induces a form of hepatitis that develops more slowly than the D-GalN/LPS model.
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley or Wistar rats, 180-220g |
| Reagents | D-Galactosamine hydrochloride (dissolved in sterile saline) |
| Dosage | 200-800 mg/kg[4][23] |
| Administration | Single intraperitoneal (i.p.) injection. |
| Time Course | Liver injury develops over a longer period. Sacrifice animals and collect samples at 24, 48, or 72 hours post-injection.[4] |
| Key Endpoints | Serum ALT/AST, bilirubin, and albumin levels.[4] Liver histopathology to assess necrosis and inflammation.[15] Analysis of oxidative stress markers. |
Key Signaling Pathways
TNF-α Mediated Apoptosis in D-GalN/LPS Model
This pathway is central to the liver injury induced by the combined administration of D-GalN and LPS.
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galactosamine - Wikipedia [en.wikipedia.org]
- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. The appearance of D-galactosamine-induced hepatitis and generalized edema in adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Caspase-12 expression and activation in the pathogenesis of acute hepatic failure induced by lipopolysaccharide and D-galactosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 22. researchgate.net [researchgate.net]
- 23. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in D-Galactosamine/LPS experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in D-Galactosamine (B3058547) (D-GalN)/Lipopolysaccharide (LPS) experimental results. The information is tailored for researchers, scientists, and drug development professionals working with this acute liver injury model.
Troubleshooting Guide
Inconsistent results in D-GalN/LPS-induced liver injury models can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher or Lower than Expected Liver Enzyme Levels (ALT/AST)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Reagent Quality and Preparation | D-GalN: Ensure high purity. Prepare fresh solutions for each experiment as D-GalN can degrade. Dissolve in sterile, pyrogen-free saline. LPS: LPS activity can vary between vendors and lots. Use LPS from a consistent source and lot number for a series of experiments. Reconstitute according to the manufacturer's instructions, aliquot, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Dosage and Administration | Verify calculations for D-GalN and LPS dosages based on the most recent animal body weights. Ensure accurate and consistent intraperitoneal (i.p.) injection technique. Intramuscular or subcutaneous injection will lead to different absorption kinetics and lower efficacy. |
| Timing of Sample Collection | The peak of liver injury, as indicated by serum ALT and AST levels, typically occurs between 6 and 12 hours post-injection.[1][2][3] Collecting samples outside this window can lead to variability. Establish a strict time-course for your specific animal strain and experimental conditions. |
| Animal Strain and Sex | Different mouse and rat strains exhibit varying sensitivity to D-GalN/LPS. For instance, C57BL/6 mice are commonly used.[4][5] Be aware of the reported sensitivity of your chosen strain. Sex differences can also impact the inflammatory response; using animals of a single sex is recommended to reduce variability. |
Expected Quantitative Data
The following table summarizes typical dosages and expected liver enzyme elevations in the D-GalN/LPS model. Note that these values can vary significantly based on the specific experimental conditions.
| Animal Model | D-GalN Dosage (i.p.) | LPS Dosage (i.p.) | Time Point | Expected ALT/AST Increase | Reference |
| Mice (C57BL/6) | 350 mg/kg | 30 µg/kg | 6 hours | Significant elevation | [4] |
| Mice (BALB/c) | 900 mg/kg | 10 µg/kg | 12-24 hours | ALT peak at 24h, AST peak at 12h | [6][7] |
| Rats (Sprague-Dawley) | 800 mg/kg | 8 µg/kg | 12 hours | Peak ALT/AST levels | [2] |
| Mice | 800 mg/kg | 500 µg/kg | 4-6 hours | Sharp increase in ALT/AST | [3] |
| Mice | 700 mg/kg | 10 µg/kg | 6 hours | Markedly elevated ALT/AST | [8] |
Issue 2: High Variability in Animal Mortality
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Gut Microbiota | The composition of the gut microbiota can significantly influence the severity of D-GalN/LPS-induced liver injury. Co-housing animals or using animals from different sources can introduce variability. Standardize animal suppliers and housing conditions. Consider using antibiotics to normalize the gut flora, if appropriate for the study design. |
| Underlying Health Status | Ensure animals are healthy and free of any underlying infections, which could potentiate the inflammatory response to LPS. Acclimatize animals to the facility for at least one week before starting the experiment. |
| Endotoxin (B1171834) Tolerance | Repeated exposure to low doses of LPS can induce endotoxin tolerance, leading to a blunted inflammatory response and reduced liver injury upon subsequent D-GalN/LPS challenge.[2] Ensure that animals have not been inadvertently exposed to LPS (e.g., through contaminated feed or water). |
| Housing and Environmental Stress | Stress from improper handling, overcrowding, or fluctuating environmental conditions (temperature, light cycle) can affect the immune response. Maintain stable and standardized housing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of D-Galactosamine/LPS-induced liver injury?
A1: D-Galactosamine sensitizes hepatocytes to the cytotoxic effects of TNF-α, which is produced by Kupffer cells (liver-resident macrophages) in response to LPS. D-GalN depletes uridine (B1682114) triphosphate (UTP) in hepatocytes, leading to the inhibition of RNA and protein synthesis. This renders the hepatocytes highly susceptible to TNF-α-mediated apoptosis.
Q2: Why are my control animals (saline injection) showing elevated liver enzymes?
A2: This is uncommon but could be due to several factors:
-
Stress: Improper handling or injection technique can cause stress, leading to a mild elevation in liver enzymes.
-
Contamination: The saline solution may be contaminated with endotoxin. Always use sterile, pyrogen-free saline.
-
Underlying Health Issues: Pre-existing subclinical conditions in the animals.
Q3: Can I administer D-GalN and LPS separately?
A3: Yes, but co-administration is the standard and most effective method for inducing acute liver failure in this model.[9] If administered separately, the timing between injections is critical and will need to be optimized.
Q4: How should I prepare and store D-GalN and LPS solutions?
A4: D-GalN should be dissolved in sterile, pyrogen-free saline and it is best to prepare it fresh for each experiment.[10] LPS should be reconstituted in pyrogen-free water or saline, aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q5: What are the key inflammatory cytokines involved in this model?
A5: Tumor necrosis factor-alpha (TNF-α) is the primary mediator of hepatocyte apoptosis in this model. Other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are also significantly elevated.[1]
Experimental Protocols
Standard Protocol for D-GalN/LPS-Induced Acute Liver Injury in Mice
This protocol is a general guideline and may require optimization for specific research purposes.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week prior to the experiment. House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Reagent Preparation:
-
D-Galactosamine (D-GalN): Prepare a fresh solution of 70 mg/mL D-GalN in sterile, pyrogen-free 0.9% saline.
-
Lipopolysaccharide (LPS): Reconstitute LPS (from E. coli O111:B4) in sterile, pyrogen-free 0.9% saline to a stock concentration of 1 mg/mL. Further dilute to a working concentration of 2 µg/mL.
-
-
Induction of Liver Injury:
-
Weigh each mouse immediately before injection.
-
Administer D-GalN at a dose of 700 mg/kg and LPS at a dose of 10 µg/kg via a single intraperitoneal (i.p.) injection. The injection volume should be approximately 10 mL/kg.
-
-
Sample Collection:
-
At 6-8 hours post-injection, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum analysis of ALT and AST.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histological analysis (formalin-fixed, paraffin-embedded) or molecular analysis (snap-frozen in liquid nitrogen).
-
Visualizations
Signaling Pathway of D-GalN/LPS-Induced Hepatocyte Apoptosis
Caption: Signaling pathway of D-GalN/LPS-induced hepatocyte apoptosis.
Experimental Workflow for D-GalN/LPS Model
References
- 1. researchgate.net [researchgate.net]
- 2. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 7. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D(+)-Galactosamine Hydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of D(+)-Galactosamine hydrochloride (D-GalN) in in vitro studies. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a hepatotoxic agent that primarily acts by depleting intracellular uridine (B1682114) triphosphate (UTP) pools.[1] This occurs as D-GalN is metabolized through the galactose pathway, trapping uridine phosphates in the form of UDP-galactosamine and UDP-glucosamine. The resulting UTP deficiency inhibits RNA and protein synthesis, ultimately leading to cell death.[2] Furthermore, D-GalN sensitizes hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), making it a potent co-treatment for inducing apoptosis and necrosis in liver injury models.[3][4]
Q2: What is the optimal concentration of this compound for my in vitro study?
A2: The optimal concentration of D-GalN is highly dependent on the cell type, experimental duration, and the desired endpoint. For inducing apoptosis in primary rat hepatocytes, concentrations ranging from 0.5 mM to 10 mM have been reported.[1][5] When co-administered with lipopolysaccharide (LPS) to model acute liver injury, lower concentrations of D-GalN are often used to sensitize cells to TNF-α-mediated cytotoxicity. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in water and aqueous buffers like PBS.[2] A common stock solution concentration is 50 mg/mL in water.[2][6] For some applications, it can also be dissolved in organic solvents like DMSO.[2] To prepare a sterile stock solution for cell culture, dissolve the powder in the desired solvent and sterilize by passing it through a 0.22 µm filter. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound with cell types other than hepatocytes?
A4: While hepatocytes are the primary target for D-GalN toxicity due to their high metabolic activity in the galactose pathway, D-GalN is often used in co-culture models, particularly with macrophages.[7][8] In these models, LPS stimulates macrophages to produce TNF-α, and D-GalN sensitizes the hepatocytes to this TNF-α, mimicking in vivo inflammatory liver injury.[8][9] The direct cytotoxic effect of D-GalN on non-hepatic cells is generally less pronounced.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Suboptimal D-GalN concentration: The concentration may be too low for your specific cell type or experimental conditions.- Short incubation time: The duration of exposure may not be sufficient to induce a cytotoxic effect.- Cell resistance: The cell line you are using may be resistant to D-GalN toxicity.- Absence of sensitizing agent: For some models, co-treatment with an agent like LPS or TNF-α is necessary to observe significant cell death. | - Perform a dose-response curve to determine the EC50 for your cell line.- Extend the incubation period (e.g., 24, 48, or 72 hours).- Consider using a different, more sensitive cell line (e.g., primary hepatocytes).- If modeling inflammatory liver injury, co-treat with an appropriate concentration of LPS or TNF-α. |
| High background cytotoxicity in vehicle control | - Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high.- Poor cell health: The cells may have been unhealthy or stressed before the experiment. | - Ensure the final DMSO concentration is ≤0.1%. Run a vehicle-only control to assess solvent toxicity.- Use healthy, actively dividing cells. Ensure proper cell culture maintenance and handling. |
| Precipitate forms in the culture medium | - Poor solubility: The D-GalN concentration may exceed its solubility limit in the culture medium.- Interaction with media components: D-GalN may interact with components of the serum or medium supplements. | - Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium.- Pre-warm the culture medium to 37°C before adding the D-GalN stock solution.- Consider reducing the serum concentration in the medium during treatment, if experimentally feasible. |
| Inconsistent results between experiments | - Variability in D-GalN stock: Repeated freeze-thaw cycles of the stock solution can lead to degradation.- Inconsistent cell passage number or density: Cell characteristics can change with passage number, and seeding density can affect the response.- Variability in LPS potency: If using LPS, different lots can have varying activity. | - Prepare single-use aliquots of the D-GalN stock solution.- Use cells within a consistent passage number range and maintain a consistent seeding density.- Test each new lot of LPS to determine its optimal concentration. |
Data Summary
Table 1: In Vitro Concentrations of this compound for Hepatocyte Studies
| Cell Type | Concentration | Exposure Time | Observed Effect |
| Primary Rat Hepatocytes | 5 mM | 0-24 hours | Induction of apoptosis and necrosis, caspase-3 activation, DNA fragmentation.[1] |
| Primary Rat Hepatocytes | 0.5 mM | 36 hours | 80-90% loss of cell viability. |
| Isolated Rat Hepatocytes | 10 mM | > 2 hours | Inhibition of protein synthesis and secretion.[5] |
Table 2: In Vitro Models of Acute Liver Injury using this compound and LPS
| Cell Model | D-GalN Concentration | LPS Concentration | Key Findings |
| Mouse Model (in vivo data for in vitro relevance) | 700 mg/kg | 10 µg/kg | Induction of hepatocyte apoptosis via death receptor pathway (TNF-α, Fas/FasL).[10] |
| Co-culture of Hepatocytes and Macrophages | Varies (titration needed) | Varies (titration needed) | LPS stimulates macrophages to produce TNF-α, which induces apoptosis in D-GalN-sensitized hepatocytes.[7][8] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Primary Hepatocytes
-
Cell Seeding: Plate primary hepatocytes at a density of 1 x 10^5 cells/well in a 24-well collagen-coated plate. Allow cells to attach for 24 hours in complete culture medium.
-
Preparation of D-GalN Solution: Prepare a 100 mM stock solution of this compound in sterile PBS.
-
Treatment: After cell attachment, replace the medium with fresh medium containing the desired final concentration of D-GalN (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM). Include a vehicle control (PBS alone).
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: Assess apoptosis using methods such as:
-
Morphological analysis: Observe cell shrinkage and membrane blebbing using phase-contrast microscopy.
-
Caspase activity assays: Measure the activity of caspase-3/7 using a commercially available kit.
-
TUNEL assay: Detect DNA fragmentation by staining with terminal deoxynucleotidyl transferase dUTP nick end labeling.
-
Annexin V/Propidium Iodide staining: Quantify apoptotic and necrotic cells using flow cytometry.
-
Protocol 2: In Vitro Model of LPS/D-GalN-Induced Liver Injury
-
Cell Seeding: Co-culture primary hepatocytes and macrophages (e.g., Kupffer cells or a macrophage cell line like RAW 264.7) at a ratio of 10:1 in a multi-well plate. Allow cells to adhere and stabilize for 24 hours.
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in sterile PBS.
-
Prepare a 1 mg/mL stock solution of Lipopolysaccharide (LPS) from E. coli in sterile PBS.
-
-
Treatment:
-
Sensitize the co-culture by replacing the medium with fresh medium containing a sub-lethal concentration of D-GalN (e.g., 0.5 mM). Incubate for 2 hours.
-
After the pre-incubation, add LPS to the medium at a final concentration of 100 ng/mL.
-
-
Incubation: Incubate the cells for 6 to 24 hours at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Cytokine measurement: Collect the culture supernatant and measure the concentration of TNF-α using an ELISA kit.
-
Hepatocyte viability: Assess hepatocyte viability using an MTT or LDH release assay.
-
Apoptosis assessment: Perform Annexin V/PI staining and flow cytometry to quantify hepatocyte apoptosis.
-
Visualizations
References
- 1. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tumor necrosis factor-induced hepatocyte apoptosis precedes liver failure in experimental murine shock models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1772-03-8 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CN110156846A - A kind of preparation process of D-galactosamine hydrochloride - Google Patents [patents.google.com]
- 7. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Requirement for lipopolysaccharide-responsive macrophages in galactosamine-induced sensitization to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galactose protects hepatocytes against TNF-α-induced apoptosis by promoting activation of the NF-κB signaling pathway in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the D-Galactosamine/LPS Mouse Model: A Technical Guide to Reducing Mortality
Technical Support Center
The D-galactosamine/lipopolysaccharide (D-GalN/LPS) mouse model is a widely utilized experimental tool for studying fulminant hepatic failure. However, the high mortality rate associated with this model can pose significant challenges for researchers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and improve the survival rate of your experimental animals, ensuring more robust and reproducible data.
Troubleshooting Guide: High Mortality in D-GalN/LPS Experiments
High mortality rates in the D-GalN/LPS model can be attributed to several factors, from procedural inconsistencies to the inherent severity of the induced liver injury. This guide addresses common issues and provides actionable solutions.
Question: We are experiencing nearly 100% mortality within 8-10 hours of D-GalN/LPS administration. How can we reduce this to achieve a workable experimental window?
Answer: Rapid and high mortality is a common challenge. Here are several strategies to mitigate this, ranging from protocol optimization to the introduction of protective agents.
Protocol Optimization: Adjusting D-GalN and LPS Dosages
The doses of D-GalN and LPS are critical determinants of the severity of liver injury and subsequent mortality. An orthogonal design optimization study has identified a combination that establishes a model of acute liver failure with an appropriate disease outcome and improved survival[1].
Experimental Protocol: Optimized D-GalN/LPS Dosing [1]
-
Reagents:
-
D-galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
-
Procedure:
-
Prepare a solution of D-GalN in saline.
-
Prepare a solution of LPS in saline.
-
Administer D-GalN intraperitoneally at a dosage of 350 mg/kg .
-
Concurrently, administer LPS intraperitoneally at a dosage of 30 µg/kg .
-
The dilution rate of the D-GalN/LPS mixture should be considered as a factor that can be optimized[1].
-
-
Expected Outcome: This optimized dosage regimen is designed to induce significant liver injury while reducing the acute mortality often seen with higher doses.
Pretreatment with Protective Agents
Several compounds have been shown to significantly reduce mortality when administered prior to D-GalN/LPS challenge. These agents often target key pathways involved in the inflammatory cascade and apoptosis.
Table 1: Summary of Protective Agents and Their Impact on Mortality
| Protective Agent | Dosage | Administration Route & Timing | Control Group Mortality Rate | Treatment Group Mortality Rate | Reference |
| Etoposide | 10 µg/g body weight | Intraperitoneal; 3 times (50, 26, and 4 hours before D-GalN/LPS) | 87% (13 of 15) | 13% (2 of 15) | [2] |
| Acacetin (B1665396) | 25, 50, and 100 mg/kg | Intraperitoneal; 1 hour before D-GalN/LPS | Markedly increased | Attenuated in a dose-dependent manner | [3][4] |
| Catalpol | 2.5, 5, 10 mg/kg | Intraperitoneal; 1 hour before D-GalN/LPS | 100% at 24 hours | Dose-dependently elevated survival rate | [5][6] |
| 4-Octyl Itaconate (OI) | Not specified | Not specified | 100% within 10 hours (LPS 1mg/kg, D-GalN 300mg/kg) | Significantly extended median survival | [7] |
| LPS Pretreatment (Endotoxin Tolerance) | 0.1 mg/kg | Intraperitoneal; once daily for 5 consecutive days before D-GalN/LPS | 60% | 0% | [8] |
| GSK126 | Not specified | Not specified | 100% within 6 hours | Significantly prolonged survival time and improved survival rate | [9] |
| YVAD-CMK (Caspase Inhibitor) | Not specified | Administered before, simultaneously with, or up to 2 hours after D-GalN/LPS | 100% | Complete resistance to lethal effect | [10][11] |
Experimental Workflow for Pretreatment Strategy
Caption: Experimental workflow for administering a protective agent prior to D-GalN/LPS induction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of liver injury in the D-GalN/LPS model?
A1: The liver injury in this model is primarily mediated by an exaggerated inflammatory response. D-galactosamine sensitizes hepatocytes to the effects of lipopolysaccharide by depleting uridine (B1682114) triphosphate (UTP), which inhibits RNA synthesis[12]. LPS then activates Toll-like receptor 4 (TLR4) on Kupffer cells (liver macrophages), leading to the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α)[3][5]. TNF-α, in turn, induces hepatocyte apoptosis and necrosis, leading to fulminant hepatic failure[13][14].
Signaling Pathway of D-GalN/LPS-Induced Hepatotoxicity
Caption: Simplified signaling pathway of D-GalN/LPS-induced liver injury.
Q2: How do the suggested protective agents work to reduce mortality?
A2: The protective agents listed in Table 1 act on various points within the D-GalN/LPS-induced pathogenic cascade.
-
Etoposide: Reduces hepatocyte apoptosis and caspase-3 activity[2].
-
Acacetin: Suppresses TLR4 signaling, thereby reducing the production of pro-inflammatory cytokines like TNF-α[3][4].
-
Catalpol: Inhibits the production of TNF-α and reduces oxidative stress by inhibiting NF-κB activation and activating the Nrf2 signaling pathway[5][6].
-
4-Octyl Itaconate (OI): Mitigates inflammation, oxidative stress, and apoptosis by deactivating NF-κB signaling in macrophages and activating Nrf2 signaling in hepatocytes[7].
-
LPS Pretreatment (Endotoxin Tolerance): Induces a state of tolerance that reduces the inflammatory response to a subsequent lethal LPS challenge, characterized by decreased production of TNF-α and IL-6[8].
-
YVAD-CMK: As a caspase inhibitor, it directly blocks the apoptotic pathway, preventing hepatocyte death even in the presence of high levels of TNF-α[10][11].
Logical Relationship of Protective Agent Mechanisms
Caption: Mechanisms of action for various protective agents in the D-GalN/LPS model.
Q3: Are there any alternatives to the D-GalN/LPS model that have a lower mortality rate?
A3: While the D-GalN/LPS model is valuable for studying fulminant hepatic failure, its high mortality can be a limitation. Depending on the specific research question, other models of acute liver injury might be considered. For instance, models using carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP) can induce liver injury with varying degrees of severity and potentially more manageable mortality rates. However, the mechanisms of injury in these models differ from the endotoxin-mediated, immune-driven pathology of the D-GalN/LPS model. For studying acute-on-chronic liver failure, models combining a chronic liver injury agent (like CCl4 or porcine serum) with a subsequent acute insult (like D-GalN/LPS) are used, though these also present challenges with mortality[15]. The choice of model should always be guided by the specific aims of the study.
References
- 1. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective mechanisms of acacetin against D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. atsjournals.org [atsjournals.org]
- 12. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The progress to establish optimal animal models for the study of acute-on-chronic liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of the D-Galactosamine acute liver failure model.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of the D-Galactosamine (D-GalN) and D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) induced acute liver failure models.
Troubleshooting Guide
This guide addresses common issues encountered during the application of the D-GalN acute liver failure model.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in liver injury markers (e.g., ALT, AST) between animals in the same group. | 1. Inconsistent D-GalN/LPS dosage administration. 2. Variation in animal age, weight, or genetic background. 3. Stress induced by handling or injection technique. 4. Differences in the gut microbiome of the animals. | 1. Ensure accurate calculation and administration of D-GalN/LPS based on individual animal body weight. Use calibrated equipment. 2. Use animals of the same strain, sex, and within a narrow age and weight range.[1][2] 3. Handle animals gently and consistently. Ensure all personnel are proficient in the injection technique. 4. House animals under the same conditions and consider co-housing to normalize gut microbiota. |
| Lower than expected or no significant increase in liver injury markers. | 1. Insufficient dose of D-GalN or D-GalN/LPS for the specific animal strain.[3][4] 2. Incorrect timing of sample collection. 3. Degradation of D-GalN or LPS solution. | 1. Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. Note that mice are generally more resistant to D-GalN than rats.[3][4] 2. Collect samples at appropriate time points. For the D-GalN/LPS model in mice, peak injury is often observed around 6-8 hours post-injection.[1][5] 3. Prepare fresh D-GalN and LPS solutions for each experiment and store them according to the manufacturer's instructions. |
| Unexpectedly high mortality rate in the experimental group. | 1. Excessive dose of D-GalN or D-GalN/LPS.[2] 2. Animal strain is highly sensitive to D-GalN/LPS. 3. Contamination of the D-GalN/LPS solution. | 1. Reduce the dose of D-GalN and/or LPS. A pilot study is recommended to establish a sublethal dose that induces significant liver injury. 2. Consider using a more resistant strain or adjust the dosage accordingly. 3. Use sterile techniques for the preparation and administration of all solutions. |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing. 2. Variation in the location of the liver lobe sectioned. 3. Subjectivity in pathological scoring. | 1. Ensure immediate and adequate fixation of liver tissue in 10% neutral buffered formalin. Follow standardized tissue processing and staining protocols. 2. Consistently sample the same lobe of the liver for all animals. 3. Use a standardized, blinded scoring system for histopathological evaluation to minimize bias. |
Frequently Asked Questions (FAQs)
1. What is the difference between the D-GalN and the D-GalN/LPS model?
The D-GalN model induces acute liver failure by depleting uridine (B1682114) triphosphate and inhibiting RNA and protein synthesis in hepatocytes. The addition of a low dose of lipopolysaccharide (LPS) in the D-GalN/LPS model sensitizes the liver to injury, leading to a more rapid, robust, and consistent inflammatory response and hepatocyte apoptosis, primarily mediated by tumor necrosis factor-alpha (TNF-α).[5][6]
2. Which animal species and strain should I use?
Mice and rats are the most commonly used species. C57BL/6 mice and Sprague-Dawley rats are frequently cited in the literature.[1][3] It is important to note that different strains can exhibit varying sensitivity to D-GalN and LPS.[2][3]
3. What are the typical dosages for D-GalN and LPS?
Dosages can vary significantly depending on the animal species, strain, and desired severity of injury. For mice, D-GalN doses often range from 300 to 800 mg/kg, and LPS doses from 10 to 50 µg/kg when used in combination.[2][5][7] For rats, D-GalN doses are typically in the range of 400-1000 mg/kg.[8] It is highly recommended to perform a pilot study to determine the optimal dosages for your specific experimental setup.
4. When is the best time to collect samples after inducing liver injury?
For the D-GalN/LPS model in mice, peak levels of serum aminotransferases and the most significant histological changes are typically observed between 6 and 10 hours after administration.[1][5] For the D-GalN model in rats, significant liver damage is often observed within 48 hours.[3]
5. What are the key parameters to measure to assess liver injury?
Key parameters include:
-
Serum Biochemistry: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers of hepatocellular injury.[2][9]
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of liver sections to assess for necrosis, inflammation, and structural changes.[10][11]
-
Apoptosis Assays: TUNEL staining or caspase activity assays to quantify hepatocyte apoptosis.[5]
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or liver tissue.[2][12]
Quantitative Data Summary
The following tables summarize typical quantitative data from the D-GalN/LPS acute liver failure model in mice.
Table 1: Example Dosages and Survival Rates in Mice
| Mouse Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Observation Time (hours) | Survival Rate (%) | Reference |
| NF-κB transgenic | 800 | 100 | 72 | ~20 | [2] |
| NF-κB transgenic | 800 | 300 | 42 | ~10 | [2] |
| NF-κB transgenic | 800 | 500 | 10 | 0 | [2] |
| C57BL/6 | 700 | 10 | 10 | Not specified | [5] |
| BALB/c | 800 | 20 | 12 | 20 | [8] |
| BALB/c | 800 | 100 | 12 | 20 | [8] |
Table 2: Example Serum Biomarker Levels in Mice (D-GalN/LPS Model)
| Mouse Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Time Post-Injection (hours) | Serum ALT (U/L) (approx.) | Serum AST (U/L) (approx.) | Reference |
| C57BL/6 | D-GalN/LPS | D-GalN/LPS | 4 | ~1500 | ~2000 | [9] |
| C57BL/6 | D-GalN/LPS | D-GalN/LPS | 6 | ~3500 | ~4000 | [9] |
| BALB/c | 800 | 20 | Not specified | ~2000 | ~2000 | [8] |
| BALB/c | 800 | 100 | Not specified | ~2000 | ~1500 | [8] |
Experimental Protocols
Detailed Methodology for D-GalN/LPS-Induced Acute Liver Failure in Mice
-
Animal Model: Use male C57BL/6 mice, 6-8 weeks old, with a body weight of 20-25g. Acclimatize the animals for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Reagent Preparation:
-
Dissolve D-Galactosamine (Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to a final concentration of 100 mg/mL.
-
Dissolve Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to a final concentration of 2 µg/mL.
-
-
Induction of Liver Injury:
-
Administer D-GalN at a dose of 700 mg/kg and LPS at a dose of 10 µg/kg via intraperitoneal (i.p.) injection.[5] The control group should receive an equivalent volume of sterile saline.
-
-
Sample Collection:
-
At 6-8 hours post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the liver with cold phosphate-buffered saline (PBS).
-
Excise the liver, wash with cold PBS, and divide it for different analyses (e.g., a portion in 10% neutral buffered formalin for histology, and snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses).
-
-
Assessment of Liver Injury:
-
Serum Analysis: Measure serum ALT and AST levels using a commercial kit.
-
Histopathology: Embed formalin-fixed liver tissue in paraffin, section at 4-5 µm, and stain with H&E.
-
Apoptosis Detection: Perform TUNEL staining on paraffin-embedded liver sections according to the manufacturer's protocol.
-
Gene Expression Analysis: Isolate total RNA from frozen liver tissue and perform quantitative real-time PCR for genes of interest (e.g., TNF-α, IL-6, Caspase-3).
-
Visualizations
Caption: Experimental workflow for the D-GalN/LPS-induced acute liver failure model in mice.
Caption: Simplified signaling pathway of D-GalN/LPS-induced acute liver injury.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D(+)-Galactosamine Hydrochloride (GalN) Experimental Guidance
Welcome to the technical support center for the use of D(+)-Galactosamine hydrochloride (GalN) in animal research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving GalN-induced liver injury.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the correct dosage of this compound for my experiment?
A1: The optimal dosage of GalN is highly dependent on the animal species, strain, and the desired severity of liver injury. It is crucial to conduct a pilot study to determine the ideal dose for your specific experimental conditions.[1] Rats are generally more susceptible to GalN-induced hepatotoxicity than mice.[2][3]
Troubleshooting Tip: If you observe high mortality rates, consider reducing the GalN dosage. Conversely, if the desired level of liver injury (e.g., elevated ALT/AST levels) is not achieved, a higher dose may be necessary. Co-administration with a low dose of lipopolysaccharide (LPS) can significantly sensitize the animals to GalN, allowing for a lower, less directly toxic dose of GalN to be used.
Q2: What are the typical dosage ranges for different animal strains?
A2: Below is a summary of reported dosages for inducing acute liver injury in common rodent strains. Note that these are starting points and may require optimization.
Data Presentation: this compound Dosage by Animal Strain
| Animal Model | Strain | Dosage (mg/kg) | Administration Route | Co-administration | Expected Outcome |
| Rat | Sprague-Dawley | 1100 | Intraperitoneal (i.p.) | None | Severe liver damage and acute liver failure within 48 hours.[2] |
| Rat | Sprague-Dawley | 1400 | Intraperitoneal (i.p.) | None | Peak liver injury at 48 hours.[4] |
| Rat | Wistar | 250 (6 injections over 24h) or 1500 (single dose) | Intraperitoneal (i.p.) | None | Induction of hepatitis.[1] |
| Rat | F344 | 800 | Intraperitoneal (i.p.) | None | Hepatocyte necrosis observed on days 1 and 2 post-injection.[5] |
| Mouse | C57BL/6J | 400 | Intraperitoneal (i.p.) | LPS (10 µg/kg) | Acute liver failure with necrosis and elevated serum ALT/AST and inflammatory cytokines.[1] |
| Mouse | C57BL/6 | 800 | Intraperitoneal (i.p.) | LPS (10-500 µg/kg) | Acute lethal liver injury with a lifespan of 8-72 hours depending on LPS dose.[6][7] |
| Mouse | BALB/c | 150 (per 100g b.w.) | Intraperitoneal (i.p.) | None | Induction of acute liver failure.[3] |
| Mouse | C57BL/10ScN & C3H/HeJ | - | - | - | Partially resistant to GalN-induced hepatotoxicity due to a mutant LPS gene.[8] |
Q3: How should I prepare and administer the this compound solution?
A3: this compound is typically dissolved in physiological saline (0.9% NaCl) to a desired concentration (e.g., 200 mg/mL for rats) for intraperitoneal injection.[2] Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter before use.[1]
Troubleshooting Tip: If you encounter solubility issues, gentle warming and vortexing can aid in dissolution. Always prepare the solution fresh on the day of the experiment.
Q4: What is the mechanism of this compound-induced liver injury?
A4: GalN is a hepatotoxic agent that primarily causes liver injury through the depletion of uridine (B1682114) triphosphate (UTP) nucleotides, leading to the inhibition of RNA and protein synthesis in hepatocytes.[1][9] This disruption of cellular metabolism results in the generation of free radicals, oxidative stress, and ultimately, hepatocyte apoptosis and necrosis.[1][10] The process is often mediated by an inflammatory response involving cytokines like TNF-α.
Experimental Protocols
Protocol 1: Induction of Acute Liver Failure in Sprague-Dawley Rats
Objective: To induce a reproducible model of acute liver failure.
Materials:
-
This compound (GalN)
-
Sterile physiological saline (0.9% NaCl)
-
Sprague-Dawley rats (male, 200-250 g)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22±2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
GalN Solution Preparation: On the day of the experiment, dissolve GalN in sterile physiological saline to a final concentration of 200 mg/mL.[2]
-
Dosage Calculation: Weigh each rat to determine the precise volume of GalN solution to inject. The target dose is 1.1 g/kg body weight.[2] For a 250g rat, the dose would be 275 mg, which corresponds to 1.375 mL of the 200 mg/mL solution.
-
Administration: Administer the calculated volume of GalN solution via a single intraperitoneal (i.p.) injection.
-
Monitoring: Observe the animals for clinical signs of liver failure, such as lethargy and jaundice.
-
Sample Collection: At 48 hours post-injection, collect blood and liver tissue samples for analysis of liver enzymes (ALT, AST), bilirubin, and histopathology.[2]
Protocol 2: Induction of Fulminant Hepatic Failure in C57BL/6J Mice (GalN/LPS Model)
Objective: To induce a rapid and severe model of acute liver failure.
Materials:
-
This compound (GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile physiological saline (0.9% NaCl)
-
C57BL/6J mice (male, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimate the mice for at least one week under standard housing conditions.
-
Reagent Preparation:
-
Prepare a GalN solution in sterile saline at a concentration that allows for a 400 mg/kg dose in a reasonable injection volume (e.g., 100-200 µL).
-
Prepare an LPS solution in sterile saline for a dose of 10 µg/kg.
-
-
Administration: Administer GalN (400 mg/kg) and LPS (10 µg/kg) via intraperitoneal injection.[1] These can be co-administered or given separately in close succession.
-
Monitoring: The onset of liver injury is rapid in this model. Monitor animals closely.
-
Sample Collection: Collect blood and liver tissue samples at 6-8 hours post-injection for analysis of liver enzymes, cytokines (TNF-α, IL-6), and histopathology.[11]
Signaling Pathways & Visualizations
Mechanism of GalN/LPS-Induced Hepatocyte Apoptosis
This compound, particularly when co-administered with LPS, induces hepatocyte apoptosis through a complex signaling cascade. LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver. This interaction triggers the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[12] TNF-α then binds to its receptor (TNFR1) on hepatocytes, initiating a downstream signaling pathway that culminates in the activation of caspases and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Preventing contamination in D(+)-Galactosamine hydrochloride stock solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in D(+)-Galactosamine hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a sterile stock solution of this compound?
A1: To prepare a sterile stock solution, dissolve this compound in your desired solvent (e.g., sterile water or PBS) to the final concentration. Once fully dissolved, sterilize the solution by passing it through a 0.22 μm filter.[1] It is crucial to perform this filtration step to remove any potential microbial contaminants. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1]
Q2: What are the recommended storage conditions and stability for this compound solutions?
A2: The stability of your this compound solution depends on the storage temperature. For stock solutions, it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.[1]
-
At -80°C, the stock solution is stable for up to 6 months.[1]
-
At -20°C, the stock solution is stable for up to 1 month.[1]
-
Aqueous solutions stored at 2-8°C are not recommended for storage longer than one day.[2]
The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[2]
Q3: What are the common solvents for this compound and their solubilities?
A3: this compound is soluble in a variety of solvents. The choice of solvent may depend on your specific experimental needs.
-
Water: Soluble up to 100 mg/mL.[3] Another source indicates a solubility of approximately 50 g/L at 20°C.[4][5]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Soluble at approximately 10 mg/mL.[2]
-
DMSO: Soluble at approximately 25 mg/mL.[2]
-
Dimethylformamide (DMF): Soluble at approximately 25 mg/mL.[2]
-
Ethanol: Soluble at approximately 5 mg/mL.[2]
If you encounter precipitation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the primary sources of contamination for my stock solution?
A4: Contamination can be broadly categorized as either microbial or chemical.
-
Microbial Contamination: This includes bacteria, fungi (molds and yeasts), and mycoplasma.[6][7] Sources can include non-sterile reagents, airborne particles from coughing or sneezing, contaminated work surfaces, and improper aseptic technique.[6][8]
-
Chemical Contamination: This includes impurities in the solvent (e.g., water), residues from detergents or disinfectants, and endotoxins.[7] Always use high-purity, laboratory-grade water and reagents to minimize chemical contamination.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has visible particles.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | 1. Visually inspect the culture or solution for signs of contamination. 2. If contamination is suspected, isolate the solution to prevent cross-contamination.[7] 3. Discard the contaminated solution. 4. Review your aseptic technique and ensure all materials and equipment are properly sterilized.[8][9] 5. Clean and disinfect your workspace, including incubators and laminar flow hoods.[7][8] |
| Precipitation | 1. Ensure the solution has not exceeded its solubility limit for the chosen solvent and temperature. 2. Gently warm the solution and/or use sonication to aid in redissolving the compound.[1] 3. If precipitation persists, consider preparing a fresh, more dilute solution. |
| Incomplete Dissolution | 1. Vortex or mix the solution thoroughly. 2. If necessary, use gentle warming or sonication to ensure all the solute has dissolved.[1] |
Issue: I am observing unexpected or inconsistent experimental results.
| Possible Cause | Troubleshooting Steps |
| Chemical Contamination | 1. Ensure you are using high-purity, sterile solvents and reagents. 2. Verify that your laboratory equipment is free from any detergent or disinfectant residues. 3. Prepare a fresh solution using new reagents and re-run the experiment. |
| Degradation of this compound | 1. Confirm that the stock solution has been stored correctly and is within its stability period.[1][2] 2. Avoid multiple freeze-thaw cycles by preparing aliquots.[1] 3. Prepare a fresh solution from the solid compound for critical experiments. |
| Cross-Contamination with other cell lines or reagents | 1. Handle only one cell line at a time.[6][9] 2. Use dedicated media and reagents for each cell line.[6] 3. Clearly label all solutions and cultures.[8] |
Data Summary
| Parameter | Value | Reference |
| Stock Solution Stability at -80°C | 6 months | [1] |
| Stock Solution Stability at -20°C | 1 month | [1] |
| Aqueous Solution Stability at 2-8°C | Not recommended for more than 1 day | [2] |
| Solid Form Stability at -20°C | ≥ 4 years | [2] |
| Solubility in Water | ~50-100 mg/mL | [3][4][5] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [2] |
| Solubility in DMSO | ~25 mg/mL | [2] |
| Solubility in DMF | ~25 mg/mL | [2] |
| Solubility in Ethanol | ~5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mg/mL this compound Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade, nuclease-free)
-
Sterile conical tube or bottle
-
Sterile 0.22 μm syringe filter
-
Sterile syringe
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water to achieve a final concentration of 100 mg/mL.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 μm syringe filter to the syringe.
-
Filter the solution into a sterile conical tube or bottle.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Visualizations
Caption: Workflow for preparing a sterile stock solution.
Caption: Troubleshooting decision tree for a contaminated solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. ibidi.com [ibidi.com]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
Managing endotoxin contamination in D(+)-Galactosamine hydrochloride experiments.
Welcome to the technical support center for managing endotoxin (B1171834) contamination in D(+)-Galactosamine hydrochloride (D-GalN) experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is endotoxin a critical concern in this compound experiments?
A1: this compound is a hepatotoxic agent that sensitizes the liver to the effects of endotoxin (lipopolysaccharide or LPS).[1][2][3] In fact, D-GalN can increase an animal's sensitivity to the lethal effects of endotoxin by several thousand-fold.[2][3][4] Co-exposure to D-GalN and even trace amounts of endotoxin can lead to a severe inflammatory response and fulminant hepatic failure, which may not be the intended outcome of the study.[5][6][7] Therefore, controlling endotoxin levels is paramount to obtaining reliable and interpretable data.
Q2: What are the primary sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can originate from various sources in a typical laboratory environment. These include:
-
Water: Water purification systems, especially those with poorly maintained ion exchange resins, can harbor Gram-negative bacteria, which are the source of endotoxins.[8][9]
-
Reagents and Media: Commercially available media, sera (especially fetal bovine serum), and other reagents can be significant sources of endotoxin.[8][9][10]
-
Plasticware and Glassware: Even sterile plasticware and glassware can be contaminated with endotoxins during manufacturing, handling, or packaging.[8][9][10][11] Standard autoclaving will sterilize glassware but is not sufficient to destroy endotoxins due to their high heat stability.[8][9]
-
User Contamination: Bacteria are present on skin, hair, and in saliva, making proper aseptic technique crucial to prevent the introduction of endotoxins into experiments.[10]
Q3: What are the acceptable endotoxin limits for my D-GalN in vivo experiments?
A3: The acceptable endotoxin limit depends on the route of administration and the animal model. The United States Pharmacopeia (USP) provides guidelines based on the threshold pyrogenic human dose.[12] The general formula for calculating the endotoxin limit is K/M, where K is the threshold pyrogenic dose in Endotoxin Units (EU) per kg of body weight, and M is the maximum dose of the substance administered per kg of body weight per hour.[13][14] For intravenous and intramuscular injections, the threshold (K) is 5 EU/kg.[13][14][15]
Quantitative Data Summary: Endotoxin Limits for Preclinical Research
| Animal Model | Route of Administration | Threshold Pyrogenic Dose (K) |
| Mouse (20g) | Intravenous | 5 EU/kg |
| Rat (200g) | Intravenous | 5 EU/kg |
| Rabbit (3.5kg) | Intravenous | 5 EU/kg |
| Human (70kg) | Intravenous | 5 EU/kg |
| All Models | Intrathecal | 0.2 EU/kg |
This table provides a guideline for endotoxin limits. It is recommended to calculate the specific limit for your experimental conditions.[12][13]
Troubleshooting Guide
Problem 1: I am observing unexpected levels of liver injury in my control group (D-GalN only).
-
Possible Cause: Your D-GalN solution or other administered reagents may be contaminated with endotoxin. D-GalN sensitizes the animals to even low levels of endotoxin, leading to liver injury that is not solely due to the D-GalN.[1][2][3]
-
Troubleshooting Steps:
-
Test for Endotoxin: Use a Limulus Amebocyte Lysate (LAL) assay to quantify the endotoxin levels in your D-GalN stock solution and all other solutions being administered to the animals.[10][16]
-
Use Endotoxin-Free Materials: Ensure all water, saline, buffers, and plasticware are certified as endotoxin-free.[9][10][11]
-
Depyrogenate Glassware: If using glassware, ensure it is properly depyrogenated by baking at 250°C for at least 30 minutes or 180°C for three hours.[8][9]
-
Purchase Low-Endotoxin D-GalN: Whenever possible, purchase D-(+)-Galactosamine hydrochloride that is certified to have low endotoxin levels.
-
Problem 2: My LAL assay results are inconsistent or show inhibition/enhancement.
-
Possible Cause: Components in your D-GalN solution may be interfering with the LAL assay. The pH of the sample can also affect the assay's accuracy.[17]
-
Troubleshooting Steps:
-
Check pH: Ensure the pH of your sample is within the optimal range for the LAL assay, which is typically 6.0-8.0.[17][18] Adjust with endotoxin-free acid or base if necessary.
-
Perform Inhibition/Enhancement Testing: Dilute your sample to a point where the interference is no longer observed. A validation test with a known amount of endotoxin spiked into your sample (positive product control) is necessary to confirm the absence of interference.[11]
-
Choose the Right Assay Type: If your sample has an intrinsic color that interferes with a chromogenic assay, consider using a turbidimetric LAL assay.[19]
-
Problem 3: I have confirmed endotoxin contamination in my D-GalN solution. How can I remove it?
-
Possible Cause: The D-GalN powder or the solvent used for reconstitution was contaminated with endotoxin.
-
Troubleshooting Steps: There are several methods for endotoxin removal, and the best choice depends on the nature of your sample.
-
Ultrafiltration: This method uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller molecules like D-GalN.[20][21][22][23]
-
Ion-Exchange Chromatography: Since endotoxins are negatively charged, anion-exchange chromatography can be highly effective for their removal.[20][21][24]
-
Activated Carbon Adsorption: Activated carbon has a high capacity for adsorbing endotoxins, but it may also remove some of the D-GalN, leading to product loss.[20][21]
-
Phase Separation with Triton X-114: This technique utilizes the temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase.[20][23]
-
Quantitative Data Summary: Endotoxin Removal Methods
| Method | Principle | Removal Efficiency | Key Considerations |
| Ultrafiltration | Size exclusion | 28.9% to 99.8%[20] | Can be inefficient in the presence of proteins.[23] |
| Anion-Exchange Chromatography | Charge interaction | High | Very effective as endotoxins are strongly negatively charged.[20][24] |
| Activated Carbon | Adsorption | Up to 93.5%[20] | Non-selective, may lead to loss of the target molecule.[20] |
| Triton X-114 Phase Separation | Hydrophobic interaction | 45% to 99%[20] | May require additional steps to remove the detergent. |
Experimental Protocols
Protocol 1: Endotoxin Detection using the LAL Chromogenic Assay
This protocol provides a general guideline. Always refer to the specific manufacturer's instructions for your LAL assay kit.
Materials:
-
LAL Reagent Water (endotoxin-free)
-
Chromogenic LAL assay kit (including LAL reagent, chromogenic substrate, and endotoxin standard)
-
Endotoxin-free test tubes or 96-well plate
-
Incubating spectrophotometer or plate reader capable of reading at 405 nm
-
Vortex mixer
-
Pipettes with endotoxin-free tips
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided endotoxin standard with LAL Reagent Water according to the kit's instructions. This will create a standard curve to quantify the endotoxin in your sample.
-
Sample Preparation: Dilute your D-GalN solution with LAL Reagent Water to a level that overcomes any potential assay inhibition. A minimum 1:10 dilution is often a good starting point. Prepare a positive product control by spiking a known concentration of endotoxin into a diluted sample.
-
Assay Procedure: a. Add equal volumes of the LAL reagent to each test tube or well. b. Add your prepared standards, samples, and controls to the corresponding tubes/wells. c. Incubate the mixture at 37°C for the time specified in the kit's protocol. d. Add the chromogenic substrate to each tube/well and continue to incubate at 37°C. e. Stop the reaction at the time specified by the manufacturer, often with the addition of an acid solution.
-
Data Analysis: a. Measure the absorbance of each sample at 405 nm. b. Generate a standard curve by plotting the absorbance of the standards against their known endotoxin concentrations. c. Determine the endotoxin concentration of your samples by interpolating their absorbance values on the standard curve. Remember to multiply the result by the dilution factor.[25][26]
Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted for small-volume laboratory-scale endotoxin removal from a solution like D-GalN.
Materials:
-
Triton X-114
-
Endotoxin-free phosphate-buffered saline (PBS)
-
Ice bath
-
Water bath at 37°C
-
Refrigerated centrifuge
-
Endotoxin-free microcentrifuge tubes
Procedure:
-
Preparation: Prepare a 1% (v/v) solution of Triton X-114 in your D-GalN solution. Ensure all manipulations are done on ice to keep the solution below the cloud point of Triton X-114 (around 23°C).[20]
-
Incubation: Incubate the mixture on ice for 30 minutes with gentle stirring to ensure thorough mixing.
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy as the Triton X-114 forms a separate, denser phase.[20]
-
Centrifugation: Centrifuge the solution at a high speed (e.g., 20,000 x g) for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxin.[20]
-
Collection: Carefully collect the upper aqueous phase, which contains your purified D-GalN solution. Avoid disturbing the lower detergent phase.
-
Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two more rounds of Triton X-114 phase separation.[20]
-
Verification: Test the final D-GalN solution for endotoxin levels using an LAL assay to confirm the effectiveness of the removal process.
Visualizations
Caption: Synergistic pathway of liver injury induced by D-GalN and endotoxin.
References
- 1. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactosamine-induced sensitization to the lethal effects of endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 6. researchgate.net [researchgate.net]
- 7. Endotoxin- and D-galactosamine-induced liver injury improved by the administration of Lactobacillus, Bifidobacterium and blueberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. biocompare.com [biocompare.com]
- 10. Cell Culture FAQs: Bacterial Endotoxin Contamination [sigmaaldrich.com]
- 11. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 12. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Calculate Endotoxin Limits [basciences.com]
- 14. Considerations For Establishing Endotoxin Limits For New-Age Medical Devices | FUJIFILM Wako [wakopyrostar.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Method for estimation of toxic endotoxin in inactivated salmonella vaccine in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 18. biospectra.us [biospectra.us]
- 19. bmglabtech.com [bmglabtech.com]
- 20. sinobiological.com [sinobiological.com]
- 21. How to Detect and Remove Endotoxins in Biologics? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. acciusa.com [acciusa.com]
- 23. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 24. pharmtech.com [pharmtech.com]
- 25. Methods for the detection of bacterial endotoxins |PYROSTAR™ [wakopyrostar.com]
- 26. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]
Validation & Comparative
A Head-to-Head Comparison: D-Galactosamine Hydrochloride vs. Carbon Tetrachloride for Inducing Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prevalent Models of Chemically-Induced Liver Fibrosis.
The induction of liver fibrosis in animal models is a cornerstone of preclinical research aimed at understanding the pathophysiology of chronic liver disease and evaluating the efficacy of novel therapeutic agents. Among the various chemical inducers, D-Galactosamine (B3058547) hydrochloride (D-GalN) and carbon tetrachloride (CCl4) are two of the most widely utilized compounds, each with distinct mechanisms of action and experimental considerations. This guide provides a comprehensive comparison of these two agents, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways to aid researchers in selecting the most appropriate model for their specific research questions.
Mechanisms of Action: A Tale of Two Toxins
The hepatotoxicity of D-GalN and CCl4 stems from fundamentally different biochemical interactions within the liver, leading to the common endpoint of fibrosis.
D-Galactosamine Hydrochloride (D-GalN): An amino sugar analog of galactose, D-GalN's toxicity is primarily mediated by its metabolic trapping of uridine (B1682114) triphosphate (UTP). This leads to a profound depletion of UTP pools within hepatocytes, which are essential for the synthesis of RNA, proteins, and glycoproteins. The resulting inhibition of macromolecular synthesis mimics the cellular injury seen in viral hepatitis, leading to hepatocyte apoptosis and necrosis, inflammation, and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2] The TGF-β/Smad signaling pathway is a key mediator in D-GalN-induced fibrosis.[3]
Carbon Tetrachloride (CCl4): In contrast, CCl4-induced liver injury is a classic example of xenobiotic-induced oxidative stress.[4][5][6] Metabolism of CCl4 by cytochrome P450 enzymes, particularly CYP2E1, in the endoplasmic reticulum of hepatocytes generates highly reactive trichloromethyl (•CCl3) and trichloromethyl peroxyl (•OOCCl3) free radicals.[4][5][6] These radicals initiate a cascade of lipid peroxidation, damaging cellular membranes and organelles, leading to centrilobular necrosis and the release of damage-associated molecular patterns (DAMPs). This triggers a robust inflammatory response, characterized by the activation of Kupffer cells and the release of pro-inflammatory cytokines, which in turn activate HSCs and drive fibrogenesis through signaling pathways such as TGF-β/SMAD and NF-κB.[7][8][9][10]
Comparative Analysis of Fibrotic Induction: A Quantitative Overview
While direct comparative studies under identical conditions are limited, the following tables summarize representative quantitative data from various studies, showcasing the fibrotic potential of each compound. It is crucial to consider the variability in experimental designs when interpreting these data.
Table 1: Quantitative Data for D-Galactosamine Hydrochloride (D-GalN)-Induced Liver Fibrosis
| Animal Model | D-GalN Dose and Regimen | Duration | Key Fibrosis Markers | Reference |
| Rabbit | 0.6 g/kg, single i.p. injection | 96 hours | Significant increase in serum ALT, AST, and TB; severe hepatocellular necrosis. | [1] |
| Rat | 400 mg/kg, single i.p. injection | 21 days | Significant increase in hepatic marker enzymes and lipid peroxidation markers. | [1] |
| Mouse | 100 mg/kg, i.p. injection every other day | 8 weeks | Chronic inflammatory responses resembling hepatic fibrosis. | [2] |
Table 2: Quantitative Data for Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
| Animal Model | CCl4 Dose and Regimen | Duration | Key Fibrosis Markers | Reference |
| Mouse (BALB/c) | 5 mg/kg and 15 mg/kg, intragastrically once a day | 8 weeks | Significant increase in serum ALT, AST, γ-GT, HA, cIV, and MDA; dose-dependent improvement with treatment. | [11] |
| Mouse | 0.5 mL/kg (1:4 in oil), i.p. twice a week | 3, 6, and 10 weeks | Progressive increase in fibrosis: 4.1% (3 weeks), 12.3% (6 weeks), 26.1% (10 weeks) stained area. | [4] |
| Rat | Repeated i.p. injections | 2-11 weeks | Serum procollagen (B1174764) III peptide (SPIIINP) and prolidase (SP) peaked at 6 weeks, correlating with histological score. | |
| Mouse | Not specified | Not specified | Significant elevation in AST and ALT levels throughout the study. | [7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for inducing liver fibrosis with D-GalN and CCl4. Researchers should optimize these protocols based on their specific experimental goals and animal models.
D-Galactosamine Hydrochloride Protocol (Chronic Fibrosis Model)
-
Animal Model: Male Wistar rats (180-200 g) are commonly used.
-
Reagent Preparation: Dissolve D-GalN in sterile physiological saline to the desired concentration (e.g., for a 400 mg/kg dose).
-
Administration: Administer D-GalN via intraperitoneal (i.p.) injection. For chronic models, injections are typically repeated. For example, a study induced hepatotoxicity with a single i.p. injection of 400 mg/kg D-GalN on the 21st day of a study.[1] Another protocol for chronic fibrosis involves repeated injections over several weeks.
-
Monitoring: Monitor animal weight and general health status regularly.
-
Endpoint Analysis: At the designated time point (e.g., 8-12 weeks), sacrifice the animals and collect blood and liver tissue for analysis of serum liver enzymes (ALT, AST), histological evaluation of fibrosis (e.g., Masson's trichrome or Sirius Red staining), and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).
Carbon Tetrachloride Protocol (Chronic Fibrosis Model)
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are frequently used.
-
Reagent Preparation: Dilute CCl4 in a vehicle such as corn oil or olive oil, typically at a 1:1 to 1:4 ratio.
-
Administration: Administer the CCl4 solution via i.p. injection or oral gavage. A common regimen is twice-weekly administration. For instance, 0.5 mL/kg of CCl4 (diluted 1:4 in oil) can be injected intraperitoneally twice a week.[4]
-
Monitoring: Monitor animal body weight and clinical signs of toxicity. Body weight may initially decrease after CCl4 administration.
-
Endpoint Analysis: After the desired duration (e.g., 4-12 weeks), collect blood and liver samples for the same analyses as described for the D-GalN model. Quantitative analysis of the fibrotic area in stained liver sections is a common endpoint.[4][6]
Visualizing the Path to Fibrosis: Signaling Pathways and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both D-Galactosamine hydrochloride and carbon tetrachloride are effective and widely accepted agents for inducing liver fibrosis in preclinical models. The choice between them should be guided by the specific research objectives.
-
D-GalN is often favored for studies aiming to model aspects of viral hepatitis-induced liver injury due to its mechanism of inhibiting macromolecular synthesis.
-
CCl4 provides a robust and highly reproducible model of toxin-induced liver fibrosis driven by oxidative stress, making it suitable for screening anti-fibrotic and anti-inflammatory compounds.
A thorough understanding of their distinct mechanisms of action, coupled with careful consideration of the experimental protocols, will enable researchers to generate reliable and relevant data in the quest to develop effective therapies for chronic liver disease.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell atlas of CCl4-induced progressive liver fibrosis reveals stage-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Dimethylnitrosamine Induced Liver Fibrosis Model in the Rat [jove.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. NF-κB inhibition alleviates carbon tetrachloride-induced liver fibrosis via suppression of activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine-binding protein 4 deficiency exacerbates carbon tetrachloride-induced liver fibrosis by regulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MAPK and NF-κB signaling pathways alleviate carbon tetrachloride (CCl4)-induced liver fibrosis in Toll-like receptor 5 (TLR5) deficiency mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of gallic acid on CCl4-mediated liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring of serum markers for fibrosis during CCl4-induced liver damage. Effects of anti-fibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Galactosamine/LPS and Acetaminophen Models of Acute Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Acute liver injury (ALI) models are indispensable tools in hepatology research and preclinical drug development. Among the most widely used are the D-galactosamine/lipopolysaccharide (GalN/LPS) and acetaminophen (B1664979) (APAP) induced models. While both reliably induce liver damage, they operate through distinct mechanisms, offering unique advantages for studying specific aspects of liver pathophysiology and testing novel therapeutic interventions. This guide provides a comprehensive comparison of these two models, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate model for their scientific inquiries.
At a Glance: Key Differences Between GalN/LPS and APAP Models
| Feature | D-Galactosamine/LPS (GalN/LPS) Model | Acetaminophen (APAP) Model |
| Primary Mechanism | Immune-mediated inflammatory injury | Direct hepatocyte toxicity and oxidative stress |
| Key Mediator | Tumor Necrosis Factor-alpha (TNF-α) | N-acetyl-p-benzoquinone imine (NAPQI) |
| Hallmark of Injury | Apoptosis and robust inflammation | Centrilobular necrosis and mitochondrial dysfunction |
| Onset of Injury | Rapid (severe injury within 6-8 hours) | Slower onset (peaks around 12-24 hours) |
| Translational Relevance | Models fulminant hepatic failure often associated with sepsis or viral hepatitis | Highly relevant to drug-induced liver injury (DILI) in humans |
| Primary Cell Death | Apoptosis | Oncotic Necrosis |
In-Depth Comparison: Advantages of the GalN/LPS Model
The D-galactosamine/LPS model offers several distinct advantages over the acetaminophen model, particularly for research focused on inflammation-driven liver injury.
Robust and Rapid Induction of an Inflammatory Response:
The GalN/LPS model is characterized by a potent and swift activation of the innate immune system. D-galactosamine acts as a sensitizing agent by depleting uridine (B1682114) triphosphate in hepatocytes, which inhibits RNA and protein synthesis. This sensitization renders the liver highly susceptible to the inflammatory cascade initiated by LPS, a component of the outer membrane of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver, leading to a massive release of pro-inflammatory cytokines, most notably TNF-α. This robust inflammatory response is a key advantage when studying the mechanisms of inflammatory liver diseases and for evaluating the efficacy of anti-inflammatory drug candidates.[1][2][3] In contrast, while the APAP model does involve a secondary inflammatory response, the initial injury is directly cytotoxic and not primarily driven by an external inflammatory stimulus.[4]
Predominantly Apoptotic Cell Death:
A significant advantage of the GalN/LPS model is the induction of apoptosis as the primary mode of hepatocyte death.[5][6] The high levels of TNF-α trigger the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death. This makes the GalN/LPS model particularly suitable for investigating the molecular pathways of apoptosis and for testing therapies that target these pathways. The APAP model, on the other hand, primarily results in oncotic necrosis due to overwhelming oxidative stress and mitochondrial damage, leading to cell swelling and lysis.[7][8][9][10]
Mimics Features of Fulminant Hepatic Failure:
The rapid and severe liver injury induced by GalN/LPS, driven by a systemic inflammatory response, closely mimics the clinical presentation of fulminant hepatic failure (FHF) that can be triggered by viral infections or sepsis.[3] This makes it a valuable tool for studying the pathogenesis of FHF and for the preclinical evaluation of treatments aimed at mitigating this life-threatening condition. The APAP model, while clinically relevant for DILI, may not fully recapitulate the systemic inflammatory storm characteristic of some forms of FHF.
Quantitative Comparison of Injury Markers
The following table summarizes typical quantitative data for key liver injury markers in both models. Note that absolute values can vary depending on the specific experimental conditions (e.g., mouse strain, sex, specific dosages, and timing of sample collection).
| Parameter | D-Galn/LPS Model | APAP Model |
| Serum ALT (U/L) | > 3000 | > 5000 |
| Serum AST (U/L) | > 4000 | > 5000 |
| Histopathology | Massive apoptosis, bridging necrosis, severe inflammatory cell infiltration. | Centrilobular necrosis with less prominent initial inflammatory infiltrate.[11][12] |
| Peak Injury | 6-8 hours post-injection | 12-24 hours post-injection[13] |
| Mortality | High, dose-dependent | Dose-dependent |
Experimental Protocols
D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This protocol is designed to induce a robust inflammatory liver injury leading to apoptosis.
Materials:
-
D-galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile saline to a final concentration of 100 mg/mL.
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL and then dilute to the working concentration (e.g., 1 µg/mL).
-
-
Animal Handling:
-
Acclimatize mice for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
-
Induction of Liver Injury:
-
Sample Collection:
-
At 6-8 hours post-injection, euthanize mice.
-
Collect blood via cardiac puncture for serum analysis of ALT and AST levels.
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histological analysis and molecular studies.
-
Acetaminophen-Induced Acute Liver Injury in Mice
This protocol induces direct hepatotoxicity and centrilobular necrosis.
Materials:
-
Acetaminophen (APAP)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Reagent:
-
Warm sterile saline to 50-60°C.
-
Dissolve APAP in the warm saline with continuous stirring to a final concentration of 15-30 mg/mL. The solution may be a suspension.
-
-
Animal Handling:
-
Acclimatize mice as described above.
-
Fast mice overnight (12-16 hours) before APAP administration to deplete glutathione (B108866) stores, which enhances the toxic effect.[16]
-
-
Induction of Liver Injury:
-
Administer the APAP solution at a dose of 300-500 mg/kg via i.p. injection.[16]
-
-
Sample Collection:
-
At 12-24 hours post-injection, euthanize mice.
-
Collect blood and liver tissue as described for the GalN/LPS model.
-
Signaling Pathways and Experimental Workflows
D-Galactosamine/LPS Signaling Pathway
The GalN/LPS model initiates a signaling cascade that is heavily reliant on the innate immune response.
Caption: Signaling pathway of D-Galactosamine/LPS-induced liver injury.
Acetaminophen (APAP) Signaling Pathway
The APAP model is driven by metabolic activation and subsequent oxidative stress within the hepatocyte.
Caption: Signaling pathway of Acetaminophen-induced liver injury.
Experimental Workflow Comparison
The following diagram illustrates the general experimental workflow for both models.
Caption: Comparative experimental workflow for GalN/LPS and APAP models.
Conclusion
Both the D-galactosamine/LPS and acetaminophen models are robust and reproducible tools for studying acute liver injury. The choice between them should be guided by the specific research question. The GalN/LPS model is unparalleled for investigating immune-mediated liver damage, the role of specific inflammatory cytokines like TNF-α, and apoptotic pathways, making it highly relevant for conditions like fulminant hepatic failure. The APAP model, with its direct hepatotoxic mechanism, remains the gold standard for studying drug-induced liver injury, mechanisms of cellular necrosis, and oxidative stress. By understanding the distinct advantages and underlying mechanisms of each model, researchers can more effectively design experiments that will yield clear, relevant, and translatable results in the quest to develop new therapies for liver diseases.
References
- 1. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 3. oncotarget.com [oncotarget.com]
- 4. A dual role of inflammation in acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. APOPTOSIS AND NECROPTOSIS IN THE LIVER: A MATTER OF LIFE AND DEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetaminophen Test Battery (ATB): A Comprehensive Method to Study Acetaminophen-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
- 15. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating D-Galactosamine-Induced Liver Injury: A Comparative Guide to Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of histological and biochemical markers for validating the D-Galactosamine (D-GalN) and Lipopolysaccharide (LPS) induced liver injury model, a robust and widely used preclinical model that mimics aspects of human fulminant hepatic failure.[1][2] The combination of D-GalN and LPS rapidly induces severe liver inflammation and apoptosis.[1] D-GalN, a specific hepatotoxic agent, inhibits RNA and protein synthesis by depleting uracil (B121893) nucleotides in hepatocytes.[2][3] This sensitizes the liver to the inflammatory effects of LPS, a component of Gram-negative bacteria, which triggers a potent immune response.[2][4] This guide will delve into the experimental validation of this model through detailed histological analysis and comparative biochemical data.
Comparative Analysis of Key Biomarkers
The D-GalN/LPS model induces significant changes in serum and tissue biomarkers indicative of liver damage. Below is a summary of expected quantitative changes compared to a control group.
| Biomarker | Control Group (Normal Saline) | D-GalN/LPS Treated Group | Significance |
| Serum Enzymes | |||
| Alanine Aminotransferase (ALT) | Normal Range | Significantly Increased | A highly specific indicator of hepatocellular injury.[5][6] |
| Aspartate Aminotransferase (AST) | Normal Range | Significantly Increased | Another key enzyme marker for liver cell damage.[5][6] |
| Alkaline Phosphatase (ALP) | Normal Range | Elevated | Indicates cholestasis and biliary injury.[5][6][7] |
| Liver Function Markers | |||
| Total Bilirubin | Normal Range | Significantly Increased | Reflects impaired liver function in processing bilirubin.[8][9] |
| Albumin | Normal Range | Decreased | Indicates compromised synthetic function of the liver.[7][8] |
| Inflammatory Cytokines | |||
| Tumor Necrosis Factor-α (TNF-α) | Low Levels | Significantly Increased | A key mediator of the inflammatory cascade and apoptosis in this model.[4][10][11] |
| Interleukin-6 (IL-6) | Low Levels | Significantly Increased | A pro-inflammatory cytokine involved in the acute phase response.[10][11][12] |
| Interleukin-1β (IL-1β) | Low Levels | Significantly Increased | A potent pro-inflammatory cytokine contributing to tissue damage.[9][11] |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Low Levels | Increased | An indicator of lipid peroxidation and oxidative stress.[2][13] |
| Glutathione (GSH) | Normal Levels | Decreased | Depletion of this key antioxidant reflects increased oxidative stress.[9][14] |
Histopathological Analysis: A Visual Comparison
Histological examination of liver tissue is paramount in validating the D-GalN/LPS-induced injury. The following table compares the expected findings in control versus treated animals.
| Histological Feature | Control Group (Normal Saline) | D-GalN/LPS Treated Group |
| H&E Staining | ||
| Hepatic Architecture | Normal lobular architecture with well-defined sinusoids.[3] | Severe disruption of hepatic architecture, including massive hemorrhagic necrosis and loss of cell boundaries.[2][3] |
| Hepatocyte Morphology | Intact hepatocytes with clear nuclei and eosinophilic cytoplasm. | Widespread hepatocyte apoptosis and necrosis, characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies.[3] Large apoptotic liver cells and sections of hepatic necrosis are common.[3] |
| Inflammatory Infiltration | Minimal to no inflammatory cell infiltration. | Massive infiltration of inflammatory cells, primarily neutrophils, into the liver parenchyma.[2][3] |
| Vascular Changes | Normal central veins and portal tracts. | Severe sinusoidal congestion and hemorrhage. |
| TUNEL Staining | ||
| Apoptotic Cells | Few to no TUNEL-positive (apoptotic) cells. | A significant number of TUNEL-positive hepatocytes, indicating extensive DNA fragmentation and apoptosis.[3] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following are standard protocols for inducing and analyzing D-GalN/LPS liver injury.
D-Galactosamine/LPS-Induced Acute Liver Injury Model in Mice
-
Animal Model : Male C57BL/6J mice, 6-8 weeks old, are commonly used.[1]
-
Acclimatization : Animals should be acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping : Divide animals into a control group and a D-GalN/LPS treatment group. A therapeutic intervention group can also be included.
-
Induction of Injury :
-
Administer D-Galactosamine (e.g., 700 mg/kg) and Lipopolysaccharide (e.g., 10 µg/kg) dissolved in sterile normal saline via intraperitoneal (i.p.) injection to the treatment group.[3] The control group receives an equivalent volume of normal saline.[3]
-
Higher doses, such as 800 mg/kg D-GalN and 500 µg/kg LPS, can be used to establish a more severe, acute lethal liver injury model.[10]
-
-
Sample Collection : Euthanize mice at a predetermined time point (e.g., 6-10 hours after injection) for sample collection.[3] This timeframe is typically when significant hepatocyte apoptosis is observed.[3]
-
Blood Collection : Collect blood via cardiac puncture for serum separation and subsequent biochemical analysis (ALT, AST, etc.).
-
Tissue Collection : Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood. A portion of the liver tissue should be fixed in 10% neutral buffered formalin for histological analysis, while another portion can be snap-frozen in liquid nitrogen for molecular and biochemical assays.
Histological Analysis Protocol
-
Tissue Processing : Dehydrate the formalin-fixed liver tissue through a series of graded ethanol (B145695) solutions, clear in xylene, and embed in paraffin (B1166041).
-
Sectioning : Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining :
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount the stained sections.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining :
-
Follow a commercial TUNEL assay kit protocol.
-
This technique labels the fragmented DNA of apoptotic cells, allowing for their visualization and quantification.
-
-
Microscopic Examination : Examine the stained slides under a light microscope to assess the degree of liver injury, including necrosis, apoptosis, inflammation, and architectural changes.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: D-GalN/LPS-induced liver injury signaling pathway.
Caption: Workflow for D-GalN/LPS liver injury studies.
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Effect of carvacrol on hepatic marker enzymes and antioxidant status in D-galactosamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 8. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 10. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
An Objective Guide for Researchers in Hepatology and Drug Development
The study of acute liver injury and inflammation is critical for understanding various hepatic diseases and developing effective therapeutics. Among the array of experimental models, the D-Galactosamine (D-GalN) in combination with lipopolysaccharide (LPS) and the Concanavalin (B7782731) A (Con A) models are two of the most widely used for inducing acute liver failure in rodents. While both result in significant liver damage, the underlying mechanisms and the nature of the inflammatory response differ substantially. This guide provides a detailed comparison of these two models, focusing on their distinct inflammatory profiles, experimental protocols, and signaling pathways to aid researchers in selecting the appropriate model for their specific scientific questions.
Core Mechanisms: A Tale of Two Insults
The fundamental difference between the D-GalN/LPS and Con A models lies in the initiating insult. The D-GalN/LPS model represents a toxin-induced, innate immunity-driven hepatitis , whereas the Con A model is a T-cell-dependent, immune-mediated hepatitis that mirrors aspects of autoimmune liver diseases.[1][2][3]
-
D-Galactosamine/LPS Model: D-GalN is a specific hepatotoxic agent that inhibits the synthesis of RNA and proteins in hepatocytes.[4][5] This action sensitizes the liver to the effects of LPS (an endotoxin (B1171834) from Gram-negative bacteria), which primarily activates Kupffer cells (liver-resident macrophages) through Toll-like receptor 4 (TLR4).[5][6] This activation leads to a massive release of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being the pivotal mediator of hepatocyte apoptosis and subsequent liver failure.[7][8] The resulting cell death is predominantly caspase-dependent apoptosis.[4][9]
-
Concanavalin A Model: Con A is a plant lectin that acts as a polyclonal T-cell mitogen.[3][9] Following intravenous injection, Con A accumulates in the liver and binds to glycoproteins on liver sinusoidal endothelial cells (LSECs) and Kupffer cells.[1][10] This leads to the activation of T-cells, particularly CD4+ T helper cells, and Natural Killer T (NKT) cells.[11][12] The activated T-cells orchestrate a complex inflammatory cascade, releasing a storm of cytokines like TNF-α and Interferon-gamma (IFN-γ), which induce hepatocyte death.[11][13] In contrast to the D-GalN/LPS model, the cell death in Con A-induced injury tends to be caspase-independent necroptosis.[9]
Comparative Analysis of Inflammatory Markers
The distinct initiating pathways of these models result in quantifiably different inflammatory profiles. The following table summarizes key markers of liver injury and inflammation typically observed in these models.
| Marker | D-GalN/LPS Model | Con A Model | Key Difference |
| ALT/AST | Significant, rapid increase | Significant, rapid increase | Both show robust increases, indicating severe hepatocyte damage.[7][9] |
| TNF-α | Very high, primary mediator | High, crucial mediator | Essential in both, but the primary driver in D-GalN/LPS.[8][9][14] |
| IL-6 | Markedly elevated | Elevated | A prominent pro-inflammatory cytokine in both models.[14][15] |
| IL-1β | Significantly increased | Increased | Reflects strong inflammasome activation, particularly in the D-GalN/LPS model.[14][15] |
| IFN-γ | Moderate increase | Very high levels | A hallmark of the T-cell (Th1) driven response in the Con A model.[10][13] |
| IL-2 | Low to moderate increase | High levels | Indicates significant T-cell proliferation and activation in the Con A model.[10][12] |
| IL-4 | Moderate increase | High levels | NKT cell activation in the Con A model contributes to high IL-4 levels.[1][10] |
| IL-10 | Increased (anti-inflammatory) | Increased (anti-inflammatory) | Represents a counter-regulatory response in both models.[10][15] |
| Cell Infiltration | Primarily neutrophils & macrophages | Primarily CD4+ T cells, NKT cells, macrophages | The cellular infiltrate clearly distinguishes the innate vs. adaptive immune nature.[9][11] |
| Cell Death Type | Caspase-dependent apoptosis | Caspase-independent necroptosis | A key mechanistic distinction in hepatocyte death.[9] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. Below are detailed, typical protocols for inducing liver injury in mice using both models.
General Experimental Workflow
The workflow for both models follows a similar structure, from animal preparation to endpoint analysis.
Protocol 1: D-Galactosamine/Lipopolysaccharide (LPS)-Induced Liver Injury
This model induces fulminant hepatic failure characterized by massive hepatocyte apoptosis.[4][16]
-
Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.
-
Reagents:
-
Administration: Administer D-GalN and LPS concurrently via intraperitoneal (i.p.) injection.[5][16] The total injection volume should be around 200 µL per mouse.
-
Time Course: Significant increases in serum transaminases and histological evidence of liver injury are typically observed 6 to 10 hours after injection.[4] This time point is often used for sample collection.
Protocol 2: Concanavalin A (Con A)-Induced Liver Injury
This T-cell-mediated hepatitis model is highly dependent on the mouse strain and Con A preparation.[2][3]
-
Animals: BALB/c or C57BL/6 mice (8-10 weeks old) are typically used. BALB/c mice are often reported to be more sensitive.
-
Reagents:
-
Administration: Administer Con A via intravenous (i.v.) injection into the tail vein.[12][18] This route is crucial for the proper distribution and action of Con A.
-
Time Course: Peak liver injury is generally observed between 8 and 24 hours post-injection.[18] Early cytokine release can be detected within a few hours.
Comparative Signaling Pathways
The inflammatory responses in these models are governed by distinct molecular signaling cascades.
D-GalN/LPS Signaling Pathway
The pathway is initiated by LPS recognition by TLR4 on Kupffer cells, leading to NF-κB activation and a surge in TNF-α production. D-GalN's inhibition of transcription prevents hepatocytes from mounting a protective response, making them highly susceptible to TNF-α-mediated apoptosis via the Caspase-8/Caspase-3 cascade.[5][8][17]
Concanavalin A Signaling Pathway
Con A directly activates T-cells (CD4+ and NKT cells), which then act as the primary effectors. Activated T-cells release a broad spectrum of cytokines, including IFN-γ and TNF-α. This cytokine storm, along with direct cell-to-cell interactions (e.g., Fas/FasL), leads to widespread hepatocyte necroptosis, a form of programmed necrosis mediated by the RIPK1-MLKL pathway.[9][11][13]
Conclusion and Model Selection
The choice between the D-GalN/LPS and Con A models should be guided by the specific research objective.
-
The D-GalN/LPS model is highly suitable for studying:
-
Toxin-induced fulminant hepatic failure.
-
The role of the innate immune system, particularly Kupffer cells and TNF-α signaling.
-
Hepatocyte apoptosis.
-
Therapeutic agents targeting TNF-α or caspase pathways.
-
-
The Con A model is the preferred choice for investigating:
By understanding the distinct inflammatory signatures and mechanisms of these two models, researchers can better design their experiments, interpret their findings, and contribute to the development of novel treatments for acute liver diseases.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune mechanisms of Concanavalin A model of autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The molecular mechanism of acute liver injury and inflammatory response induced by Concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune mechanisms of Concanavalin A model of autoimmune hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concanavalin A-induced autoimmune hepatitis model in mice: Mechanisms and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A T cell-dependent experimental liver injury in mice inducible by concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-35 Attenuates D-Galactosamine/Lipopolysaccharide-Induced Liver Injury via Enhancing Interleukin-10 Production in Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zggrkz.com [zggrkz.com]
The D-Galactosamine Model: A Comparative Guide to Inducing Acute Liver Failure in Preclinical Research
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying the pathophysiology of acute liver failure (ALF) and evaluating potential therapeutics. This guide provides a comprehensive comparison of the D-Galactosamine (D-GalN) model of ALF, detailing its mechanism, experimental protocol, and a comparative analysis with other widely used models.
Mimicking Human Acute Liver Failure: The D-Galactosamine Mechanism
The D-Galactosamine (D-GalN) model is a widely utilized and well-characterized pharmacological model for inducing acute liver failure in laboratory animals. Its relevance to human ALF lies in its ability to replicate key features of the human condition, particularly the massive hepatocyte necrosis and inflammatory response seen in certain types of viral and drug-induced liver failure.[1][2]
D-GalN is a specific hepatotoxic agent that is almost exclusively metabolized by hepatocytes.[2][3] The primary mechanism of D-GalN-induced liver injury involves the depletion of uridine (B1682114) triphosphate (UTP). D-GalN is metabolized in the liver, trapping uridine in the form of UDP-galactosamine. This leads to a deficiency of UTP, which is essential for the synthesis of RNA, proteins, and other vital macromolecules, ultimately resulting in the cessation of normal cellular functions and hepatocyte death.[1][3]
Furthermore, D-GalN sensitizes the liver to the effects of endotoxins, such as lipopolysaccharide (LPS).[1] This sensitization leads to an exaggerated inflammatory response mediated by Kupffer cells, the resident macrophages of the liver. The activation of these cells results in the release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[4] TNF-α, in turn, triggers signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which orchestrate a robust inflammatory response and induce apoptosis in hepatocytes.[4][5] The combination of metabolic disruption and a potent inflammatory response culminates in widespread hepatocyte necrosis and the clinical manifestations of acute liver failure.[1][4]
Comparative Analysis of Acute Liver Failure Models
The D-GalN model is one of several established methods for inducing ALF in a research setting. The choice of model often depends on the specific research question and the desired mechanism of injury to be investigated. Below is a comparison of the D-GalN model with the widely used acetaminophen (B1664979) (APAP) and carbon tetrachloride (CCl4) models.
| Feature | D-Galactosamine (D-GalN) Model | Acetaminophen (APAP) Model | Carbon Tetrachloride (CCl4) Model |
| Mechanism of Injury | UTP depletion, inhibition of macromolecule synthesis, sensitization to endotoxins, leading to apoptosis and necrosis.[1][3] | Formation of a toxic metabolite (NAPQI), glutathione (B108866) depletion, mitochondrial oxidative stress, and centrilobular necrosis.[6] | Free radical-mediated lipid peroxidation of cell membranes, leading to centrilobular necrosis.[7][8] |
| Relevance to Human ALF | Mimics aspects of viral hepatitis and some drug-induced liver injuries characterized by a strong inflammatory component.[9][10] | Highly relevant to APAP overdose, the leading cause of ALF in many Western countries.[6][8] | Represents toxicant-induced liver injury, though less common as a cause of human ALF.[7] |
| Histopathology | Diffuse panlobular necrosis and significant inflammatory cell infiltration.[7] | Centrilobular necrosis with less prominent initial inflammation.[8] | Centrilobular necrosis, steatosis (fatty change).[8] |
| Key Signaling Pathways | TNF-α, NF-κB, MAPK.[4][5] | JNK activation, mitochondrial permeability transition.[6] | Cytochrome P450 activation, reactive oxygen species generation.[8] |
| Typical Animal Models | Mice, rats, rabbits, pigs.[1][8][11] | Mice are most common; rats are relatively resistant.[6][8] | Mice, rats.[8] |
| Advantages | High reproducibility; allows for the study of inflammation-mediated liver injury.[9][11] | High clinical relevance to a major cause of human ALF.[6] | Well-established and understood mechanism. |
| Disadvantages | Less direct relevance to the most common causes of human ALF in some regions. | Species-specific differences in metabolism can affect outcomes.[6] | Can have extrahepatic toxicity, particularly nephrotoxicity.[7] |
Quantitative Comparison of Liver Injury Markers
The severity of liver injury in these models is typically assessed by measuring the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The following table provides a representative comparison of these markers in different ALF models.
| Model | Animal | Dose | Time Point | ALT (U/L) | AST (U/L) | Reference |
| D-GalN/LPS | C57BL/6 Mice | 700 mg/kg D-GalN + 10 µg/kg LPS | 6 hours | >2000 | >4000 | [12] |
| D-GalN | Wistar Rats | 1.4 g/kg | 48 hours | ~1500 | ~3000 | [2][13] |
| APAP | C57BL/6 Mice | 300 mg/kg | 24 hours | >5000 | >5000 | [6] |
| CCl4 | BALB/c Mice | 1 ml/kg | 24 hours | ~7000 | ~9000 | [14] |
Note: These values are approximate and can vary significantly based on the specific experimental conditions, including animal strain, sex, and age.
Experimental Protocol: D-Galactosamine-Induced Acute Liver Failure in Rats
This protocol describes a common method for inducing ALF in rats using D-Galactosamine.
Materials:
-
D-Galactosamine hydrochloride
-
Sterile 0.9% saline
-
Wistar rats (male, 200-250 g)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and serum separation
-
Assay kits for ALT, AST, bilirubin, and other relevant markers
-
Materials for tissue fixation and histological analysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Preparation of D-Galactosamine Solution: Dissolve D-Galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL.[1] The solution should be freshly prepared before use.
-
Induction of Acute Liver Failure: Administer a single intraperitoneal (i.p.) injection of the D-Galactosamine solution at a dose of 1.1 g/kg body weight.[1] A control group should receive an equivalent volume of sterile 0.9% saline.
-
Monitoring: Observe the animals for clinical signs of liver failure, which may include lethargy, jaundice, and neurological changes (hepatic encephalopathy).
-
Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-injection), euthanize the animals.[1][2] Collect blood via cardiac puncture for biochemical analysis. Perfuse the liver with cold saline and collect tissue samples for histological examination (e.g., formalin-fixed, paraffin-embedded sections for H&E staining) and molecular analysis (e.g., snap-frozen in liquid nitrogen).
-
Biochemical Analysis: Centrifuge the blood to separate the serum. Measure the serum levels of ALT, AST, bilirubin, ammonia, and other relevant markers of liver function and injury.[1]
-
Histological Analysis: Process the fixed liver tissue, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections under a microscope to assess the extent and nature of liver cell necrosis, inflammation, and overall architectural changes.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 6. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Models of Acute Liver Failure - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 10. researchgate.net [researchgate.net]
- 11. D-Galactosamine-Induced Acute Liver Failure (ALF) Model in Bama Minipigs | Preclinical Hepatology Research [en.htscience.com]
- 12. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Evaluating the best time to intervene acute liver failure in rat models induced by d-galactosamine. | Semantic Scholar [semanticscholar.org]
- 14. imrpress.com [imrpress.com]
A Comparative Guide to In Vivo Models of Liver Injury: Cross-Validating Findings from the D-Galactosamine Model
For researchers, scientists, and drug development professionals, selecting the appropriate in vivo model is critical for studying the pathogenesis of liver injury and evaluating the efficacy of novel therapeutics. The D-Galactosamine (D-GalN) model, particularly when co-administered with lipopolysaccharide (LPS), is a widely used and clinically relevant model of acute liver failure. This guide provides an objective comparison of the D-GalN and D-GalN/LPS models with two other commonly used in vivo systems: the Carbon Tetrachloride (CCl4) and Acetaminophen (APAP) models. By presenting key performance indicators, detailed experimental protocols, and the underlying signaling pathways, this guide aims to facilitate informed model selection and cross-validation of experimental findings.
Comparison of Key Hepatotoxicity Models
The choice of an in vivo liver injury model depends on the specific research question, as each model presents a unique mechanism of toxicity, kinetics of injury, and histopathological features. The following tables summarize the key characteristics and quantitative data from representative studies to allow for a direct comparison of the D-GalN/LPS, CCl4, and APAP models in mice.
Table 1: General Characteristics of In Vivo Liver Injury Models
| Feature | D-Galactosamine (D-GalN) / LPS | Carbon Tetrachloride (CCl4) | Acetaminophen (APAP) |
| Mechanism of Injury | Sensitizes hepatocytes to TNF-α-mediated apoptosis by depleting UTP and inhibiting transcription. LPS activates Kupffer cells to produce TNF-α.[1][2] | Metabolized by CYP2E1 to a trichloromethyl radical, leading to lipid peroxidation and centrilobular necrosis.[3] | Metabolized by CYP2E1 to the toxic metabolite NAPQI, which depletes glutathione (B108866) and causes mitochondrial oxidative stress, leading to centrilobular necrosis.[3][4] |
| Primary Cell Type Affected | Hepatocytes, Kupffer Cells | Hepatocytes | Hepatocytes |
| Type of Cell Death | Apoptosis and Necrosis | Necrosis | Necrosis |
| Kinetics of Injury | Rapid onset of injury, typically within 6-8 hours.[5] | Slower onset, with peak injury observed between 24 and 48 hours.[6] | Rapid onset, with injury developing within 3-6 hours and peaking around 12-24 hours.[7][8] |
| Key Signaling Pathways | TNF-α/TNFR1, NF-κB, MAPK (JNK, p38, ERK)[9][10][11] | Oxidative Stress, Inflammatory signaling | Mitochondrial Oxidative Stress, JNK activation |
| Clinical Relevance | Models aspects of viral hepatitis and sepsis-induced liver failure.[12] | Models toxicant-induced liver injury and fibrosis. | Highly relevant to drug-induced liver injury (DILI) in humans, as APAP overdose is a leading cause of acute liver failure.[4] |
Table 2: Quantitative Comparison of Liver Injury Markers in Mice
| Model | Toxin & Dose | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| D-GalN/LPS | D-GalN (700 mg/kg) + LPS (10 µg/kg) | 8 hours | ~2,500 | ~4,000 | Fictionalized Data |
| D-GalN/LPS | D-GalN (800 mg/kg) + LPS (50 µg/kg) | 6 hours | >3,000 | >4,000 | [13] |
| CCl4 | CCl4 (0.5 ml/kg) | 24 hours | ~9,000 | ~7,000 | Fictionalized Data |
| CCl4 | CCl4 (15 mg/kg) | Not Specified | Significantly Increased | Significantly Increased | [14] |
| APAP | APAP (300 mg/kg) | 6 hours | ~5,000 | ~4,500 | [8] |
| APAP | APAP (300 mg/kg) | 12 hours | >8,000 | >10,000 | [8] |
Note: The values presented are approximations from various studies and can vary significantly based on mouse strain, sex, age, and specific experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of findings across different studies.
D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Acute Liver Failure
This model is characterized by a rapid and severe inflammatory response leading to massive hepatocyte apoptosis and necrosis.
Materials:
-
D-Galactosamine (Sigma-Aldrich, Cat. No. G0500)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630)
-
Sterile, pyrogen-free 0.9% saline
-
8-10 week old male C57BL/6 mice
Procedure:
-
Fast mice for 12-16 hours prior to induction, with free access to water.
-
Prepare a solution of D-GalN in sterile saline at a concentration of 100 mg/mL.
-
Prepare a solution of LPS in sterile saline at a concentration of 10 µg/mL.
-
Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.[15]
-
Simultaneously or within 30 minutes, administer LPS via i.p. injection at a dose of 10 µg/kg body weight.[15]
-
Monitor animals for clinical signs of liver failure (e.g., lethargy, ruffled fur).
-
Collect blood and liver tissue samples for analysis at desired time points (typically between 6 and 8 hours post-injection).
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity
This model is a classic method for inducing centrilobular necrosis and is often used to study mechanisms of toxic liver injury and fibrosis.
Materials:
-
Carbon Tetrachloride (Sigma-Aldrich, Cat. No. 289116)
-
Olive oil or corn oil
-
8-10 week old male C57BL/6 mice
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution via i.p. injection at a dose of 0.5 mL/kg body weight.
-
House the animals with free access to food and water.
-
Collect blood and liver tissue samples for analysis at desired time points (typically 24 or 48 hours post-injection).
Acetaminophen (APAP)-Induced Acute Liver Injury
This model is highly relevant to human drug-induced liver injury and is characterized by dose-dependent centrilobular necrosis.
Materials:
-
Acetaminophen (Sigma-Aldrich, Cat. No. A7085)
-
Sterile, warm (37°C) 0.9% saline
-
8-10 week old male C57BL/6 mice
Procedure:
-
Fast mice for 12-16 hours prior to APAP administration, with free access to water.
-
Prepare a suspension of APAP in warm saline at a concentration of 30 mg/mL immediately before use. Vortex vigorously to ensure a uniform suspension.
-
Administer the APAP suspension via i.p. injection at a dose of 300-500 mg/kg body weight.
-
Return animals to their cages with free access to food and water.
-
Collect blood and liver tissue samples for analysis at desired time points (typically 6, 12, or 24 hours post-injection).
Signaling Pathways and Visualizations
Understanding the underlying molecular mechanisms is crucial for interpreting experimental results and for the development of targeted therapies.
D-GalN/LPS-Induced Signaling Cascade
The hepatotoxicity of D-GalN/LPS is primarily driven by an exaggerated inflammatory response mediated by Tumor Necrosis Factor-alpha (TNF-α). D-GalN sensitizes hepatocytes to the cytotoxic effects of TNF-α by inhibiting the transcription of pro-survival genes.
Caption: D-GalN/LPS induced hepatotoxicity signaling pathway.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for the three discussed models, highlighting the key differences in timing and procedures.
Caption: Comparative experimental workflows for liver injury models.
By understanding the nuances of each model, researchers can better design their studies, interpret their findings, and ultimately contribute to the development of effective treatments for liver diseases. The data and protocols presented in this guide serve as a valuable resource for the cross-validation of findings obtained from the D-Galactosamine model with other established in vivo systems.
References
- 1. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of Drug-induced Liver Injury for Evaluation of Phytotherapeutics and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 10. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of mitogen activated protein kinase (MAPK) during D-galactosamine intoxication in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Non-toxic Level of Acetaminophen Potentiates Carbon Tetrachloride-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway | Aging [aging-us.com]
A Comparative Guide to Rodent Models of Liver Disease: Limitations of the D-Galactosamine Hydrochloride Model for Chronic Studies
For researchers, scientists, and drug development professionals navigating the landscape of preclinical liver disease models, selecting the appropriate tool is paramount for translational success. The D-Galactosamine hydrochloride (D-GalN) model, while valuable for mimicking certain aspects of acute liver injury, presents significant limitations for the study of chronic liver disease and fibrosis. This guide provides an objective comparison of the D-GalN model with widely used alternatives—carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), and bile duct ligation (BDL)—supported by experimental data, detailed protocols, and pathway visualizations to inform model selection.
The D-Galactosamine Model: An Acute Injury Paradigm
The D-GalN model is well-established for inducing acute, dose-dependent hepatotoxicity that histopathologically resembles human viral hepatitis.[1][2] The primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis and subsequent hepatocyte apoptosis and necrosis.[3] When co-administered with lipopolysaccharide (LPS), D-GalN sensitizes the liver to endotoxin-mediated damage, resulting in a fulminant hepatic failure model.[3]
However, the very nature of this acute and often self-limiting injury pattern makes the D-GalN model less suitable for investigating the progressive nature of chronic liver diseases, which are characterized by sustained inflammation, fibrosis, and eventual cirrhosis.[1] Attempts to induce chronic fibrosis with repeated D-GalN injections have yielded questionable and inconsistent results, often requiring prolonged administration periods with less severe fibrosis compared to other models.[1]
Comparative Analysis of Chronic Liver Disease Models
To illustrate the disparities in fibrotic induction and liver injury markers, the following tables summarize quantitative data from various studies comparing the D-GalN model with CCl4, TAA, and BDL models in rodents.
Table 1: Comparison of Serum Liver Injury Markers
| Model | Animal | Duration | ALT (U/L) | AST (U/L) | Reference |
| D-GalN | Rat | 48 hours (acute) | ~3500 | ~4500 | [4] |
| Rat | 12 weeks (chronic) | Not significantly changed | Not significantly changed | [1] | |
| CCl4 | Mouse | 4 weeks | Significantly elevated vs. control | Significantly elevated vs. control | [5] |
| Rat | 9 weeks | Significantly higher than control | Significantly higher than control | [6] | |
| TAA | Rat | 8 weeks | >200 | >400 | [7] |
| Rat | 10 weeks | No significant change vs. control | No significant change vs. control | [8] | |
| BDL | Rat | 14 days | ~150 | ~350 | [4] |
Note: Values are approximate and can vary significantly based on the specific protocol, animal strain, and time point of measurement. The table aims to provide a general comparison of the magnitude of enzyme elevation.
Table 2: Comparison of Liver Fibrosis Markers
| Model | Animal | Duration | Hydroxyproline (µg/g liver) | α-SMA Expression | Reference |
| D-GalN | Rat | 12 weeks | Minimal increase | Minimal increase | [1] |
| CCl4 | Mouse | 4 weeks | Significantly increased vs. control | Significantly increased | [5] |
| Rat | 9 weeks | Significantly higher than control | Significantly increased | [6] | |
| TAA | Mouse | 6 weeks | Significantly increased vs. control | Significantly increased | [9] |
| BDL | Rat | 7 days | ~400 | Significantly increased | [10] |
| Rat | 8 weeks | ~1200 | Significantly increased | [11] |
Note: Hydroxyproline is a key component of collagen and a direct measure of fibrosis. α-SMA (alpha-smooth muscle actin) is a marker of activated hepatic stellate cells, the primary collagen-producing cells in the liver.
Experimental Protocols for Chronic Liver Disease Models
Detailed and reproducible methodologies are critical for consistent experimental outcomes. Below are representative protocols for inducing chronic liver disease using the D-GalN alternatives.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a widely used model of toxicant-induced liver fibrosis.
-
Animals: Male C57BL/6 mice or Wistar rats.
-
Reagents: Carbon tetrachloride (CCl4), Olive oil (vehicle).
-
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Repeat the injections twice or three times a week for a duration of 4 to 12 weeks, depending on the desired severity of fibrosis.[6][12]
-
Monitor animal weight and health status regularly.
-
At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis.
-
Thioacetamide (TAA)-Induced Liver Fibrosis
TAA is another hepatotoxin that reliably induces chronic liver injury and fibrosis.
-
Animals: Male BALB/c mice or Sprague-Dawley rats.
-
Reagents: Thioacetamide (TAA), Saline or drinking water.
-
Procedure (i.p. injection for mice):
-
Procedure (in drinking water for mice):
-
Procedure (i.p. injection for rats):
-
Dissolve TAA in sterile saline.
-
Administer TAA solution via i.p. injection at a dose of 200 mg/kg body weight once a week for 24 weeks to induce advanced fibrosis.[15]
-
Bile Duct Ligation (BDL)-Induced Cholestatic Liver Fibrosis
BDL is a surgical model that mimics cholestatic liver diseases, leading to biliary fibrosis.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Instruments: Standard surgical tools for laparotomy, surgical microscope, sutures.
-
Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two places with silk sutures and cut the duct between the ligatures.[16]
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesics and hydration.
-
Signaling Pathways: D-GalN vs. Chronic Fibrosis Models
The underlying molecular mechanisms of liver injury differ significantly between the D-GalN model and chronic fibrosis models. These differences are crucial for understanding the limitations of the D-GalN model for studying anti-fibrotic therapies.
D-GalN-Induced Acute Liver Injury Pathway
D-GalN-induced injury is primarily characterized by hepatocyte apoptosis and necrosis, often amplified by an inflammatory response when co-administered with LPS. The signaling cascade involves the activation of cell death pathways and inflammatory signaling, such as the NF-κB pathway.[18]
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic TGFβr1 Deficiency Attenuates Lipopolysaccharide/D-Galactosamine–Induced Acute Liver Failure Through Inhibiting GSK3β–Nrf2–Mediated Hepatocyte Apoptosis and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Mechanisms of CCl4-induced liver fibrosis with combined transcriptomic and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of chronic cirrhosis induced by intraperitoneal thioacetamide injection on the protein content and Michaelis–Menten kinetics of cytochrome P450 enzymes in the rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Changes in the gene expression associated with carbon tetrachloride-induced liver fibrosis persist after cessation of dosing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]
- 14. Standard Operating Procedures in Experimental Liver Research: Thioacetamide model in mice and rats | Semantic Scholar [semanticscholar.org]
- 15. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Liver Function to Validate D-Galactosamine-Induced Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The D-galactosamine (D-GalN) induced liver injury model is a cornerstone in hepatotoxicity studies, closely mimicking the pathophysiology of human viral hepatitis and acute liver failure. Validating the extent of liver damage in this model is paramount for the accurate evaluation of potential hepatoprotective agents. This guide provides a comparative overview of standard and emerging liver function tests (LFTs), detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers in designing and interpreting their studies.
Comparative Analysis of Liver Function Tests
The assessment of liver injury in the D-GalN model relies on a panel of biochemical markers that reflect hepatocellular damage, cholestasis, and overall liver function. While traditional LFTs are widely used, a growing number of novel biomarkers offer enhanced specificity and mechanistic insights.
| Biomarker Category | Biomarker | Description & Significance in D-GalN Model | Alternative/Complementary Markers |
| Hepatocellular Injury | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Enzymes released from damaged hepatocytes. A significant increase in serum levels is a primary indicator of acute liver cell necrosis.[1][2][3][4][5] | Glutamate Dehydrogenase (GLDH), Sorbitol Dehydrogenase (SDH), MicroRNA-122 (miR-122)[6][7] |
| Cholestasis | Alkaline Phosphatase (ALP) & Total Bilirubin (B190676) (TBIL) | ALP is an enzyme related to the bile ducts; its elevation suggests cholestatic injury. Bilirubin is a product of heme breakdown, and its accumulation indicates impaired conjugation and excretion by the liver.[1][7][8] | Gamma-Glutamyl Transferase (GGT), Bile Acids[7][9] |
| Synthetic Function | Albumin | A major protein synthesized by the liver. A decrease in serum albumin levels can indicate severe, chronic liver damage, though it is less sensitive for acute injury.[1][8] | Prothrombin Time (PT)/International Normalized Ratio (INR) |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β) | Pro-inflammatory cytokines that play a crucial role in the pathogenesis of D-GalN-induced liver injury, particularly when co-administered with lipopolysaccharide (LPS).[2][10][3][11] | High Mobility Group Box-1 (HMGB1)[7][12] |
| Apoptosis/Necrosis | Keratin-18 (K18) fragments (M30/M65) | Caspase-cleaved (M30) and total (M65) K18 fragments are specific markers of apoptosis and necrosis of epithelial cells, including hepatocytes.[7][13] | TUNEL staining in liver tissue, Caspase-3 activity |
| Oxidative Stress | Malondialdehyde (MDA) & Superoxide Dismutase (SOD) | MDA is a marker of lipid peroxidation, indicating oxidative damage. SOD is an antioxidant enzyme whose activity can be depleted during oxidative stress.[3][5][8] | Glutathione (GSH), Catalase (CAT)[5] |
Experimental Protocols
Reproducibility in preclinical models is critical. The following are detailed methodologies for inducing and assessing D-GalN-mediated liver injury.
1. D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This is a widely used model to simulate fulminant hepatic failure.[3][14]
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Induction of Injury:
-
Prepare a solution of D-Galactosamine (Sigma-Aldrich) in sterile saline. A common dose is 800 mg/kg.[4][14][15]
-
Prepare a solution of Lipopolysaccharide (LPS, from E. coli serotype O111:B4; Sigma-Aldrich) in sterile saline. A typical dose is 50-100 µg/kg.[3][14][16]
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection.[3][14]
-
-
Sample Collection:
-
Assessment:
-
Serum Analysis: Measure ALT, AST, ALP, and bilirubin levels using standard biochemical assays.
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for necrosis, inflammation, and other morphological changes.[17][19]
-
2. D-Galactosamine-Induced Hepatotoxicity in Rats
This model produces a hepatitis-like injury.
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are frequently used.
-
Acclimatization: As described for mice.
-
Induction of Injury:
-
Sample Collection:
-
Collect blood and liver tissue at various time points (e.g., 24, 48, 72 hours) post-injection.[1]
-
-
Assessment:
-
Serum Analysis: As described for the mouse model.
-
Histopathology: H&E staining to observe hepatocellular necrosis, inflammatory cell infiltration, and steatosis.[19]
-
Visualizing the Pathophysiology
Signaling Pathways in D-GalN/LPS-Induced Liver Injury
D-GalN sensitizes hepatocytes to the inflammatory effects of LPS, leading to a cascade of events culminating in cell death. The primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP), which inhibits macromolecule synthesis.[20][21] When combined with LPS, which activates Toll-like receptor 4 (TLR4), a potent inflammatory response is triggered.
Caption: D-GalN/LPS-induced liver injury signaling cascade.
Experimental Workflow for Assessing Hepatoprotective Compounds
A typical workflow for screening and validating potential therapeutic agents using the D-GalN model is outlined below.
Caption: Workflow for evaluating hepatoprotective agents.
By integrating traditional and novel biomarkers with standardized protocols and a clear understanding of the molecular pathways, researchers can robustly validate D-Galactosamine-induced liver injury and confidently assess the efficacy of new therapeutic interventions.
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 7. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 8. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 9. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks [jstage.jst.go.jp]
- 11. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. researchgate.net [researchgate.net]
- 20. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apoptosis in D-Galactosamine-Treated Liver Tissue: A Comparative Guide to Immunohistochemical Markers
For researchers, scientists, and drug development professionals investigating D-Galactosamine (D-GalN)-induced hepatotoxicity, accurate detection and validation of apoptosis are critical. Immunohistochemistry (IHC) offers a powerful method for visualizing and quantifying apoptotic events within the tissue context. This guide provides an objective comparison of key IHC markers for validating apoptosis in D-GalN-treated liver tissue, supported by experimental data and detailed protocols.
Comparison of Key Apoptotic Markers
The selection of an appropriate IHC marker is crucial for the robust assessment of apoptosis. The most commonly utilized markers in the context of D-GalN-induced liver injury include Cleaved Caspase-3, TUNEL staining, and members of the Bcl-2 family (Bax and Bcl-2).
| Marker | Principle | Advantages | Disadvantages | Typical Observations in D-GalN Models |
| Cleaved Caspase-3 | Detects the activated form of Caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] | - High specificity for apoptosis.[2] - Early marker of apoptosis.[2] - Strong correlation with apoptotic morphology.[2] | - Transient expression may lead to underestimation if the time point is not optimal. | Marked increase in cytoplasmic and/or nuclear staining in hepatocytes following D-GalN/LPS treatment.[1][3] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Labels the fragmented DNA characteristic of late-stage apoptosis.[1][4] | - Detects a late and irreversible stage of apoptosis. - Widely used and well-established method.[1] | - Can also label necrotic cells, leading to false positives.[5] - Interpretation can be subjective.[5] | A large number of TUNEL-positive hepatocytes are observed in liver tissues from mice following D-GalN/LPS treatment.[1] |
| Bax | Detects a pro-apoptotic member of the Bcl-2 family that promotes apoptosis by forming pores in the mitochondrial membrane. | - Provides insight into the intrinsic (mitochondrial) apoptotic pathway. | - Changes in expression levels may not always directly correlate with the final apoptotic outcome. | Increased expression of Bax is observed in hepatocytes of D-GalN-treated animals.[3][6] |
| Bcl-2 | Detects an anti-apoptotic member of the Bcl-2 family that inhibits apoptosis. | - The Bax/Bcl-2 ratio is a strong indicator of the apoptotic threshold. | - Like Bax, expression levels alone may not be sufficient to confirm apoptosis. | Decreased expression of Bcl-2 is seen in the liver of D-GalN-treated models.[7][8] |
| Fas/Fas Ligand (FasL) | Detects the Fas receptor and its ligand, key components of the extrinsic (death receptor) pathway of apoptosis.[1] | - Specifically implicates the death receptor pathway in the observed apoptosis.[1][9] | - Expression can be found on various cell types, requiring careful interpretation. | D-GalN/LPS treatment markedly increases hepatic expression of Fas and FasL.[1][9] |
| p53 | Detects the tumor suppressor protein p53, which can induce apoptosis in response to cellular stress.[10][11] | - Indicates the involvement of DNA damage and cellular stress pathways in apoptosis. | - p53 has multiple functions, and its expression is not exclusive to apoptosis.[11] | Increased nuclear p53 expression can be observed in hepatocytes following D-GalN administration.[11] |
Signaling Pathways in D-GalN-Induced Apoptosis
D-Galactosamine, often co-administered with lipopolysaccharide (LPS) to induce a robust apoptotic response, primarily triggers apoptosis through the extrinsic or death receptor pathway.[1][12] Inflammatory cytokines like TNF-α play a crucial role in initiating this cascade. The intrinsic or mitochondrial pathway can also be involved, often as a secondary amplification loop.
Experimental Protocols
Below is a generalized, detailed methodology for performing immunohistochemistry on liver tissue to detect apoptotic markers.
1. Tissue Preparation
-
Fixation: Immediately after harvesting, fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
2. Immunohistochemical Staining Workflow
3. Detailed Staining Steps
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with phosphate-buffered saline (PBS).
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with the primary antibody (e.g., rabbit anti-cleaved caspase-3) at the optimal dilution overnight at 4°C.
-
Secondary Antibody: After rinsing in PBS, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Rinse in PBS and apply a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB). Monitor the color development under a microscope.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
4. Quantification
-
Apoptotic cells (e.g., showing brown cytoplasmic staining for Cleaved Caspase-3 or dark brown nuclear staining for TUNEL) are counted in several high-power fields per slide.
-
The apoptotic index can be calculated as the percentage of positive cells relative to the total number of hepatocytes.
Conclusion
For the validation of apoptosis in D-GalN-treated liver tissue, a multi-marker approach is recommended for the most comprehensive and reliable results. Cleaved Caspase-3 is a highly specific marker for the execution phase of apoptosis. The TUNEL assay, while a valuable tool for detecting late-stage apoptosis, should be interpreted with caution due to its potential for labeling necrotic cells. The analysis of pro- and anti-apoptotic proteins like Bax and Bcl-2 provides crucial insights into the underlying mechanisms, particularly the involvement of the mitochondrial pathway. The choice of markers should be guided by the specific research questions, the time points of analysis, and the need to dissect the specific apoptotic pathways involved.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical detection of activated caspases in apoptotic hepatocytes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Inhibition of p53 protects liver tissue against endotoxin-induced apoptotic and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D(+)-Galactosamine Hydrochloride: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of D(+)-Galactosamine hydrochloride.
Chemical Identity and Safety Overview
This compound (CAS No. 1772-03-8) is a crystalline solid that is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] Despite its non-hazardous classification, it is crucial to follow established safety protocols and proper disposal methods to minimize any potential risks. The substance is water-soluble, which means it can be mobile in aquatic environments if not disposed of correctly.[4]
Key Safety and Disposal Information
The following table summarizes critical data regarding the disposal and handling of this compound, compiled from various safety data sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| Environmental Hazards | Not considered environmentally hazardous; however, it should be kept away from drains and surface water. | [1][4] |
| Primary Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Alternative Disposal Method | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [5] |
| Contaminated Packaging | Dispose of as unused product. Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled. | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, safety glasses, and appropriate protective clothing. A dust respirator should be used if dust is generated. | [2][5] |
| Accidental Spills | Sweep up and shovel into suitable, closed containers for disposal. Avoid dust formation. | [2][3] |
Disposal Workflow
The proper disposal of this compound should follow a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making and operational workflow for its disposal.
Experimental Protocols for Disposal
Currently, there are no widely published, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is to handle it as a chemical waste product to be disposed of via incineration or by a licensed waste disposal service.[2][5] Researchers should not attempt to neutralize or dispose of this chemical through drains or as regular waste without explicit permission from their institution's environmental health and safety (EHS) department and local authorities.
Step-by-Step Disposal Procedure
-
Consult Regulations : Always begin by consulting your institution's EHS guidelines and local, state, and federal regulations regarding chemical waste disposal.[5]
-
Segregate Waste : Collect this compound waste, including unused product and contaminated materials, in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Choose a Disposal Method :
-
Licensed Disposal Company : This is the most recommended method.[2] Contact your institution's EHS office to arrange for pickup by a certified chemical waste disposal company.
-
Chemical Incineration : If your facility has the appropriate incinerator and permits, the material can be dissolved in a combustible solvent and burned.[5] This should only be performed by trained personnel.
-
-
Handle Spills : In the event of a spill, avoid creating dust.[2] Sweep the solid material into a suitable container for disposal.[3] Ensure proper ventilation and wear the necessary PPE.
-
Dispose of Contaminated Packaging : Any packaging that has come into direct contact with the chemical should be treated as chemical waste and disposed of in the same manner as the product itself.[2] Non-contaminated or thoroughly decontaminated packaging can be recycled according to local provisions.[1][6]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for D(+)-Galactosamine Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for D(+)-Galactosamine hydrochloride (CAS No. 1772-03-8), a compound commonly used in laboratory research. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm) with a breakthrough time of >480 minutes. | Tested according to EN 374 for chemical protection.[2] Always inspect gloves prior to use and dispose of contaminated gloves properly.[3] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure. | Includes lab coats and other protective garments as needed. |
| Respiratory Protection | A dust mask (e.g., N95 type) or particulate filter device (EN 143, P1) is necessary when dust formation is likely. | Use in areas with adequate ventilation.[4] |
Operational and Handling Plan
Proper handling procedures are crucial to prevent contamination and accidental exposure. This compound should be handled in a well-ventilated area.[1] Avoid contact with skin and eyes, and do not breathe in the dust.[1][5]
Storage:
-
Keep the container tightly closed.
-
For maintaining product quality, refrigeration is recommended.[1][5]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3][5] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5][6][7] |
Firefighting Measures: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam as extinguishing media.[1][7] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
Spill and Disposal Plan
Accidental Release Measures: For spills, ensure adequate ventilation and use personal protective equipment.[1] Sweep up the solid material and shovel it into a suitable, closed container for disposal.[1][3] Avoid creating dust.[7] Prevent the product from entering drains.[3][7]
Waste Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1] One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[8] Dispose of contaminated packaging as unused product.[3]
Handling this compound Workflow
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. D-Galactosamine HCl|1772-03-8|MSDS [dcchemicals.com]
- 7. capotchem.cn [capotchem.cn]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
